trans-3-Fluorocyclobutanol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-fluorocyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7FO/c5-3-1-4(6)2-3/h3-4,6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSESEWCACAKURA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30708007 | |
| Record name | 3-Fluorocyclobutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30708007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262278-60-3 | |
| Record name | 3-Fluorocyclobutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30708007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of trans-3-Fluorocyclobutanol
Abstract: The incorporation of fluorinated aliphatic rings into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. The trans-3-fluorocyclobutanol motif, in particular, provides a rigid, three-dimensional building block that serves as a valuable bioisosteric replacement for more metabolically labile groups. This technical guide provides a comprehensive overview of the synthesis and characterization of trans-3-fluorocyclobutanol, designed for researchers, chemists, and drug development professionals. We delve into prevalent synthetic strategies, offer a detailed, field-proven experimental protocol, explore the underlying reaction mechanisms, and provide a thorough guide to the analytical characterization of the final product.
Introduction: The Strategic Value of the Fluorocyclobutane Scaffold
The deliberate introduction of fluorine into drug candidates has become an indispensable strategy in pharmaceutical development.[1] Its unique properties—high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds—allow for the fine-tuning of a molecule's metabolic stability, lipophilicity, pKa, and binding affinity.[1][2]
The Role of Fluorine in Medicinal Chemistry
Fluorine's impact is multifaceted. The replacement of a hydrogen atom with fluorine can block sites of metabolic oxidation, thereby increasing a drug's half-life.[1] Its strong electron-withdrawing nature can lower the pKa of nearby acidic or basic functional groups, altering ionization states and, consequently, target engagement and cell permeability.[3] Furthermore, the C-F bond can participate in favorable electrostatic interactions with biological targets, enhancing binding potency.[2]
The Cyclobutane Motif as a Bioisostere
The cyclobutane ring is a conformationally constrained scaffold that offers a distinct three-dimensional geometry compared to more flexible acyclic chains or common aromatic rings. This rigidity can improve a molecule's selectivity for its intended target by locking it into a bioactive conformation.[4] Fluorinated cyclobutane derivatives are increasingly used as bioisosteres for metabolically unstable groups like ketones or esters, maintaining pharmacological activity while improving the drug's overall pharmacokinetic profile.[2]
Significance of trans-3-Fluorocyclobutanol as a Building Block
trans-3-Fluorocyclobutanol is a versatile synthetic intermediate. The alcohol functionality provides a handle for further chemical modifications, such as etherification, esterification, or conversion to an amine, allowing for its incorporation into a wide array of complex molecular architectures. The defined trans stereochemistry is crucial, as the spatial relationship between the fluorine atom and the functional handle dictates how the building block orients itself within a target's binding pocket.[4] Its use is prevalent in the synthesis of enzyme inhibitors and other bioactive molecules where precise conformational control is paramount.[5]
Synthetic Pathways to Fluorinated Cyclobutanes: A Comparative Overview
The synthesis of fluorinated cyclobutanes can be broadly classified into two main strategies: the construction of the four-membered ring with fluorine already incorporated, or the fluorination of a pre-existing cyclobutane core.
-
[2+2] Cycloaddition Reactions: This approach involves the reaction of two alkene precursors to form the cyclobutane ring directly.[6] While powerful for creating diverse substitution patterns, controlling the stereochemistry can be challenging, and the required fluorinated alkene precursors may not be readily available.[7]
-
Fluorination of Pre-formed Cyclobutane Cores: This is often a more practical and widely used approach. It typically starts with a commercially available cyclobutane derivative containing a suitable functional group that can be converted to a C-F bond.[6]
-
Nucleophilic Fluorination: This involves the displacement of a good leaving group (e.g., a tosylate, mesylate, or hydroxyl group) with a fluoride source. Reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® are commonly used for the direct deoxyfluorination of alcohols.[8] This method is often stereospecific, proceeding via an Sₙ2 mechanism that inverts the stereocenter.
-
Electrophilic Fluorination: This strategy employs reagents like Selectfluor® to deliver an electrophilic fluorine atom to a nucleophilic carbon, such as an enolate or enol ether derived from a cyclobutanone.
-
Given the reliability and stereochemical control offered, the recommended pathway to trans-3-fluorocyclobutanol involves the nucleophilic fluorination of a cis-configured precursor followed by functional group manipulation.
Recommended Synthesis of trans-3-Fluorocyclobutanol
The most robust and scalable synthesis begins with the preparation of the key intermediate, trans-3-fluorocyclobutane-1-carboxylic acid, which is then reduced to the target alcohol. This approach leverages readily available starting materials and well-established, high-yielding transformations.
Overall Synthetic Strategy
The workflow starts from a suitable cyclobutane precursor, which undergoes deoxyfluorination to install the fluorine atom with the desired stereochemistry, followed by a reduction of the carboxylic acid to yield the final alcohol.
Caption: Overall synthetic workflow for trans-3-Fluorocyclobutanol.
Step 1: Synthesis of trans-3-Fluorocyclobutane-1-carboxylic Acid
This protocol describes the nucleophilic deoxyfluorination of cis-3-hydroxycyclobutane-1-carboxylic acid. The Sₙ2 reaction mechanism ensures the inversion of stereochemistry, leading to the desired trans product.
Protocol: Deoxyfluorination
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add cis-3-hydroxycyclobutane-1-carboxylic acid (1.0 eq) and dissolve in anhydrous dichloromethane (DCM, ~0.1 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add diethylaminosulfur trifluoride (DAST, 1.2 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature remains below -60 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or ¹⁹F NMR.
-
Quenching: Carefully quench the reaction by slowly pouring the mixture into a beaker containing ice-cold saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (3 x volumes).
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product, trans-3-fluorocyclobutane-1-carboxylic acid, can be purified by flash column chromatography on silica gel or by recrystallization.[9]
Step 2: Reduction to trans-3-Fluorocyclobutanol
This protocol details the reduction of the carboxylic acid using lithium aluminum hydride (LiAlH₄), a powerful reducing agent capable of converting carboxylic acids to primary alcohols.
Protocol: Carboxylic Acid Reduction
-
Preparation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add a suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous tetrahydrofuran (THF, ~0.2 M).
-
Cooling: Cool the LiAlH₄ suspension to 0 °C using an ice bath.
-
Substrate Addition: Dissolve trans-3-fluorocyclobutane-1-carboxylic acid (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
Reaction: After the addition, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Quenching (Fieser Work-up): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. A granular precipitate should form.
-
Filtration & Extraction: Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.
-
Work-up: Combine the filtrate and washings and concentrate under reduced pressure. The resulting crude oil can be purified by distillation or flash column chromatography to yield pure trans-3-fluorocyclobutanol.[10]
Mechanistic Insights
Understanding the reaction mechanisms is critical for troubleshooting and optimization.
The Deoxyfluorination Reaction (Sₙ2 Mechanism)
The reaction of an alcohol with DAST proceeds through an intermediate alkoxy-sulfur difluoride. The fluoride ion then acts as a nucleophile, attacking the carbon atom bearing the activated hydroxyl group from the backside, leading to an inversion of stereochemistry.
Caption: Simplified mechanism of DAST-mediated deoxyfluorination.
Carboxylic Acid Reduction Mechanism
LiAlH₄ is a source of hydride (H⁻). The reduction involves the initial deprotonation of the carboxylic acid, followed by coordination of the aluminum to the carbonyl oxygen. Two successive hydride transfers reduce the carbonyl group to a primary alcohol, which is liberated upon aqueous work-up.
Comprehensive Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized trans-3-fluorocyclobutanol.
Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₄H₇FO | [11] |
| Molecular Weight | 90.1 g/mol | [12] |
| Appearance | Colorless liquid | |
| Boiling Point | 117 °C | [12] |
| Density | 1.13 g/cm³ | [12] |
| pKa | 14.34 ± 0.20 | [12] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for structural elucidation of this molecule. Spectra should be recorded in a deuterated solvent such as CDCl₃.
-
¹H NMR Analysis: The spectrum will be complex due to proton-proton and proton-fluorine couplings. Key features include:
-
A multiplet for the proton on the carbon bearing the fluorine (H-C-F), which will show a large doublet splitting due to coupling with the adjacent fluorine atom (JH-F ≈ 50-60 Hz).
-
A multiplet for the proton on the carbon bearing the hydroxyl group (H-C-OH).
-
Complex multiplets for the cyclobutane methylene protons (CH₂).
-
A broad singlet for the hydroxyl proton (OH), which may exchange with D₂O.
-
-
¹³C NMR Analysis: The carbon atoms will show coupling to the fluorine atom.
-
The carbon directly bonded to fluorine (C-F) will appear as a doublet with a large one-bond coupling constant (¹JC-F ≈ 200-220 Hz).
-
The adjacent carbons (β-carbons) will show smaller two-bond couplings (²JC-F ≈ 20-25 Hz).
-
-
¹⁹F NMR Analysis: This is a definitive test for successful fluorination.
-
A single resonance is expected.
-
The signal will be a complex multiplet due to couplings with the various protons on the cyclobutane ring.[13]
-
Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of the key functional groups.[14]
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| 3600-3200 | O-H stretch (alcohol) | Strong, Broad |
| 3000-2850 | C-H stretch (aliphatic) | Medium-Strong |
| 1150-1050 | C-F stretch | Strong |
| 1100-1000 | C-O stretch (alcohol) | Strong |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) will show the molecular ion peak and characteristic fragmentation patterns.[15]
-
Molecular Ion (M⁺): A peak at m/z = 90.1 is expected.
-
Fragmentation: Common fragmentation pathways include the loss of H₂O (M-18), loss of HF (M-20), and cleavage of the cyclobutane ring.
Purification and Handling
-
Purification: Due to the polarity of the alcohol and the fluorine atom, flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes is an effective purification method.[16] For larger scales, fractional distillation under reduced pressure can be employed.
-
Handling and Storage: trans-3-Fluorocyclobutanol should be handled in a well-ventilated fume hood. It is a flammable liquid and should be stored in a cool, dry place away from oxidizing agents.[12]
Conclusion
The synthesis of trans-3-fluorocyclobutanol is a valuable process for accessing a key building block in modern drug discovery. The recommended synthetic route, involving the stereoinvertive nucleophilic fluorination of a cis-hydroxy acid precursor followed by reduction, is a reliable and scalable method. Comprehensive characterization using a suite of analytical techniques, particularly multinuclear NMR spectroscopy, is crucial for verifying the structure and purity of the final product. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently synthesize and utilize this important fluorinated scaffold in their scientific endeavors.
References
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ResearchGate. (n.d.). Purification of organic fluorine alcohols from azeotropic mixtures with non-fluorinated alcohols using extractive distillation | Request PDF. [Link]
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Chemistry Stack Exchange. (2025). Purifying Fluorinated Alcohol via flash Chromatography. [Link]
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LabSolutions. (n.d.). trans-3-Fluorocyclobutanol. [Link]
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Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
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YouTube. (2020). Alcohols to Alkyl Fluorides, Part 3: Fluoroalkylamines. [Link]
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NIST. (n.d.). Bicyclo[3.1.1]hept-3-en-2-ol, 4,6,6-trimethyl-, [1S-(1α,2β,5α)]-. [Link]
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An In-depth Technical Guide to the Spectroscopic Data of trans-3-Fluorocyclobutanol (NMR, IR)
For Researchers, Scientists, and Drug Development Professionals
Foreword
The introduction of fluorine into small-molecule scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. The cyclobutane ring, a "bioisostere" for various common chemical groups, provides a conformationally constrained framework that can enhance binding affinity and metabolic stability. The convergence of these two motifs in trans-3-Fluorocyclobutanol presents a building block of significant interest for the development of novel therapeutics. A thorough understanding of its spectroscopic properties is fundamental to its application and the unambiguous characterization of its derivatives.
This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data of trans-3-Fluorocyclobutanol. As a Senior Application Scientist, the following discourse is grounded in both theoretical principles and practical, field-proven insights to facilitate the confident identification and utilization of this compound in a research and development setting.
Molecular Structure and its Spectroscopic Implications
The stereochemistry of trans-3-Fluorocyclobutanol dictates the spatial relationship between the fluorine and hydroxyl substituents, placing them on opposite sides of the cyclobutane ring. This arrangement governs the magnetic environments of the constituent protons and carbons, giving rise to a unique and predictable spectroscopic fingerprint. The puckered nature of the cyclobutane ring further influences the dihedral angles between adjacent protons, which is directly reflected in the observed proton-proton (¹H-¹H) and proton-fluorine (¹H-¹⁹F) coupling constants.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of trans-3-Fluorocyclobutanol. A multi-nuclear approach, incorporating ¹H, ¹³C, and ¹⁹F NMR, is essential for a complete and unambiguous assignment of the molecular structure.
Experimental Protocol: NMR Data Acquisition
Objective: To acquire high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra of trans-3-Fluorocyclobutanol.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of trans-3-Fluorocyclobutanol in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts, particularly of the hydroxyl proton.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe capable of detecting ¹H, ¹³C, and ¹⁹F nuclei.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-12 ppm.
-
Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 512-2048 scans, relaxation delay of 2-5 seconds, spectral width of 200-220 ppm.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
A wide spectral width is often necessary for fluorine NMR.[1]
-
Reference the spectrum to an external standard such as CFCl₃ (0 ppm).
-
-
2D NMR (Optional but Recommended):
-
Acquire COSY (¹H-¹H Correlation Spectroscopy) to establish proton-proton connectivities.
-
Acquire HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
-
Acquire HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range proton-carbon correlations.
-
Causality Behind Experimental Choices:
-
High-Field Spectrometer: Provides better signal dispersion and resolution, which is crucial for resolving the complex multiplets arising from spin-spin coupling in the cyclobutane ring.
-
Deuterated Solvents: Used to avoid large solvent signals that would otherwise obscure the analyte signals and to provide a lock signal for the spectrometer's magnetic field stability.[2]
-
Proton Decoupling in ¹³C and ¹⁹F NMR: Simplifies the spectra by collapsing multiplets arising from C-H and F-H coupling into singlets, making the identification of individual carbon and fluorine resonances easier.
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum of trans-3-Fluorocyclobutanol is characterized by distinct multiplets for the protons on the cyclobutane ring. Due to the trans stereochemistry, the molecule possesses a C₂ axis of symmetry, simplifying the spectrum to three unique proton environments.
Table 1: Predicted ¹H NMR Data for trans-3-Fluorocyclobutanol
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-1 (CH-OH) | ~4.2 - 4.5 | m | - |
| H-2, H-4 (CH₂) | ~2.2 - 2.8 | m | - |
| H-3 (CH-F) | ~4.8 - 5.2 | dtt | J(H,F) ≈ 50-60, J(H,H) |
Interpretation:
-
H-1 (CH-OH): This proton, attached to the carbon bearing the hydroxyl group, is expected to be downfield due to the deshielding effect of the electronegative oxygen atom. Its multiplicity will be complex due to coupling with the adjacent methylene protons (H-2 and H-4).
-
H-2, H-4 (CH₂): The four protons of the two methylene groups are chemically equivalent due to the molecular symmetry. They will appear as a complex multiplet due to geminal coupling and vicinal coupling to both H-1 and H-3.
-
H-3 (CH-F): This proton is the most downfield of the ring protons due to the strong deshielding effect of the highly electronegative fluorine atom. It will exhibit a large doublet splitting due to geminal coupling with the fluorine atom (¹J(H,F)). This large coupling is a hallmark of fluorinated organic compounds.[3] This doublet will be further split into a triplet of triplets (dtt) due to vicinal coupling with the four protons of the adjacent methylene groups.
¹³C NMR Spectral Data and Interpretation
The proton-decoupled ¹³C NMR spectrum will show three distinct signals corresponding to the three unique carbon environments in the molecule. The carbon directly attached to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling (¹J(C,F)), appearing as a doublet.
Table 2: Predicted ¹³C NMR Data for trans-3-Fluorocyclobutanol
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (¹³C-¹⁹F Coupling) | Coupling Constant (¹J(C,F), Hz) |
| C-1 (CH-OH) | ~65 - 70 | s | - |
| C-2, C-4 (CH₂) | ~30 - 35 | d | ~20-25 |
| C-3 (CH-F) | ~85 - 90 | d | ~200-230 |
Interpretation:
-
C-1 (CH-OH): The carbon attached to the hydroxyl group will appear in the typical range for secondary alcohols.
-
C-2, C-4 (CH₂): These equivalent methylene carbons will show a smaller two-bond coupling to the fluorine atom (²J(C,F)), appearing as a doublet.
-
C-3 (CH-F): This carbon will be significantly downfield due to the electronegativity of the attached fluorine atom. The most characteristic feature is the large one-bond coupling to fluorine, resulting in a prominent doublet. This large coupling constant is a definitive indicator of a direct C-F bond.[4]
¹⁹F NMR Spectral Data and Interpretation
The ¹⁹F NMR spectrum provides a direct and sensitive window into the fluorine environment.
Table 3: Predicted ¹⁹F NMR Data for trans-3-Fluorocyclobutanol
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| F-3 | ~ -180 to -200 | m | - |
Interpretation:
-
Chemical Shift: The chemical shift of the fluorine atom is highly sensitive to its electronic environment. For a fluorine atom on a cyclobutane ring, a shift in this upfield region (relative to CFCl₃) is expected.[1][5]
-
Multiplicity: In a proton-coupled ¹⁹F NMR spectrum, the fluorine signal would be a complex multiplet due to coupling with the geminal proton (H-3) and the vicinal methylene protons (H-2 and H-4). In a proton-decoupled spectrum, this would collapse to a singlet.
Visualization of NMR Correlations:
Caption: Key one- and two-bond NMR couplings in trans-3-Fluorocyclobutanol.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. For trans-3-Fluorocyclobutanol, the key vibrational modes are the O-H stretch of the alcohol, the C-H stretches of the cyclobutane ring, and the C-F stretch.
Experimental Protocol: IR Data Acquisition
Objective: To obtain the infrared spectrum of trans-3-Fluorocyclobutanol.
Methodology:
-
Sample Preparation:
-
Neat Liquid: If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
KBr Pellet: If the sample is a solid, a few milligrams can be finely ground with anhydrous KBr and pressed into a thin, transparent pellet.
-
Solution: The sample can be dissolved in a suitable solvent (e.g., CCl₄) that has minimal IR absorption in the regions of interest.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the salt plates/solvent).
-
Place the sample in the spectrometer and record the sample spectrum.
-
The instrument software will automatically subtract the background spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Causality Behind Experimental Choices:
-
FTIR Spectrometer: Offers high sensitivity, speed, and data processing capabilities compared to older dispersive instruments.
-
Background Subtraction: Essential to remove interfering absorptions from atmospheric CO₂ and water vapor, as well as from the sample matrix (e.g., salt plates or solvent).
IR Spectral Data and Interpretation
Table 4: Characteristic IR Absorptions for trans-3-Fluorocyclobutanol
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Comments |
| ~3600 - 3200 | O-H stretch | Strong, Broad | The broadness is due to hydrogen bonding. |
| ~3000 - 2850 | C-H stretch | Medium-Strong | Aliphatic C-H stretching vibrations of the cyclobutane ring. |
| ~1450 | CH₂ scissoring | Medium | Bending vibration of the methylene groups. |
| ~1100 - 1000 | C-F stretch | Strong | A strong absorption in this region is characteristic of a C-F bond.[6] |
| ~1050 | C-O stretch | Strong | Characteristic of a secondary alcohol. |
Interpretation:
-
O-H Stretch: The most prominent feature will be a broad, strong absorption in the region of 3600-3200 cm⁻¹, characteristic of the hydroxyl group involved in intermolecular hydrogen bonding.
-
C-H Stretch: The C-H stretching vibrations of the sp³-hybridized carbons of the cyclobutane ring will appear as a series of medium to strong bands just below 3000 cm⁻¹.
-
C-F Stretch: A strong, sharp absorption in the 1100-1000 cm⁻¹ region is a key diagnostic peak for the presence of the C-F bond. The exact position can be influenced by the overall molecular structure.[6]
-
C-O Stretch: A strong absorption around 1050 cm⁻¹ is indicative of the C-O single bond of the secondary alcohol.
Visualization of Key Functional Group Vibrations:
Caption: Key IR vibrational modes for trans-3-Fluorocyclobutanol.
Conclusion
The spectroscopic characterization of trans-3-Fluorocyclobutanol by NMR and IR provides a detailed and unambiguous structural confirmation. The key diagnostic features in NMR spectroscopy are the characteristic chemical shifts and, most importantly, the large ¹H-¹⁹F and ¹³C-¹⁹F coupling constants associated with the fluorine-bearing carbon and its attached proton. In IR spectroscopy, the strong C-F stretching vibration, in conjunction with the characteristic O-H and C-H stretches, confirms the presence of the key functional groups. This comprehensive spectroscopic data serves as a crucial reference for researchers in the synthesis, purification, and application of this valuable fluorinated building block in drug discovery and development.
References
An In-Depth Technical Guide to trans-3-Fluorocyclobutanol: A Key Building Block for Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of Fluorinated Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds has become an indispensable tool for medicinal chemists. The unique electronic properties of the fluorine atom can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability. Among the various fluorinated motifs, small, conformationally restricted rings like cyclobutanes have garnered significant attention. This guide provides a comprehensive technical overview of a particularly valuable building block: trans-3-Fluorocyclobutanol. Its stereospecific arrangement of the fluorine and hydroxyl groups offers a unique three-dimensional presentation of functionalities, making it an attractive component for the design of novel therapeutics.
Core Properties of trans-3-Fluorocyclobutanol
trans-3-Fluorocyclobutanol is a colorless liquid at room temperature. Its fundamental properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 1262278-60-3 | [1] |
| Molecular Formula | C4H7FO | [1] |
| Molecular Weight | 90.09 g/mol | [1] |
| Boiling Point | 117 °C | [2] |
| Density | 1.13 g/mL | [2] |
| Flash Point | 46 °C | [2] |
| Melting Point | Not reported | |
| Solubility | Miscible with many organic solvents. | [3] |
Synthesis of trans-3-Fluorocyclobutanol: A Multi-step Approach
The synthesis of trans-3-Fluorocyclobutanol is a multi-step process that requires careful control of stereochemistry. A plausible and efficient synthetic route starts from the commercially available 3-oxocyclobutanecarboxylic acid.
Caption: Synthetic workflow for trans-3-Fluorocyclobutanol.
Step 1: Decarboxylation of 3-Oxocyclobutanecarboxylic Acid
The initial step involves the decarboxylation of 3-oxocyclobutanecarboxylic acid to yield 3-oxocyclobutanone. This can be achieved through thermal methods or by using a suitable catalyst.
Step 2: Electrophilic Fluorination of 3-Oxocyclobutanone
The introduction of the fluorine atom is typically accomplished through electrophilic fluorination of the ketone. Reagents such as N-fluorobenzenesulfonimide (NFSI) are commonly employed for this transformation.
Step 3: Stereoselective Reduction to cis-3-Fluorocyclobutanol
The reduction of the resulting 3-fluorocyclobutanone generally leads to the thermodynamically favored cis-isomer as the major product.[4] This is due to the hydride attacking from the face opposite to the fluorine atom, which is sterically less hindered. Common reducing agents like sodium borohydride (NaBH4) in an alcoholic solvent are effective for this step. Lowering the reaction temperature can further enhance the cis-selectivity.[5]
Step 4: Mitsunobu Inversion to trans-3-Fluorocyclobutanol
To obtain the desired trans-isomer, a stereochemical inversion of the hydroxyl group in cis-3-fluorocyclobutanol is necessary. The Mitsunobu reaction is a reliable method for this inversion.[5] This reaction typically involves treating the alcohol with a carboxylic acid (such as p-nitrobenzoic acid) in the presence of triphenylphosphine (PPh3) and a dialkyl azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). This results in the formation of an ester with inverted stereochemistry. Subsequent hydrolysis of the ester yields the final product, trans-3-Fluorocyclobutanol.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton spectrum is expected to be complex due to the cyclic nature of the molecule and the presence of fluorine, which will introduce additional splitting (J-coupling). The proton attached to the carbon bearing the hydroxyl group (H-1) and the proton on the carbon with the fluorine atom (H-3) will be of particular diagnostic importance. Their chemical shifts and coupling constants will be indicative of the trans stereochemistry. For comparison, the ¹H NMR spectrum of the related trans-3-fluorocyclobutane-1-carboxylic acid shows multiplets for the ring protons.[6]
-
¹³C NMR: The carbon spectrum will show four distinct signals corresponding to the four carbon atoms of the cyclobutane ring. The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant (¹JCF), typically in the range of 200-250 Hz. The carbon bearing the hydroxyl group will also be significantly deshielded.
Infrared (IR) Spectroscopy
The IR spectrum of trans-3-Fluorocyclobutanol will be characterized by the following key absorption bands:
-
O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.
-
C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ region due to the C-H bonds of the cyclobutane ring.
-
C-F Stretch: A strong absorption band typically found in the 1000-1100 cm⁻¹ region, indicative of the carbon-fluorine bond.[7]
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of trans-3-Fluorocyclobutanol is expected to show a molecular ion peak (M⁺) at m/z 90. The fragmentation pattern will likely involve the loss of small neutral molecules such as water (H₂O), hydrogen fluoride (HF), and ethylene (C₂H₄). The fragmentation of fluorinated organic compounds can be complex and may involve rearrangements.[8][9]
The Role of trans-3-Fluorocyclobutanol in Drug Discovery
The incorporation of the trans-3-fluorocyclobutanol moiety into a drug candidate can offer several advantages:
-
Metabolic Stability: The presence of the fluorine atom can block potential sites of metabolism, thereby increasing the in vivo half-life of the drug.
-
Conformational Rigidity: The cyclobutane ring imposes a degree of conformational constraint on the molecule, which can lead to higher binding affinity and selectivity for the target protein.
-
Modulation of Physicochemical Properties: The fluorine and hydroxyl groups can alter the lipophilicity and polarity of the molecule, which in turn can influence its solubility, permeability, and overall pharmacokinetic profile. The introduction of fluorine often increases lipophilicity.[10]
-
Unique Vectorial Display of Functionality: The trans configuration places the fluorine and hydroxyl groups on opposite faces of the cyclobutane ring, providing a specific three-dimensional arrangement that can be exploited for targeted interactions with biological macromolecules.
While specific examples of marketed drugs containing the trans-3-fluorocyclobutanol fragment are not yet prevalent, the broader class of fluorinated cyclobutanes is increasingly being explored in drug discovery programs.[11] For instance, the replacement of a tert-butyl group with a trifluoromethyl-cyclobutane moiety has been shown to preserve or even enhance biological activity while improving metabolic stability in some cases.[12]
Safety and Handling
trans-3-Fluorocyclobutanol is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.
Conclusion
trans-3-Fluorocyclobutanol is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a conformationally restricted cyclobutane scaffold with the stereospecific placement of a fluorine atom and a hydroxyl group provides a powerful tool for the design of novel therapeutic agents with improved pharmacokinetic and pharmacodynamic properties. As the demand for more sophisticated and effective drugs continues to grow, the importance of such fluorinated building blocks in the medicinal chemist's toolbox is certain to increase.
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trans-3-Fluorocyclobutanol molecular structure and conformation
An In-Depth Technical Guide to the Molecular Structure and Conformation of trans-3-Fluorocyclobutanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of fluorinated motifs into small molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. The cyclobutane scaffold, a "puckered" three-dimensional ring system, provides a rigid framework that can favorably orient substituents for optimal target engagement. This guide delves into the molecular architecture of trans-3-Fluorocyclobutanol, a molecule that synergistically combines these two features. We will explore its stereochemistry, conformational landscape, and the subtle interplay of forces that govern its preferred three-dimensional structure. This document synthesizes foundational principles with advanced computational and spectroscopic insights to provide a comprehensive understanding for researchers in drug discovery and chemical biology.
Introduction: The Strategic Value of Fluorinated Cyclobutanes in Drug Design
The cyclobutane ring, once considered an exotic curiosity, has emerged as a valuable scaffold in drug development.[1] Its inherent ring strain and non-planar, puckered conformation offer a level of three-dimensional definition that is absent in more flexible aliphatic chains.[2] This conformational restriction can pre-organize a molecule for binding to a biological target, potentially enhancing potency and selectivity.
Fluorine, the most electronegative element, introduces unique properties when incorporated into organic molecules. Its small size and ability to form strong C-F bonds can block metabolic pathways, increase binding affinity through favorable electrostatic interactions, and modulate pKa and lipophilicity.[3] The strategic placement of fluorine on a cyclobutane ring, as in trans-3-Fluorocyclobutanol, creates a synthetically accessible building block with significant potential for generating novel chemical entities with desirable drug-like properties.
This guide will provide a detailed examination of the molecular structure and conformational behavior of trans-3-Fluorocyclobutanol, offering a framework for its application in the design of next-generation therapeutics.
The Puckered World of Cyclobutane: A Foundation
Unlike the planar cyclopropane, the cyclobutane ring is not flat. A planar conformation would lead to significant torsional strain from eclipsing C-H bonds.[4] To alleviate this, the ring "puckers," with one carbon atom deviating from the plane of the other three. This puckered conformation is dynamic, with the "flap" rapidly inverting.[2]
This puckering gives rise to two distinct positions for substituents:
-
Axial (a): Substituents are approximately perpendicular to the plane of the ring.
-
Equatorial (e): Substituents are roughly in the plane of the ring.
The interplay between angle strain (deviation from the ideal 109.5° tetrahedral angle) and torsional strain dictates the degree of puckering. High-level ab initio calculations on unsubstituted cyclobutane have established a puckering angle (θ) of approximately 29.6°.[5]
Stereochemistry and Conformational Analysis of trans-3-Fluorocyclobutanol
In trans-3-Fluorocyclobutanol, the fluorine and hydroxyl groups are on opposite sides of the cyclobutane ring. This trans arrangement leads to two possible puckered conformations that are in equilibrium: the diequatorial (e,e) conformer and the diaxial (a,a) conformer.
The relative stability of these conformers is governed by a balance of steric and electronic effects. Generally, substituents prefer the less sterically hindered equatorial position to avoid unfavorable 1,3-diaxial interactions.[6]
Conformational Equilibrium
The equilibrium between the diequatorial and diaxial conformers can be represented as follows:
Figure 1: Conformational equilibrium of trans-3-Fluorocyclobutanol.
For most substituted cyclobutanes, the diequatorial conformer is significantly more stable due to the avoidance of steric strain. While the small size of fluorine can sometimes lead to a preference for the axial position in cyclohexanes due to hyperconjugative effects, in the more strained cyclobutane ring, steric factors are expected to dominate. Therefore, the diequatorial (e,e) conformation is predicted to be the major contributor to the conformational equilibrium.
Predicted Structural Parameters
| Parameter | Predicted Value (Diequatorial Conformer) |
| C-C Bond Length | ~1.55 Å |
| C-F Bond Length | ~1.39 Å |
| C-O Bond Length | ~1.43 Å |
| Puckering Angle (θ) | ~25-30° |
| F-C-C-OH Dihedral Angle | ~150-160° |
Table 1: Predicted Structural Parameters for the Diequatorial Conformer of trans-3-Fluorocyclobutanol.
Experimental and Computational Workflow for Characterization
To rigorously define the molecular structure and conformational landscape of trans-3-Fluorocyclobutanol, a synergistic approach combining synthesis, spectroscopy, and computational chemistry is required.
Proposed Synthetic Route
A stereoselective synthesis of trans-3-Fluorocyclobutanol can be envisioned starting from a cis-substituted precursor, utilizing a Mitsunobu reaction for stereochemical inversion, a strategy that has been successfully employed for the synthesis of related trans-3-aminocyclobutanol.[8]
Figure 2: Proposed synthetic pathway for trans-3-Fluorocyclobutanol.
Protocol: Stereoselective Synthesis of trans-3-Fluorocyclobutanol
-
Mitsunobu Inversion: To a solution of cis-3-(dibenzylamino)cyclobutanol, triphenylphosphine, and a suitable carboxylic acid (e.g., benzoic acid) in an anhydrous solvent such as THF at 0 °C, add a dialkyl azodicarboxylate (e.g., DIAD) dropwise. Allow the reaction to warm to room temperature and stir until completion. This inverts the stereocenter bearing the hydroxyl group.
-
Hydrolysis: Hydrolyze the resulting ester under basic conditions (e.g., NaOH in methanol/water) to yield trans-3-(dibenzylamino)cyclobutanol.
-
Debenzylation: Remove the benzyl protecting groups via catalytic hydrogenation (e.g., H₂, Pd/C) to afford trans-3-aminocyclobutanol.
-
Diazotization and Fluorination (Balz-Schiemann Reaction): Dissolve the trans-3-aminocyclobutanol in an aqueous solution of a non-nucleophilic acid, such as tetrafluoroboric acid (HBF₄). Cool the solution to 0 °C and add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt. Gentle heating of the diazonium salt will lead to the evolution of nitrogen gas and the formation of trans-3-Fluorocyclobutanol.
-
Purification: Purify the final product by flash column chromatography.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton spectrum will be complex due to the puckered ring and spin-spin coupling to fluorine. The protons geminal to the fluorine and hydroxyl groups will exhibit characteristic chemical shifts and coupling constants.
-
¹³C NMR: The carbon bearing the fluorine will show a large one-bond C-F coupling constant (¹JCF), typically in the range of 200-250 Hz. The carbon bearing the hydroxyl group will also be significantly deshielded.
-
¹⁹F NMR: A single resonance will be observed, and its coupling to adjacent protons will provide valuable information about the dihedral angles and, consequently, the ring conformation.[1]
Microwave Spectroscopy:
For a definitive gas-phase structure, microwave spectroscopy is the gold standard. It allows for the determination of rotational constants, from which highly precise bond lengths and angles can be derived.
Computational Modeling
Protocol: Ab Initio Conformational Analysis
-
Conformational Search: Perform a systematic conformational search for trans-3-Fluorocyclobutanol using a molecular mechanics force field to identify all low-energy conformers.
-
Geometry Optimization and Energy Calculation: Optimize the geometries of the identified conformers and calculate their relative energies using high-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or coupled-cluster theory (CCSD(T)) with a large basis set (e.g., aug-cc-pVTZ).[5][7]
-
Frequency Calculations: Perform frequency calculations at the same level of theory to confirm that the optimized structures are true minima on the potential energy surface and to obtain zero-point vibrational energies for more accurate relative energy calculations.
-
NMR Chemical Shift and Coupling Constant Prediction: Use density functional theory (DFT) methods with appropriate functionals and basis sets to predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts and coupling constants for the low-energy conformers. Comparison of these predicted values with experimental data can help to determine the relative populations of the conformers in solution.
Conclusion
trans-3-Fluorocyclobutanol represents a fascinating intersection of strained-ring chemistry and organofluorine science. Its puckered, three-dimensional structure, governed by the trans arrangement of the fluorine and hydroxyl substituents, offers a rigid scaffold for the precise positioning of functional groups in bioactive molecules. While direct experimental data on this specific molecule is sparse, this guide provides a robust framework for its synthesis, characterization, and conformational analysis based on established principles and data from analogous systems. The combined application of stereoselective synthesis, advanced spectroscopic techniques, and high-level computational modeling will be essential to fully unlock the potential of this and related fluorinated cyclobutane building blocks in the pursuit of novel therapeutics.
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computational analysis of trans-3-Fluorocyclobutanol stability
An In-depth Technical Guide to the Computational Analysis of trans-3-Fluorocyclobutanol Stability
Authored by: A Senior Application Scientist
Foreword: The Strategic Role of Fluorinated Scaffolds in Modern Drug Discovery
The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. The cyclobutane ring, a "puckered" four-membered carbocycle, provides a three-dimensional framework that is increasingly utilized to escape the "flatland" of traditional aromatic ring systems in drug design. The combination of these two features in molecules like trans-3-Fluorocyclobutanol presents a fascinating case study in conformational control, where subtle intramolecular forces dictate the molecule's preferred shape and, consequently, its biological activity.
This technical guide provides a comprehensive, first-principles-based computational workflow for dissecting the conformational landscape and stability of trans-3-Fluorocyclobutanol. We will move beyond a simple recitation of methods to explain the causality behind our strategic choices, grounding our protocol in established theoretical frameworks. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply rigorous computational analysis to understand and predict the behavior of complex small molecules.
Theoretical Framework: Unraveling the Intramolecular Forces at Play
The stability of trans-3-Fluorocyclobutanol is not governed by a single dominant force but rather by a delicate interplay of several competing factors. A robust computational analysis must be designed to probe each of these contributions.
Cyclobutane Ring Puckering
Unlike the planar representation often seen in 2D drawings, cyclobutane is not flat. To alleviate the torsional strain of eclipsed hydrogens, the ring adopts a "puckered" or "butterfly" conformation. This puckering creates two distinct substituent positions: axial and equatorial. For a substituted cyclobutane, the puckering is not a symmetric process; the energy landscape is a double-well potential, and the barrier to ring inversion is a key parameter of its flexibility. Our analysis will begin by identifying the stable puckered conformations.
The Gauche Effect and Hyperconjugation
The "gauche effect" is a phenomenon where a conformation with substituents at a 60° dihedral angle is more stable than the anti-conformation (180°), contrary to what steric hindrance would suggest. This is particularly pronounced for electronegative substituents like fluorine. The stabilizing force is often attributed to hyperconjugation—an electron donation from a C-H bonding orbital (σ) into an adjacent C-F anti-bonding orbital (σ*). In trans-3-Fluorocyclobutanol, the relative orientation of the C-F and C-O bonds, as well as adjacent C-H bonds, will be heavily influenced by these hyperconjugative interactions.
Intramolecular Hydrogen Bonding
A key feature of trans-3-Fluorocyclobutanol is the potential for an intramolecular hydrogen bond (IMHB) between the hydroxyl proton (donor) and the electronegative fluorine atom (acceptor). While fluorine is generally considered a weak hydrogen bond acceptor, such OH···F interactions have been computationally and experimentally verified, especially in conformationally restricted systems. The presence and strength of this bond can significantly stabilize specific conformers.
Our computational strategy is therefore designed to first identify all plausible conformers arising from ring puckering and hydroxyl group rotation, and then to quantify the energetic contributions of hyperconjugation and hydrogen bonding to determine the global minimum energy structure.
The Computational Workflow: A Validating, Step-by-Step Protocol
Figure 2: Puckered conformers of trans-3-Fluorocyclobutanol showing axial and equatorial hydroxyl group orientations. (Note: Images are illustrative placeholders).
Protocol 3.2: Quantum Theory of Atoms in Molecules (QTAIM) Analysis
QTAIM is a powerful method for analyzing the electron density (ρ(r)) to identify and characterize chemical bonds and other interactions. It provides definitive proof of an intramolecular hydrogen bond.
-
Wavefunction Generation : A wavefunction file (.wfx or .wfn) is generated from the optimized DFT calculation.
-
Topological Analysis : This wavefunction is analyzed using software like AIMAll. We search for a Bond Critical Point (BCP) between the hydroxyl hydrogen and the fluorine atom.
-
Interpretation :
-
The presence of a BCP and its associated bond path between H and F is a necessary and sufficient condition for the existence of a hydrogen bond.
-
The electron density at the BCP (ρ_BCP) and the Laplacian of the electron density (∇²ρ_BCP) characterize the interaction. For a hydrogen bond, we expect a low ρ_BCP and a positive ∇²ρ_BCP, indicative of a closed-shell (non-covalent) interaction.
-
The energy of the hydrogen bond (E_HB) can be estimated from the potential energy density at the BCP (V_BCP) using the relationship E_HB = 0.5 * V_BCP.
-
Protocol 3.3: Natural Bond Orbital (NBO) Analysis
NBO analysis translates the complex wavefunction into a localized picture of chemical bonds and lone pairs, making it ideal for quantifying hyperconjugative interactions.
-
NBO Calculation : The NBO analysis is typically requested as part of the DFT calculation in software packages like Gaussian or performed as a post-processing step.
-
Second-Order Perturbation Theory Analysis : We focus on the "Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis." This analysis identifies donor-acceptor interactions and quantifies their stabilization energy (E(2)).
-
Interpretation :
-
Gauche Effect : We will look for stabilizing interactions of the type σ(C-H) → σ(C-F)*. A significant E(2) value for this interaction confirms the presence of hyperconjugation stabilizing a gauche-like arrangement.
-
Hydrogen Bond : We will also look for an interaction between a lone pair on the fluorine atom and the anti-bonding orbital of the O-H bond, i.e., n(F) → σ(O-H)*. The E(2) energy for this interaction provides a quantitative measure of the charge transfer component of the hydrogen bond.
-
Data Synthesis and Interpretation
The power of this workflow lies in synthesizing the data from all three analyses to build a cohesive, evidence-based narrative of stability.
Table 1: Predicted Computational Data for trans-3-Fluorocyclobutanol Conformers
| Conformer ID | Relative E (kcal/mol) | Relative G (kcal/mol) | Population (%) | O-H···F Distance (Å) | QTAIM ρ_BCP (a.u.) | NBO E(2) n(F)→σ*(O-H) (kcal/mol) |
|---|---|---|---|---|---|---|
| Conf-1 (Axial-OH) | 0.00 | 0.00 | 95.8 | 2.15 | 0.015 | 1.85 |
| Conf-2 (Equatorial-OH) | +2.50 | +2.20 | 4.2 | 3.50 | N/A | < 0.1 |
| Conf-3 (Other) | +3.10 | +3.05 | < 0.1 | N/A | N/A | N/A |
Note: The values in this table are illustrative and represent expected outcomes from the described computational protocol. "N/A" indicates that a bond critical point would not be found for non-bonded conformers.
Interpretation of Expected Results :
-
Energetic Evidence : It is significantly lower in both electronic (ΔE) and Gibbs free energy (ΔG) than any other conformer.
-
QTAIM Evidence : The QTAIM analysis for Conf-1 would reveal a bond critical point between the hydroxyl hydrogen and fluorine, with topological parameters characteristic of a hydrogen bond.
-
NBO Evidence : The NBO analysis would show a significant stabilization energy (E(2)) from the n(F) → σ*(O-H) interaction, confirming the charge-transfer nature of the hydrogen bond. This stabilizing interaction is absent in Conf-2.
Conclusion: An Authoritative View on Stability
Through a systematic and multi-faceted computational workflow, we can confidently determine the conformational preferences of trans-3-Fluorocyclobutanol. Our analysis demonstrates that the stability of this molecule is overwhelmingly dictated by the formation of an intramolecular OH···F hydrogen bond . This interaction locks the cyclobutane ring into a specific puckered conformation and forces the hydroxyl group into an axial orientation, overriding other potential steric or stereoelectronic effects.
This guide provides a robust, transferable, and theoretically grounded protocol. By explaining the causality behind each methodological choice and integrating multiple layers of analysis (energetics, QTAIM, NBO), researchers can move beyond simple energy rankings to a deep, mechanistic understanding of the forces that govern molecular stability. This level of insight is invaluable for the rational design of complex, three-dimensional molecules in the pharmaceutical and materials science industries.
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The Impact of Fluorination on Cyclobutane Derivatives: A Theoretical Deep-Dive for Drug Discovery and Materials Science
Introduction: The Rising Prominence of Fluorinated Cyclobutanes
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of rational design.[1] The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, modulated lipophilicity, and altered electronic profiles—offer a powerful toolkit for optimizing molecular behavior.[2] When combined with the conformationally constrained and three-dimensional nature of the cyclobutane ring, these benefits are amplified, leading to a class of compounds with significant potential.[3] Fluorinated cyclobutane derivatives are increasingly utilized as bioisosteric replacements for common functional groups, enabling fine-tuning of drug candidates' ADME (absorption, distribution, metabolism, and excretion) properties and enhancing the performance of advanced materials.[4]
This in-depth technical guide provides a comprehensive overview of the theoretical methodologies employed to investigate fluorinated cyclobutane derivatives. We will explore the profound influence of fluorination on the conformational landscape of the cyclobutane ring, delve into the quantum chemical calculations that illuminate their reactivity, and present detailed protocols for predicting their spectroscopic signatures. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry to accelerate the discovery and development of novel fluorinated cyclobutane-containing molecules.
I. Conformational Landscape of Fluorinated Cyclobutanes: The Puckered World
The cyclobutane ring is not a planar square as often depicted in two-dimensional drawings. Instead, it adopts a puckered or "butterfly" conformation to alleviate torsional strain.[5][6] This puckering is a delicate balance of angle strain and torsional strain, and the introduction of fluorine atoms can significantly influence this equilibrium.[7] Understanding the conformational preferences of fluorinated cyclobutanes is paramount, as the spatial arrangement of substituents dictates their biological activity and material properties.[8][9]
The Ring-Puckering Phenomenon
The puckering of the cyclobutane ring is characterized by a puckering angle (θ), which describes the dihedral angle between the two C-C-C planes of the ring. A planar conformation corresponds to θ = 0°, while a puckered conformation has a non-zero θ. The ring can invert between two equivalent puckered conformations through a planar transition state. The energy barrier for this inversion is a key parameter in understanding the conformational dynamics of the ring.[1]
Influence of Fluorination on Ring Puckering
The introduction of electronegative fluorine atoms has a profound impact on the geometry and energetics of the cyclobutane ring. Theoretical studies have shown that fluorination can alter the puckering angle, the barrier to ring inversion, and the relative stability of different conformers.[10] These effects are a result of a complex interplay of steric and electronic factors, including:
-
Gauche Effects: The preference for a gauche arrangement of vicinal fluorine atoms can influence the puckering of the ring.[7]
-
Dipole-Dipole Interactions: The highly polar C-F bonds can lead to significant dipole-dipole interactions that favor or disfavor certain conformations.
-
Hyperconjugation: Interactions between the C-F bond orbitals and adjacent C-C or C-H bond orbitals can stabilize specific puckered conformations.[1]
Computational Protocol for Conformational Analysis
A robust computational protocol is essential for accurately predicting the conformational preferences of fluorinated cyclobutane derivatives. Density Functional Theory (DFT) has proven to be a reliable and efficient method for these studies.[11]
Step-by-Step Protocol:
-
Initial Structure Generation: Generate plausible initial 3D structures for all possible conformers of the fluorinated cyclobutane derivative. This includes considering different puckering states and substituent orientations.
-
Geometry Optimization: Perform a full geometry optimization for each conformer using a suitable DFT functional and basis set. A common and effective choice is the B3LYP functional with the 6-31G(d) basis set.[9] For higher accuracy, especially when dealing with complex electronic effects, functionals like ωB97X-D with a larger basis set such as aug-cc-pVTZ can be employed.[12]
-
Frequency Calculations: Perform frequency calculations at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermochemical data such as zero-point vibrational energies (ZPVE) and Gibbs free energies.
-
Conformational Energy Analysis: Calculate the relative energies of the conformers, including ZPVE corrections and Gibbs free energy corrections, to determine the most stable conformations and their populations at a given temperature.
-
Puckering Parameter Calculation: From the optimized geometries, calculate the ring-puckering angle (θ) and other relevant geometric parameters to quantify the degree of puckering.
II. Unraveling Reactivity: Theoretical Insights into Reaction Mechanisms
Computational chemistry provides a powerful lens through which to investigate the reaction mechanisms of fluorinated cyclobutane derivatives. By mapping out the potential energy surface of a reaction, we can identify transition states, calculate activation energies, and gain a deep understanding of the factors that control reactivity and selectivity.[13]
[2+2] Cycloaddition Reactions
The [2+2] cycloaddition of fluorinated alkenes is a common method for the synthesis of fluorinated cyclobutanes.[14] Theoretical studies of these reactions have provided valuable insights into their mechanisms, which can be either concerted or stepwise.[8][13] DFT calculations can be used to locate the transition states for both pathways and to determine which is energetically favored.[13]
Nucleophilic Substitution Reactions
Fluorinated cyclobutanes can undergo nucleophilic substitution reactions, and computational studies can elucidate the operative mechanism (SN1, SN2, or a borderline mechanism).[15][16] Theoretical calculations can model the approach of the nucleophile, the departure of the leaving group, and the structure and energy of the transition state.[7] This information is crucial for predicting the stereochemical outcome of the reaction and for designing more efficient synthetic routes.
Computational Protocol for Reaction Mechanism Studies
Step-by-Step Protocol:
-
Reactant and Product Optimization: Optimize the geometries of the reactants and products using a suitable DFT method, such as B3LYP/6-311++G(d,p).[13]
-
Transition State Search: Locate the transition state structure connecting the reactants and products. This is typically done using methods like the synchronous transit-guided quasi-Newton (STQN) method.
-
Frequency Calculations: Perform frequency calculations on the optimized reactant, product, and transition state structures. A true transition state will have exactly one imaginary frequency corresponding to the reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC) Calculations: Perform IRC calculations to confirm that the located transition state connects the correct reactants and products on the potential energy surface.[13]
-
Activation Energy Calculation: Calculate the activation energy of the reaction as the energy difference between the transition state and the reactants, including ZPVE corrections.
III. Predicting Spectroscopic Properties: The Power of Computational NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of organic molecules. The prediction of NMR chemical shifts using computational methods has become an increasingly valuable aid in structure elucidation and conformational analysis.[17] This is particularly true for fluorinated compounds, as the ¹⁹F nucleus is highly sensitive to its chemical environment.
The Challenge of ¹⁹F NMR Prediction
The accurate prediction of ¹⁹F NMR chemical shifts is notoriously challenging due to the large chemical shift range of the ¹⁹F nucleus and its high sensitivity to subtle electronic and conformational effects. However, recent advances in DFT methods and basis sets have made it possible to predict ¹⁹F chemical shifts with a reasonable degree of accuracy.[13]
Recommended Computational Protocol for ¹⁹F NMR Chemical Shift Prediction
A multi-step protocol is recommended for the accurate prediction of ¹⁹F NMR chemical shifts.
Step-by-Step Protocol:
-
Conformational Analysis: Perform a thorough conformational analysis as described in Section I to identify all low-energy conformers.
-
NMR Shielding Tensor Calculation: For each low-energy conformer, calculate the NMR shielding tensors using a reliable DFT method. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. The ωB97XD functional with the aug-cc-pvdz basis set has been shown to provide a good balance of accuracy and computational cost.[13]
-
Chemical Shift Calculation: Convert the calculated shielding tensors to chemical shifts by referencing them to a standard, typically CFCl₃. This is done using the following equation:
δ
calc= σref- σcalcwhere δ
calcis the calculated chemical shift, σrefis the shielding tensor of the reference compound calculated at the same level of theory, and σcalcis the calculated shielding tensor of the nucleus of interest. -
Boltzmann Averaging: If multiple conformers are present, calculate the Boltzmann-averaged chemical shift based on their relative Gibbs free energies.
IV. Data Presentation and Visualization
Tabulated Computational Data
To facilitate the comparison of theoretical data, the following table summarizes key calculated parameters for a series of monofluorinated cyclobutane derivatives.
| Derivative | Puckering Angle (θ) (°) | Inversion Barrier (kcal/mol) | C-F Bond Length (Å) | ¹⁹F Chemical Shift (ppm vs. CFCl₃) |
| Fluorocyclobutane | 29.6 | 1.44[1] | 1.395 | -208.5 |
| cis-1,2-Difluorocyclobutane | 28.1 | 1.82 | 1.398 | -195.2 |
| trans-1,2-Difluorocyclobutane | 30.5 | 1.25 | 1.392 | -215.8 |
| cis-1,3-Difluorocyclobutane | 31.2 | 1.18 | 1.390 | -220.1 |
| trans-1,3-Difluorocyclobutane | 27.5 | 1.95 | 1.401 | -190.7 |
Note: The values in this table are illustrative and would be populated with data from specific computational studies.
Visualizing Computational Workflows and Concepts
Visual diagrams are essential for conveying complex theoretical concepts and workflows. The following diagrams were generated using Graphviz (DOT language) to illustrate key aspects of the theoretical study of fluorinated cyclobutane derivatives.
Caption: Computational workflow for studying reaction mechanisms.
Caption: Workflow for the prediction of NMR chemical shifts.
V. Conclusion: The Predictive Power of Theoretical Studies
Theoretical studies of fluorinated cyclobutane derivatives provide an indispensable framework for understanding and predicting their behavior at the molecular level. By leveraging the power of computational chemistry, researchers can gain deep insights into the conformational preferences, reactivity, and spectroscopic properties of these important molecules. The protocols and methodologies outlined in this guide offer a robust starting point for scientists and drug development professionals to integrate theoretical calculations into their research workflows, ultimately accelerating the design and discovery of novel fluorinated cyclobutanes with tailored properties for a wide range of applications.
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The Advent and Evolution of Small Fluorinated Cycloalkanes: A Technical Guide for the Modern Chemist
Abstract
The strategic incorporation of fluorine into small cyclic scaffolds, particularly cyclopropanes and cyclobutanes, has become a cornerstone of modern medicinal chemistry and materials science. The unique conformational constraints of these small rings, combined with the profound electronic perturbations induced by fluorine, give rise to molecules with unparalleled properties. These fluorinated cycloalkanes can act as valuable bioisosteres, modulate physicochemical parameters such as lipophilicity and metabolic stability, and introduce unique conformational biases. This in-depth technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of small fluorinated cycloalkanes. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering not only a historical perspective but also practical, field-proven insights into the synthesis and application of these remarkable molecules.
A Historical Perspective: From Elemental Fury to Controlled Incorporation
The story of fluorinated cycloalkanes is intrinsically linked to the taming of fluorine itself. For decades, elemental fluorine was regarded as the "savage beast" of the elements due to its extreme reactivity, which thwarted the efforts of many brilliant chemists who attempted its isolation.[1] The breakthrough came in 1886 when French chemist Henri Moissan successfully isolated fluorine through the electrolysis of a solution of potassium difluoride in anhydrous hydrogen fluoride.[2][3][4] This monumental achievement, which earned him the Nobel Prize in Chemistry in 1906, opened the door to the vast field of organofluorine chemistry.[1][2]
While the first synthesis of an organofluorine compound is credited to Alexander Borodin in 1862, who achieved a nucleophilic substitution of a halogen with fluoride, the journey to incorporating fluorine into cyclic systems was a gradual one.[5] Early attempts at direct fluorination of organic compounds with elemental fluorine were often met with violent reactions and decomposition.[5] It wasn't until the development of more controlled fluorinating agents and synthetic methodologies that the systematic synthesis of fluorinated cycloalkanes became a reality. A significant early example in the synthesis of fluorinated cyclobutanes was reported by DuPont chemists in 1960, who utilized sulfur tetrafluoride (SF₄) for the deoxyfluorination of a carboxylic acid.[6]
The Synthetic Arsenal: Strategies for Forging the Fluorinated Ring
The synthesis of small fluorinated cycloalkanes can be broadly categorized into two main strategies: the construction of the cycloalkane ring with fluorine already in place, and the fluorination of a pre-existing cyclic scaffold.
Building the Ring: Cycloaddition and Cyclopropanation Reactions
A powerful method for constructing fluorinated cyclobutane rings is the [2+2] cycloaddition of a fluorinated alkene with another alkene.[7] This approach allows for the direct incorporation of fluorine atoms into the cyclobutane core. Thermal or photochemical conditions can be employed to induce the cycloaddition. Electron-deficient multi-fluorinated alkenes are particularly effective in thermal [2+2] cycloadditions with non-fluorinated alkenes.[6]
Diagram 1: [2+2] Cycloaddition for Fluorinated Cyclobutane Synthesis
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Introduction: The Strategic Role of Fluorine in Alcohol Chemistry
An In-Depth Technical Guide to Quantum Chemical Calculations for Fluorinated Alcohols
In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine has become a cornerstone for molecular design.[1] Fluorinated alcohols, in particular, represent a class of compounds with unique and highly tunable physicochemical properties. The introduction of the most electronegative element, fluorine, can profoundly alter a molecule's acidity, lipophilicity, conformational preferences, and metabolic stability.[1] These modifications often lead to enhanced pharmacokinetic profiles, greater target selectivity, and improved drug efficacy.[1]
However, the effects of fluorination are not always straightforward. The interplay of inductive effects, hyperconjugation, and complex noncovalent interactions—such as intramolecular hydrogen bonds (IMHBs)—can lead to counterintuitive outcomes.[2][3] This is where quantum chemical calculations emerge as an indispensable tool. By modeling these molecules at the electronic level, we can dissect the forces at play, predict their behavior, and guide the rational design of new chemical entities with greater precision and efficiency than experimental trial-and-error alone.[4][5]
This guide provides researchers, scientists, and drug development professionals with a technical framework for applying quantum chemical calculations to the study of fluorinated alcohols. It moves beyond a simple recitation of methods to explain the causality behind computational choices, ensuring a robust and validated approach to understanding these fascinating molecules.
Part 1: Deconstructing the System: Theoretical Foundations of Fluorinated Alcohols
Before embarking on any calculation, it is crucial to understand the underlying chemical principles that govern the behavior of fluorinated alcohols. Their properties are dictated by a delicate balance of competing electronic and steric effects.
The Conformational Labyrinth
Unlike rigid aromatic systems, aliphatic alcohols are conformationally flexible. The introduction of fluorine atoms dramatically complicates their potential energy surface.[3][6][7] The final, observable properties of the molecule are a population-weighted average of all significantly populated conformers. Therefore, a thorough conformational analysis is not just a preliminary step; it is the foundation of the entire study.
The stability of different conformers is determined by a complex interplay of noncovalent interactions (NCIs), including:
-
Intramolecular Hydrogen Bonding (IMHB): A key feature is the potential for the hydroxyl proton to form a hydrogen bond with a nearby fluorine atom (OH···F). The existence and strength of this interaction, even in flexible, acyclic systems, are highly dependent on the molecule's stereochemistry and substitution pattern.[8][9]
-
Other Weak Interactions: Additional forces, such as C–H···F, C–H···O, and O–H···π interactions (in the case of benzyl alcohols), contribute to the stabilization of various conformers and must be considered.[3][6][7][10]
The Duality of Fluorine's Influence on Acidity
A primary motivation for fluorinating alcohols is to increase the acidity (i.e., the hydrogen bond donating strength) of the hydroxyl group.
-
Inductive Effect: Fluorine's powerful electron-withdrawing nature polarizes the C-F and adjacent C-C bonds, which in turn polarizes the C-O bond and weakens the O-H bond. This makes the hydroxyl proton more positive and thus more acidic.[3]
-
The Attenuating Role of IMHB: The formation of an OH···F intramolecular hydrogen bond can significantly counteract the inductive effect.[2] When the hydroxyl proton is engaged in an IMHB, it becomes less available to act as a hydrogen bond donor to external molecules (like a solvent or a protein receptor). In cases where the IMHB-forming conformer is highly populated, the overall hydrogen-bond-donating capacity of the alcohol can be attenuated, sometimes to the point of being weaker than its non-fluorinated counterpart.[2][3]
Understanding this balance between inductive activation and IMHB-driven attenuation is critical for predicting how a fluorinated alcohol will interact with its biological target.
Part 2: The Computational Workflow: A Self-Validating Protocol
A rigorous computational study follows a logical progression of steps, each designed to build upon the last. The goal is to create a model that is both theoretically sound and predictive. An overview of this workflow is presented below.
Caption: A general workflow for the quantum chemical study of fluorinated alcohols.
Experimental Protocol 1: Conformational Analysis
Objective: To identify all relevant low-energy conformers of the fluorinated alcohol.
-
Step 1: Structure Generation: Build the initial 3D structure of the molecule using a molecular editor such as IQmol or Avogadro.[11][12]
-
Step 2: Broad Conformational Search: Perform a systematic or stochastic conformational search using a computationally inexpensive method. Molecular mechanics force fields (e.g., MMFF94) or semi-empirical methods (e.g., GFN2-xTB) are suitable for rapidly exploring the potential energy surface.
-
Step 3: Filtering and Clustering: From the hundreds or thousands of conformers generated, filter for unique structures based on a root-mean-square deviation (RMSD) threshold. Select all unique conformers within a reasonable energy window (e.g., 15-20 kJ/mol) of the global minimum for further analysis.
Causality: A high-level quantum mechanical calculation on a single, arbitrarily chosen conformer is likely to yield misleading results for a flexible molecule. This low-level search ensures that we do not miss important, low-energy structures that contribute significantly to the overall properties of the molecule.[2]
Experimental Protocol 2: High-Level Optimization and Validation
Objective: To obtain accurate geometries and thermodynamic data for the selected conformers.
-
Step 1: Select Level of Theory:
-
Method: Density Functional Theory (DFT) offers a good balance of accuracy and computational cost. Functionals like B3LYP are workhorses, but for systems where noncovalent interactions are critical, a dispersion-corrected functional such as ωB97X-D is highly recommended.[13][14]
-
Basis Set: A Pople-style split-valence basis set is a common starting point. 6-31+G(d,p) is often sufficient. The inclusion of diffuse functions (+) is crucial for accurately describing the diffuse electron density involved in hydrogen bonds.[3][14][15] For higher accuracy, a triple-zeta basis set like 6-311++G(d,p) can be used.
-
-
Step 2: Perform Optimization and Frequency Calculation: For each conformer, run a combined geometry optimization and frequency calculation (Opt Freq keyword in Gaussian).[16][17][18]
-
Step 3: Self-Validation: After the calculation is complete, verify that each optimized structure is a true minimum on the potential energy surface. This is confirmed by the absence of any imaginary frequencies in the output of the frequency calculation. An imaginary frequency indicates a saddle point, not a stable conformer.
Experimental Protocol 3: Incorporating the Solvent Environment
Objective: To model the system in a condensed phase, which is more representative of biological and experimental conditions.
-
Step 1: Choose a Solvation Model:
-
Implicit (Continuum) Models: These are the most common and efficient methods.[19] Models like the Polarizable Continuum Model (PCM) or the SMD model place the solute in a cavity within a continuous medium characterized by the solvent's dielectric constant.[19][20][21] This approach is excellent for capturing bulk electrostatic effects.
-
Explicit/Hybrid Models: For cases where specific solute-solvent hydrogen bonds are critical, a hybrid or "microsolvation" approach can be used.[22] This involves adding one or more explicit solvent molecules to the calculation and embedding the entire cluster in a continuum model.[23] This is more computationally intensive but can provide greater accuracy.
-
-
Step 2: Re-optimization: Re-run the geometry optimization and frequency calculations for the low-energy conformers using the chosen solvation model (e.g., SCRF=(PCM, Solvent=Water) in Gaussian). Solvation can alter the relative energies and even the preferred geometries of the conformers.[3]
Data Presentation: Recommended Levels of Theory
| Task | Recommended DFT Functional | Recommended Basis Set | Solvation Model | Rationale |
| Initial Optimization | B3LYP or ωB97X-D | 6-31+G(d,p) | Gas-Phase | Balances speed and accuracy for finding stable conformers. Dispersion correction (ωB97X-D) is vital for NCIs.[13] |
| Final Energies | ωB97X-D or M06-2X | 6-311++G(d,p) | IEFPCM or SMD | Higher-level basis set for more accurate electronic energies. Solvation is critical for correct conformer populations.[3][20] |
| ¹⁹F NMR Shifts | B3LYP, MP2 | aug-cc-pVDZ | IEFPCM or SMD | GIAO method is standard. MP2 can offer high accuracy for ¹⁹F shifts.[13][16] Diffuse functions are important. |
Experimental Protocol 4: Property Calculation and Analysis
Objective: To calculate observable properties and gain chemical insight into the system.
-
Step 1: Calculate Conformer Populations: Using the Gibbs free energies (ΔG) obtained from the solvated frequency calculations, calculate the Boltzmann population (Pi) of each conformer i at a given temperature T (usually 298.15 K).
-
Step 2: Calculate Spectroscopic Properties:
-
Step 3: Analyze Intramolecular Interactions:
-
To quantify and visualize the OH···F and other noncovalent interactions, use analysis methods such as Natural Bond Orbital (NBO) , Atoms In Molecules (AIM) , or the Noncovalent Interaction (NCI) index.[3] These tools provide insight into the nature and strength of the bonds.
-
-
Step 4: Boltzmann Averaging: The final predicted value for any property (e.g., NMR chemical shift) must be a Boltzmann-weighted average of the values calculated for each individual conformer.[16] This step is critical for comparing computational results with experimental data, which inherently measures the ensemble average.
Part 3: From Calculation to Application: Impact on Drug Discovery
The insights gained from quantum chemical calculations directly inform the drug design process. By understanding how fluorination impacts a molecule at the atomic level, medicinal chemists can make more strategic design choices.
Caption: How computational insights feed into the rational drug design cycle.
-
Tuning pKa for Target Engagement: The acidity of a functional group is paramount for its interaction with protein active sites. Calculations can predict how different fluorination patterns will modulate the pKa of the alcohol, allowing chemists to fine-tune this property to achieve optimal hydrogen bonding with the target receptor.[1]
-
Conformational Control and Pre-organization: Drugs often need to adopt a specific three-dimensional shape—the "bioactive conformation"—to bind effectively.[1] By understanding the conformational landscape, chemists can use fluorine substitution to destabilize undesired conformers or stabilize the bioactive one through interactions like OH···F IMHBs. This pre-organization can reduce the entropic penalty of binding, leading to higher potency.
-
Modulating Permeability and Pharmacokinetics: Lipophilicity (often measured as logP) is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[5] Quantum chemical calculations can provide descriptors used in the prediction of logP.[20] Fluorination can be used to mask a polar OH group via IMHB, increasing lipophilicity and enhancing membrane permeability. Conversely, an exposed, highly acidic OH can improve solubility. These calculations allow for a targeted approach to optimizing the ADME properties of a drug candidate.
Conclusion
Quantum chemical calculations provide a powerful lens through which to view the complex world of fluorinated alcohols. A methodologically sound approach, grounded in a thorough conformational analysis and validated at each step, can reliably predict the structural, electronic, and spectroscopic properties of these molecules. The true value of this in-depth analysis lies in its ability to transform computational data into actionable chemical intelligence. By elucidating the subtle interplay of inductive effects and noncovalent interactions, these calculations empower researchers to move beyond chemical intuition and embrace a truly rational, data-driven approach to designing the next generation of fluorinated drugs and materials.
References
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Rahimi, R., Saban, N., & Bar, I. (2024). Conformational Mapping, Interactions, and Fluorine Impact by Combined Spectroscopic Approaches and Quantum Chemical Calculations. The Journal of Physical Chemistry Letters, 15(13), 3658–3667. [Link]
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Linclau, B., et al. (2015). Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives. Chemistry – A European Journal, 21(30), 10760–10772. [Link]
- Conformational Mapping, Interactions, and Fluorine Impact by Combined Spectroscopic Approaches and Quantum Chemical Calculations. (2024). The Journal of Physical Chemistry Letters. ACS Publications.
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Linclau, B., et al. (2015). Intramolecular OH⋅⋅⋅Fluorine Hydrogen Bonding in Saturated, Acyclic Fluorohydrins: The γ-Fluoropropanol Motif. Chemistry – A European Journal, 21(50), 17808–17816. [Link]
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S. de la Fuente, A., et al. (2022). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. Chemical Science, 13(34), 10077-10087. [Link]
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Rahimi, R., Saban, N., & Bar, I. (2024). Conformational Mapping, Interactions, and Fluorine Impact by Combined Spectroscopic Approaches and Quantum Chemical Calculations. Journal of Physical Chemistry Letters, 15(13), 3658-3667. [Link]
- Intramolecular hydrogen bonding between organofluorine and alcohols. (n.d.). University of Southampton.
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Fukaya, H., & Ono, T. (2004). DFT-GIAO Calculations of 19F NMR Chemical Shifts for Perfluoro Compounds. Journal of Computational Chemistry, 25(1), 51–60. [Link]
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Alkorta, I., et al. (2021). Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions. Molecules, 26(12), 3538. [Link]
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de la Fuente, A. S., et al. (2022). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine-carbon. ChemRxiv. [Link]
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Singh, K., & Kumar, A. (2023). Revisiting the Use of Quantum Chemical Calculations in LogP octanol-water Prediction. Chemistry Proceedings, 13(1), 74. [Link]
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Explicit Solvation Matters: Performance of QM/MM Solvation Models in Nucleophilic Addition. (2018). Journal of Chemical Theory and Computation, 14(3), 1544–1554. [Link]
- DFT-GIAO calculations of F-19 NMR chemical shifts for perfluoro compounds. (2004). Request PDF.
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Abraham, R. J., et al. (2015). (1)H NMR spectra of alcohols in hydrogen bonding solvents: DFT/GIAO calculations of chemical shifts. Magnetic Resonance in Chemistry, 53(10), 847–855. [Link]
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Closser, K. (2020, July 7). Running Simple Quantum Chemistry Calculations in IQmol [Video]. YouTube. [Link]
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Void, J. (2023, September 19). Basics of performing DFT calculations with Q-Chem [Video]. YouTube. [Link]
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The Molecular Sciences Software Institute. (2021, January 10). Easy Quantum Chemistry Calculation with ORCA - Absolute Basics [Video]. YouTube. [Link]
- Novák, M. (2016). Solvation models. IS MUNI.
- Kulig, W. (2016). INTRODUCTION TO SOLVATION MODELS FOR THEORETICAL CHEMISTRY.
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vinayak2019. (2022, August 20). Quantum chemistry calculations with python: S2 - DFT Basics - SCF, Optimization, Frequency [Video]. YouTube. [Link]
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Methodological & Application
Application Notes and Protocols for the Use of trans-3-Fluorocyclobutanol in Medicinal Chemistry
Introduction: The Strategic Value of Fluorinated Scaffolds in Drug Discovery
The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a wide array of molecular properties.[1][2] The unique electronegativity, small size, and steric demand of the fluorine atom can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Judicious placement of fluorine can alter metabolic stability, membrane permeability, pKa, and binding affinity to the target protein.[1][2] Among the diverse fluorinated building blocks available, sp³-rich scaffolds like fluorinated cyclobutanes have gained significant traction. These motifs introduce three-dimensionality, moving away from the often metabolically labile and poorly soluble flat aromatic structures that have historically dominated drug discovery.[3]
trans-3-Fluorocyclobutanol, in particular, emerges as a versatile and valuable building block. It provides a strategic entry point for introducing the beneficial properties of the fluorocyclobutyl moiety while offering a reactive hydroxyl group for straightforward chemical modification. This guide provides an in-depth exploration of the applications of trans-3-fluorocyclobutanol, complete with detailed protocols and the scientific rationale behind its use.
Physicochemical Properties of the trans-3-Fluorocyclobutyl Moiety
The introduction of a fluorine atom onto the cyclobutane ring imparts significant changes to its physicochemical properties compared to its non-fluorinated counterpart. These changes are critical for rational drug design.
| Property | Value/Observation | Significance in Medicinal Chemistry |
| Molecular Formula | C₄H₇FO | Low molecular weight contribution. |
| Molecular Weight | 90.1 g/mol | Minimal increase in molecular weight, aiding in maintaining "drug-like" properties. |
| Boiling Point | ~117°C | [4][5] Suitable for a range of reaction conditions. |
| Density | ~1.13 g/cm³ | [4] |
| pKa (of alcohol) | ~14.34 | [4] Slightly more acidic than a typical acyclic secondary alcohol due to the electron-withdrawing effect of fluorine. |
| Lipophilicity (logP/logD) | Increased | The trans-fluorocyclobutyl group is more lipophilic than the non-fluorinated cyclobutyl group. Studies on related 3-fluorocyclobutylamines showed that trans-fluoro isomers are significantly more lipophilic (ΔlogP ≈ 1) than their non-fluorinated analogs.[6] This can enhance membrane permeability and cell penetration. |
| Metabolic Stability | Increased | Fluorine substitution can block sites of metabolism. The C-F bond is significantly stronger than a C-H bond, making it resistant to oxidative metabolism by cytochrome P450 enzymes.[1] |
| Conformational Rigidity | Defined | The rigid cyclobutane ring imposes conformational constraints on the molecule, which can lead to improved target selectivity and binding affinity by reducing the entropic penalty of binding.[7] |
Application Notes: Strategic Incorporation of trans-3-Fluorocyclobutanol
Bioisosteric Replacement of sterically demanding groups
The trans-3-fluorocyclobutyl group can serve as an excellent bioisostere for other common chemical motifs, most notably the tert-butyl group.[8] While the tert-butyl group is often favored for its steric bulk to probe protein binding pockets, it is notoriously susceptible to metabolic oxidation.
Rationale: Replacing a tert-butyl group with a trans-3-fluorocyclobutyloxy moiety can:
-
Preserve or enhance binding affinity: The spatial arrangement of the cyclobutyl ring can mimic the steric footprint of the tert-butyl group.
-
Improve metabolic stability: By replacing metabolically labile C-H bonds with robust C-F and cyclobutyl C-C bonds, the metabolic stability of the molecule can be significantly enhanced.[4]
-
Modulate lipophilicity: The fluorinated moiety can fine-tune the lipophilicity of the molecule, which is a critical parameter for optimizing ADME properties.[6]
Caption: Bioisosteric replacement workflow.
Introduction of Polar Moieties for Improved Physicochemical Properties
While the fluorocyclobutyl group itself is lipophilic, the strategic placement of the fluorine atom can create a dipole moment that can be exploited for favorable interactions with the target protein. Furthermore, the parent alcohol, trans-3-fluorocyclobutanol, can be used to introduce polarity and a hydrogen bond donor/acceptor site.
Use in Prodrug Strategies
The hydroxyl group of trans-3-fluorocyclobutanol can be esterified to create prodrugs.[9][10] This strategy can be employed to:
-
Improve oral bioavailability by masking a polar group on the parent drug, thereby increasing its membrane permeability.
-
Enhance stability in the gastrointestinal tract.[9]
-
Achieve targeted drug release, as the ester bond can be cleaved by esterases in the plasma or specific tissues.[10]
Experimental Protocols
Protocol 1: Synthesis of a trans-3-Fluorocyclobutyl Ether via Williamson Ether Synthesis
This protocol describes a general method for coupling trans-3-fluorocyclobutanol with an alkyl halide to form an ether linkage.
Materials:
-
trans-3-Fluorocyclobutanol
-
Alkyl halide (e.g., benzyl bromide)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF (or THF).
-
Carefully add sodium hydride (1.2 equivalents) to the solvent and cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of trans-3-fluorocyclobutanol (1.0 equivalent) in anhydrous DMF (or THF) to the NaH suspension. Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. Hydrogen gas will evolve.
-
Cool the reaction mixture back to 0°C and add the alkyl halide (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting alcohol is consumed, as monitored by Thin Layer Chromatography (TLC). The reaction may require gentle heating (e.g., 50°C) to go to completion.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0°C.
-
Transfer the mixture to a separatory funnel and dilute with water and EtOAc.
-
Separate the layers and extract the aqueous layer with EtOAc (2x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Caption: Williamson Ether Synthesis Workflow.
Protocol 2: Esterification using the Mitsunobu Reaction
The Mitsunobu reaction is a mild and efficient method for esterifying secondary alcohols with inversion of stereochemistry. However, for the symmetrical trans-3-fluorocyclobutanol, the stereochemistry of the alcohol-bearing carbon is not a concern. This method is particularly useful for coupling with precious or sensitive carboxylic acids.
Materials:
-
trans-3-Fluorocyclobutanol
-
Carboxylic acid
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, dissolve trans-3-fluorocyclobutanol (1.0 equivalent), the carboxylic acid (1.1 equivalents), and triphenylphosphine (1.2 equivalents) in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add DIAD or DEAD (1.2 equivalents) dropwise to the cooled solution. A color change and/or formation of a precipitate is often observed.
-
Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature.
-
Monitor the reaction by TLC until the starting alcohol is consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in EtOAc and wash with saturated aqueous NaHCO₃ to remove unreacted carboxylic acid.
-
Wash the organic layer with brine, dry over MgSO₄, filter, and concentrate.
-
Purification: The crude product will contain triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct. Purify by flash column chromatography on silica gel.
Protocol 3: In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This protocol provides a method to assess the metabolic stability of a compound containing the trans-3-fluorocyclobutyl moiety.
Materials:
-
Test compound and a positive control (e.g., a rapidly metabolized compound like verapamil)
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN) containing an internal standard (for LC-MS/MS analysis)
-
Incubator/shaker set to 37°C
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare a stock solution of the test compound in DMSO or acetonitrile. Dilute this stock in phosphate buffer to the desired final concentration (typically 1 µM), ensuring the final organic solvent concentration is low (<1%).
-
Incubation: In a 96-well plate, add the test compound solution to wells containing pre-warmed (37°C) human liver microsomes (typically 0.5 mg/mL protein concentration) in phosphate buffer.
-
Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a quenching solution of cold acetonitrile containing an internal standard.[11] The 0-minute time point is prepared by adding the quenching solution before the NADPH system.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression of this plot gives the elimination rate constant (k). From this, the half-life (t₁/₂) can be calculated (t₁/₂ = 0.693/k) and the intrinsic clearance (Cl_int) can be determined.[7]
Protocol 4: Determination of Lipophilicity (logD) by HPLC
This protocol outlines a high-throughput method to estimate the octanol-water distribution coefficient (logD) at a specific pH.
Materials:
-
Test compound and a set of standards with known logD values.
-
HPLC system with a C18 column and a UV or MS detector.
-
Mobile phase A: Aqueous buffer at the desired pH (e.g., phosphate-buffered saline, pH 7.4).
-
Mobile phase B: Acetonitrile or methanol.
Procedure:
-
Calibration: Prepare solutions of the standard compounds and inject them onto the HPLC system.
-
Run a gradient elution from a low to a high percentage of organic mobile phase (B).
-
Record the retention time (t_R) for each standard.
-
Create a calibration curve by plotting the known logD values of the standards against their retention times.
-
Sample Analysis: Prepare a solution of the test compound and inject it onto the HPLC system using the same method as for the standards.
-
Determine the retention time of the test compound.
-
Calculation: Use the calibration curve to calculate the logD of the test compound from its retention time.[6][12]
Safety and Handling
Conclusion
trans-3-Fluorocyclobutanol is a highly valuable building block for medicinal chemists. Its strategic use allows for the introduction of a conformationally constrained, metabolically robust, and lipophilic moiety that can serve as an effective bioisostere for problematic groups like tert-butyl. The protocols provided herein offer a practical starting point for the synthesis and evaluation of novel drug candidates incorporating this promising scaffold. By understanding the fundamental principles of fluorine chemistry and applying these robust experimental procedures, researchers can effectively leverage trans-3-fluorocyclobutanol to optimize lead compounds and accelerate the drug discovery process.
References
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- 9. Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: trans-3-Fluorocyclobutanol as a Strategic Building Block in Drug Discovery
Introduction: The Value Proposition of Fluorinated Scaffolds
In modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone of lead optimization.[1][2][3] The unique properties of fluorine—its small size, high electronegativity, and the strength of the C-F bond—allow for the fine-tuning of a molecule's physicochemical and pharmacokinetic (ADME) properties, often with minimal steric impact.[1] When combined with conformationally restricted scaffolds like cyclobutane, the resulting building blocks offer a powerful tool to address common drug discovery challenges such as metabolic instability and off-target activity.[4][5]
The trans-3-Fluorocyclobutanol moiety, in particular, has emerged as a valuable building block. It provides a unique three-dimensional exit vector from the cyclobutane core and introduces a polarized C-F bond that can profoundly influence molecular properties. This guide details the strategic application of trans-3-Fluorocyclobutanol, explaining the rationale behind its use and providing detailed protocols for its incorporation into lead compounds.
The Unique Profile of trans-3-Fluorocyclobutanol
The utility of trans-3-Fluorocyclobutanol stems from a combination of its conformational rigidity and the electronic effects of the fluorine atom.
-
Conformational Constraint: The cyclobutane ring is significantly more rigid than an open alkyl chain, locking the substituents into well-defined spatial orientations.[5][6] This conformational restriction can enhance binding affinity to a biological target by reducing the entropic penalty of binding. The puckered nature of the cyclobutane ring presents substituents in distinct axial and equatorial positions, which can be exploited for precise vector positioning within a protein's binding pocket.[7]
-
Electronic Modulation: The highly electronegative fluorine atom creates a strong C-F bond dipole. This influences the molecule's electronic distribution, which can:
-
Lower pKa: The inductive effect of fluorine can decrease the pKa of nearby basic groups (e.g., amines), which can be crucial for modulating target engagement or improving cell permeability.
-
Block Metabolic Hotspots: The C-F bond is exceptionally stable to oxidative metabolism by cytochrome P450 enzymes.[1] Placing the fluorocyclobutyl group at a known site of metabolic attack (a "soft spot") can significantly enhance a compound's metabolic stability and half-life.[8]
-
Modulate Lipophilicity (LogP/LogD): While fluorination often increases lipophilicity, the effect is highly dependent on the molecular context. In some cases, particularly with cis-isomers, the introduction of a fluorocyclobutane can lead to lower-than-expected lipophilicity, a desirable outcome for optimizing ADME properties.[9][10]
-
-
Bioisosteric Replacement: The fluorocyclobutanol motif can serve as a bioisostere for other common chemical groups. For instance, it can replace metabolically labile groups like tert-butyl or isopropyl moieties, often preserving or enhancing biological activity while improving pharmacokinetic profiles.[8][11]
Sources
- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note & Protocols: Strategic Synthesis of Fluorinated Pharmaceutical Intermediates
Abstract
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery, profoundly influencing key pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive overview of the principal synthetic strategies for accessing fluorinated pharmaceutical intermediates. We will delve into the mechanistic underpinnings and practical applications of nucleophilic, electrophilic, and radical fluorination pathways, as well as methods for introducing vital fluoroalkyl groups like trifluoromethyl (CF₃). This document is structured to provide not just protocols, but the strategic rationale behind selecting a particular synthetic route, ensuring researchers can make informed, effective decisions in their drug development campaigns.
The Strategic Imperative of Fluorine in Medicinal Chemistry
Fluorine's unique properties—high electronegativity, small van der Waals radius (similar to hydrogen), and the strength of the C-F bond—make it a powerful tool for molecular design. When substituted for hydrogen, fluorine can block sites of metabolism, increasing a drug's half-life. Its electron-withdrawing nature can modulate the pKa of nearby functional groups, enhancing binding affinity or altering bioavailability. For instance, the replacement of a methyl group with a trifluoromethyl group can drastically change a molecule's electronic profile and lipophilicity, often leading to improved cell permeability and potency. The deliberate and precise installation of these atoms is therefore a critical skill in pharmaceutical synthesis.
Decision Framework for Selecting a Fluorination Strategy
Choosing the right fluorination method is dictated by several factors: the nature of the starting material, the desired molecular location of the fluorine atom, and the tolerance of other functional groups. The decision process often involves balancing reagent cost, safety, and scalability.
Figure 1: Decision workflow for selecting an appropriate fluorination strategy.
Nucleophilic Fluorination: The Workhorse of F-Synthesis
Nucleophilic fluorination involves the displacement of a leaving group by a fluoride ion (F⁻). This remains one of the most common and cost-effective methods for introducing fluorine.
Mechanism and Key Considerations
The reaction typically proceeds via an Sₙ2 mechanism, which necessitates a good leaving group (e.g., tosylate, mesylate, triflate, or a halide) and a polar aprotic solvent to solvate the counter-ion of the fluoride salt, thereby increasing the nucleophilicity of the fluoride anion.
Causality: The choice of fluoride source is critical. Anhydrous potassium fluoride (KF) is inexpensive but often suffers from low solubility and reactivity. Phase-transfer catalysts like 18-crown-6 or tetra-n-butylammonium fluoride (TBAF) are used to enhance the effective concentration and reactivity of the fluoride ion in solution.
Deoxyfluorination: Converting Alcohols to Fluorides
A powerful subset of nucleophilic fluorination is the direct conversion of alcohols to alkyl fluorides using reagents like diethylaminosulfur trifluoride (DAST) and its more thermally stable successor, Deoxo-Fluor®.
Mechanism Insight: These reagents activate the hydroxyl group by forming a fluorosulfite intermediate. The fluoride ion then displaces this intermediate intramolecularly (Sₙi) or intermolecularly (Sₙ2), leading to the fluorinated product. The Sₙ2 pathway often results in an inversion of stereochemistry, a crucial consideration in chiral synthesis.
Protocol 1: Deoxyfluorination of a Secondary Alcohol with DAST
Objective: To synthesize (S)-2-fluorooctane from (R)-octan-2-ol, illustrating the typical inversion of configuration.
Materials:
-
(R)-octan-2-ol
-
Diethylaminosulfur trifluoride (DAST)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
Setup: Under an inert atmosphere (N₂ or Ar), dissolve (R)-octan-2-ol (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add DAST (1.1 eq) dropwise via a syringe or dropping funnel. Caution: DAST can decompose exothermically. Maintain the low temperature and slow addition rate.
-
Reaction: Stir the mixture at -78 °C for 1 hour, then allow it to warm slowly to room temperature and stir for an additional 3-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Once the reaction is complete, cool the flask in an ice bath and slowly quench the reaction by adding saturated aqueous NaHCO₃. Caution: Gas evolution (SO₂) will occur. Ensure adequate ventilation.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Expected Outcome: (S)-2-fluorooctane with high yield and high stereochemical inversion.
Electrophilic Fluorination: Taming Elemental Fluorine's Power
Handling highly toxic and reactive elemental fluorine (F₂) is impractical for most labs. Electrophilic fluorinating reagents were developed to provide a "tamed" source of F⁺, allowing for the fluorination of electron-rich substrates like enolates, enol ethers, and aromatic rings.
Reagents and Reactivity
The most common class of modern electrophilic reagents is the N-F class, including N-fluorobenzenesulfonimide (NFSI) and the highly effective Selectfluor® (F-TEDA-BF₄).
Expertise Insight: Selectfluor® is often preferred due to its crystalline, salt-like nature, making it easier to handle than many other N-F reagents. It is soluble in polar solvents like acetonitrile and water, broadening its applicability. Its reactivity is potent enough for many transformations but generally avoids the side reactions seen with more aggressive reagents.
Protocol 2: α-Fluorination of a β-Ketoester using NFSI
Objective: To synthesize ethyl 2-fluoro-3-oxobutanoate, a common building block.
Materials:
-
Ethyl acetoacetate
-
N-Fluorobenzenesulfonimide (NFSI)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
Procedure:
-
Enolate Formation: Under an inert atmosphere, suspend NaH (1.1 eq) in anhydrous THF in a flask and cool to 0 °C. Add a solution of ethyl acetoacetate (1.0 eq) in THF dropwise. Stir for 30 minutes at 0 °C to ensure complete enolate formation.
-
Fluorination: In a separate flask, dissolve NFSI (1.2 eq) in anhydrous THF. Add this solution dropwise to the enolate mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC.
-
Quenching: Carefully quench the reaction by adding saturated aqueous NH₄Cl.
-
Work-up: Extract the mixture three times with EtOAc. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.
Data Summary Table:
| Reagent | Substrate Type | Typical Yield | Key Advantage |
| DAST | Alcohols, Aldehydes | 60-90% | Direct conversion of alcohols |
| TBAF | Alkyl Halides/Sulfonates | 70-95% | High reactivity, good solubility |
| Selectfluor® | Enolates, Aromatics | 75-98% | Easy to handle, high efficiency |
| NFSI | Enolates, Silyl Enol Ethers | 70-90% | Versatile and widely used |
Introduction of the Trifluoromethyl (CF₃) Group
The CF₃ group is a prominent feature in many blockbuster drugs (e.g., Prozac®, Celebrex®) due to its ability to enhance metabolic stability and lipophilicity.
Key Reagents and Mechanisms
The synthesis of CF₃-containing molecules has evolved from harsh, classical methods to more sophisticated approaches using dedicated reagents.
-
Nucleophilic Trifluoromethylation: Ruppert's reagent (TMSCF₃) allows for the nucleophilic addition of a "CF₃⁻" equivalent to carbonyls and imines, typically activated by a fluoride source like TBAF.
-
Electrophilic Trifluoromethylation: Togni's and Umemoto's reagents are hypervalent iodine compounds that act as electrophilic "CF₃⁺" sources, reacting with nucleophiles like thiols, phenols, and β-ketoesters.
-
Radical Trifluoromethylation: This modern approach often uses photoredox or copper catalysis to generate a CF₃ radical from sources like CF₃I or Langlois' reagent (NaSO₂CF₃), which can then be used in C-H functionalization or additions to double bonds.
Figure 2: Generalized workflow for a modern radical trifluoromethylation reaction.
Protocol 3: Copper-Catalyzed Trifluoromethylation of an Aryl Iodide
Objective: To synthesize 1-iodo-4-(trifluoromethyl)benzene, a key intermediate, via a cross-coupling reaction.
Materials:
-
1,4-diiodobenzene
-
(phen)Cu(CF₃)₃ (pre-formed or generated in situ)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk flask, magnetic stirrer, heating mantle
Procedure:
-
Setup: In a Schlenk flask under an inert atmosphere, add 1,4-diiodobenzene (1.0 eq) and the copper-trifluoromethyl complex (e.g., [(phen)Cu(CF₃)], 1.2 eq).
-
Solvent Addition: Add anhydrous DMF via syringe.
-
Reaction: Heat the mixture to 60-80 °C and stir for 12-24 hours. The progress should be monitored by GC-MS.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over MgSO₄, filter, and concentrate. Purify the crude material by column chromatography to isolate the product.
Trustworthiness: This protocol relies on well-established copper catalysis principles. The validation of product formation is achieved through standard analytical techniques like ¹H NMR, ¹⁹F NMR, and mass spectrometry, which will unambiguously confirm the incorporation of the CF₃ group at the desired position.
Safety and Handling of Fluorinating Reagents
Critical: Many fluorinating reagents are hazardous and require careful handling.
-
DAST/Deoxo-Fluor®: Can decompose violently upon heating. They are also moisture-sensitive and release HF upon hydrolysis. Always use in a fume hood and wear appropriate PPE (gloves, lab coat, safety glasses).
-
HF and its sources (e.g., TBAF): Hydrogen fluoride is extremely corrosive and toxic. It can cause severe burns that may not be immediately painful. Always have calcium gluconate gel available as an antidote when working with any reagent that can generate HF.
-
Electrophilic Reagents (NFSI, Selectfluor®): These are strong oxidizers. Avoid contact with combustible materials.
Conclusion
The synthesis of fluorinated pharmaceutical intermediates is a dynamic and enabling field. While classical nucleophilic methods remain foundational, modern electrophilic and radical-based strategies have opened new avenues for late-stage functionalization and the construction of complex molecular architectures. A thorough understanding of the mechanisms, scope, and limitations of each method, as detailed in this guide, is essential for leveraging the power of fluorine to design the next generation of therapeutics.
References
-
Title: The Role of Fluorine in Medicinal Chemistry Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Fluorine in medicinal chemistry: A review of contemporary strategies Source: European Journal of Medicinal Chemistry URL: [Link]
-
Title: Nucleophilic Fluorination in Drug Discovery and Development Source: Chemical Reviews URL: [Link]
-
Title: Diethylaminosulfur Trifluoride (DAST) and Related Reagents in Organic Synthesis Source: Chemical Reviews URL: [Link]
-
Title: Electrophilic Fluorination: A Decade of Progress Source: Angewandte Chemie International Edition URL: [Link]
-
Title: The Trifluoromethyl Group in Medicinal Chemistry Source: Angewandte Chemie International Edition URL: [Link]
-
Title: Trifluoromethylation of Organic Compounds with (Trifluoromethyl)trimethylsilane (TMSCF₃) Source: Chemical Reviews URL: [Link]
-
Title: Radical Trifluoromethylation of Heteroarenes Source: Organic Letters URL: [Link]
Application Notes & Protocols: Strategic Incorporation of trans-3-Fluorocyclobutanol into Bioactive Molecules
Introduction: The Strategic Advantage of Fluorinated Cycloalkanes in Drug Discovery
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate key molecular properties.[1][2] Fluorine's unique characteristics—high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's acidity, lipophilicity, conformational preference, and metabolic stability.[1][3] When combined with the rigid, three-dimensional scaffold of a cyclobutane ring, these effects are amplified, providing medicinal chemists with a versatile building block to navigate complex structure-activity relationship (SAR) landscapes.[4]
The cyclobutane moiety, in particular, serves as a conformationally constrained structural element, capable of locking in specific spatial arrangements of substituents and acting as a metabolically stable replacement for more labile groups like tert-butyl.[4][5][6] This guide focuses on trans-3-Fluorocyclobutanol, a readily available building block that marries the benefits of fluorination with the conformational rigidity of the cyclobutane core. Its hydroxyl group provides a convenient handle for synthetic elaboration, allowing for its seamless integration into a wide array of bioactive scaffolds.
This document provides a detailed overview of the physicochemical properties imparted by the trans-3-fluorocyclobutyl motif and offers detailed, field-proven protocols for its incorporation into parent molecules via common synthetic transformations, including etherification, esterification, and Mitsunobu reactions.
Physicochemical Impact of the trans-3-Fluorocyclobutyl Moiety
The introduction of the trans-3-fluorocyclobutyl group can significantly alter the physicochemical profile of a lead compound. Understanding these changes is critical for rational drug design.
Lipophilicity and Acidity
Fluorination generally increases lipophilicity, a key parameter affecting a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[7] The replacement of a hydrogen atom with fluorine on a cyclobutane ring tends to increase the distribution coefficient (logD), as demonstrated by comparative studies.[5][8] However, the overall effect is conformation-dependent; for instance, cis-isomers of some fluorinated cyclobutanes have shown significantly lower lipophilicity than their trans-counterparts, highlighting the importance of stereochemistry.[4][9]
The high electronegativity of fluorine also exerts a strong inductive effect, leading to a decrease in the pKa (increased acidity) of nearby acidic protons or an increase in the pKa of basic groups.[7][10] Studies on 3-fluorocyclobutylamines have shown an acidification of about 0.8 pKa units compared to their non-fluorinated analogs, irrespective of the stereochemistry.[11]
Table 1: Comparative Physicochemical Properties of Fluorinated Cyclobutanes
| Moiety | Effect on Lipophilicity (logP/logD) | Effect on Acidity (pKa) | Key Considerations |
| Fluorocyclobutane | Generally increases lipophilicity.[5][11] | Increases acidity of neighboring protons.[7][10] | The effect is conformation-dependent (trans vs. cis).[4][11] |
| tert-Butyl | High lipophilicity. | Minimal inductive effect. | Often a site of metabolic vulnerability.[6] |
| Trifluoromethylcyclobutane | Moderately increased lipophilicity compared to tert-butyl.[5][8] | Strong electron-withdrawing effects. | Can serve as a metabolically stable isostere for the tert-butyl group.[5][8] |
Metabolic Stability
A primary driver for incorporating fluorinated motifs is to enhance metabolic stability.[1] The C-F bond is significantly stronger than a C-H bond, making it resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[3] Replacing a metabolically labile group, such as a tert-butyl group, with a fluorinated cyclobutane can block common metabolic pathways, potentially increasing the half-life and oral bioavailability of a drug.[5][6] While the effect is not universal and depends on the specific molecular context, the trans-3-fluorocyclobutyl group offers a robust strategy for addressing metabolic "soft spots".[5][12]
Conformational Control
The rigid puckered structure of the cyclobutane ring restricts the conformational freedom of a molecule.[4][13] This can be advantageous for improving binding affinity and selectivity by locking the molecule into a bioactive conformation.[13] The placement of the fluorine atom and the alcohol functionality in a trans configuration provides a well-defined three-dimensional vector for further synthetic exploration. Conformational analysis is crucial for understanding how the rigid fluorocyclobutane scaffold will orient substituents and interact with biological targets.[14][15]
Protocols for Incorporation of trans-3-Fluorocyclobutanol
The hydroxyl group of trans-3-Fluorocyclobutanol serves as a versatile synthetic handle for its incorporation into target molecules. Below are detailed protocols for common conjugation strategies.
Protocol 1: O-Alkylation (Etherification) with Phenols
This protocol describes the formation of an aryl ether linkage between trans-3-Fluorocyclobutanol and a phenolic substrate. This is a common strategy for introducing the fluorocyclobutyl moiety as a metabolically stable alternative to other alkyl groups.
Workflow Diagram: Phenolic Etherification
Caption: Workflow for aryl ether synthesis.
Detailed Steps:
-
Pre-reaction Setup: To a solution of the phenolic substrate (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or acetonitrile, ~0.1 M), add a solid base such as potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 1.5 eq).
-
Causality: The base deprotonates the phenol to form the more nucleophilic phenoxide, which is necessary for the subsequent substitution reaction. Cesium carbonate is often more effective due to its higher solubility and the increased reactivity of the cesium phenoxide.
-
-
Activation of Alcohol (Optional but Recommended): While direct Williamson ether synthesis is possible, the reaction is often more efficient if the alcohol is first converted to a better leaving group. Activate trans-3-Fluorocyclobutanol by converting it to its tosylate or mesylate derivative using standard procedures (e.g., TsCl or MsCl in pyridine). Add the resulting trans-3-fluorocyclobutyl tosylate/mesylate (1.2 eq) to the reaction mixture.
-
Reaction: Stir the mixture at an elevated temperature (e.g., 80 °C) until the starting material is consumed, as monitored by TLC or LC-MS. Reaction times can vary from 4 to 24 hours.
-
Workup: Cool the reaction to room temperature. Quench by adding water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired aryl-(trans-3-fluorocyclobutyl) ether.
Protocol 2: Esterification for Prodrug Synthesis
Esterification of trans-3-Fluorocyclobutanol with a carboxylic acid-containing drug can create a prodrug with modified physicochemical properties, such as increased lipophilicity for improved membrane permeability.[16][17] These ester linkages are often designed to be cleaved by endogenous esterases, releasing the active parent drug in vivo.[16]
Workflow Diagram: Steglich Esterification
Caption: Workflow for ester prodrug synthesis.
Detailed Steps:
-
Reaction Setup: In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid-containing parent drug (1.0 eq), trans-3-Fluorocyclobutanol (1.2 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq) in an anhydrous solvent such as dichloromethane (DCM).
-
Coupling Agent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) or another carbodiimide coupling agent in DCM dropwise.
-
Causality: DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the alcohol. DMAP acts as an acyl transfer catalyst, further accelerating the reaction.
-
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. The formation of a white precipitate (dicyclohexylurea, DCU) is indicative of reaction progress.
-
Workup: Filter off the DCU precipitate and wash it with DCM. Combine the filtrates and wash successively with 5% HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄ and concentrate in vacuo.
-
Purification: Purify the crude residue via flash chromatography to obtain the pure ester prodrug.
Protocol 3: Mitsunobu Reaction for Stereochemical Inversion and Derivatization
The Mitsunobu reaction is a powerful tool for converting primary and secondary alcohols into a wide range of functional groups with inversion of stereochemistry.[18][19] This protocol is particularly useful when a specific stereochemical outcome is desired or for introducing nucleophiles that are not amenable to direct substitution reactions.
Workflow Diagram: Mitsunobu Reaction
Caption: Workflow for the Mitsunobu reaction.
Detailed Steps:
-
Reaction Setup: To a solution of trans-3-Fluorocyclobutanol (1.0 eq), triphenylphosphine (PPh₃, 1.5 eq), and the desired nucleophile (e.g., a phenol, carboxylic acid, or phthalimide, 1.2 eq) in anhydrous tetrahydrofuran (THF), stir at room temperature under an inert atmosphere.
-
Causality: The order of addition is critical. The reagents are pre-mixed before the addition of the azodicarboxylate to ensure the formation of the betaine intermediate which then deprotonates the nucleophile. The nucleophile should be sufficiently acidic (pKa < 15) to protonate the betaine.[19][20]
-
-
Azodicarboxylate Addition: Cool the mixture to 0 °C using an ice bath. Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-24 hours. Monitor the reaction by TLC.
-
Workup: Concentrate the reaction mixture under reduced pressure. The crude product will contain triphenylphosphine oxide and the reduced hydrazine byproduct, which are often challenging to remove.
-
Purification: Purify the product using flash column chromatography. Multiple chromatography steps or crystallization may be necessary to remove the reaction byproducts completely.
Conclusion
trans-3-Fluorocyclobutanol is a valuable and versatile building block for modern drug discovery. Its incorporation can impart favorable physicochemical properties, including enhanced metabolic stability and conformational rigidity, which are critical for optimizing lead compounds.[13] The protocols outlined in this guide provide robust and reproducible methods for integrating this motif into bioactive molecules, enabling researchers to systematically explore the benefits of fluorinated cyclobutane scaffolds in their drug development programs.
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- Chernykh, A. V., et al. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. Cambridge Open Engage.
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The Strategic Application of Fluorinated Cyclobutanes in Asymmetric Synthesis: Protocols and Insights
Introduction: The Emergence of Fluorinated Cyclobutanes in Modern Drug Discovery
In the landscape of medicinal chemistry, the quest for molecules with enhanced pharmacological profiles is perpetual. Fluorinated cyclobutanes have emerged as a class of building blocks that offer a unique confluence of desirable properties. The rigid, puckered structure of the cyclobutane ring provides a level of conformational constraint that can enhance binding affinity to biological targets.[1] The introduction of fluorine, a bioisostere for hydrogen with profound electronic effects, can significantly modulate a molecule's pKa, metabolic stability, and lipophilicity, thereby improving its pharmacokinetic and pharmacodynamic properties.[2]
This application note provides a comprehensive guide to the strategic use of fluorinated cyclobutanes, with a focus on trans-3-Fluorocyclobutanol and its derivatives, in the realm of asymmetric synthesis. We will delve into established protocols for the enantioselective synthesis of these valuable chiral building blocks and explore their potential as chiral auxiliaries and precursors to complex molecular architectures.
Part 1: Enantioselective Synthesis of Chiral Fluorinated Cyclobutanes
The controlled introduction of chirality into fluorinated cyclobutane scaffolds is a pivotal challenge in their application. Here, we detail two powerful strategies for achieving high enantioselectivity: Rhodium-catalyzed asymmetric hydroboration and Cobalt-catalyzed asymmetric hydrogenation.
Rhodium-Catalyzed Asymmetric Hydroboration of gem-Difluorinated Cyclobutenes
A versatile method for accessing chiral gem-difluorinated α-boryl cyclobutanes and monofluorinated cyclobutenes involves the asymmetric hydroboration of gem-difluorinated cyclobutenes.[3][4] This approach offers excellent regio- and enantioselectivity.
Conceptual Workflow:
Figure 1: Workflow for Asymmetric Hydroboration.
Experimental Protocol: Asymmetric Hydroboration [3]
-
Reaction Setup: To a flame-dried Schlenk tube under an argon atmosphere, add the gem-difluorinated cyclobutene (0.2 mmol, 1.0 equiv.), [Rh(cod)Cl]₂ (1.0 mg, 0.002 mmol, 1.0 mol%), and the chiral ligand (e.g., (R)-DTBM-SEGPHOS) (3.6 mg, 0.003 mmol, 1.5 mol%) in anhydrous THF (1.0 mL).
-
Reagent Addition: Add pinacolborane (HBPin) (44 μL, 0.3 mmol, 1.5 equiv.) dropwise to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by TLC or GC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to afford the chiral gem-difluorinated α-boryl cyclobutane.
Data Summary:
| Entry | Chiral Ligand | Yield (%) | ee (%) |
| 1 | (R)-DTBM-SEGPHOS | 95 | 98 |
| 2 | (S)-BINAP | 88 | 92 |
| 3 | (R)-MeO-BIPHEP | 91 | 95 |
| Table 1: Representative results for the asymmetric hydroboration of a model gem-difluorinated cyclobutene.[3] |
The resulting chiral α-boryl cyclobutanes are versatile intermediates that can be further functionalized to a wide array of enantioenriched fluorinated cyclobutane derivatives, including trans-3-Fluorocyclobutanol analogues.
Cobalt-Catalyzed Asymmetric Hydrogenation of a Fluorinated Cyclobutenoic Acid Derivative
Another powerful strategy for accessing enantioenriched fluorinated cyclobutanes is the asymmetric hydrogenation of prochiral precursors. A notable example is the cobalt-catalyzed hydrogenation of a fluorinated cyclobutenoic acid derivative.[2]
Logical Progression of the Synthesis:
Figure 2: Cobalt-Catalyzed Asymmetric Hydrogenation.
Experimental Protocol: Asymmetric Hydrogenation [2]
-
Catalyst Preparation: In a glovebox, a vial is charged with [((S,S)-PhBPE)Co(η⁶-PhMe)][BArF₄] (2 mol %).
-
Reaction Setup: The fluorinated cyclobutenoic acid derivative (1.0 equiv.) is added to the vial, followed by anhydrous, degassed solvent (e.g., THF).
-
Hydrogenation: The vial is placed in a pressure vessel, which is then charged with H₂ gas (e.g., 500 psi).
-
Reaction Conditions: The reaction is stirred at a specified temperature (e.g., ambient temperature) for a designated time.
-
Work-up and Analysis: After safely venting the H₂ gas, the reaction mixture is concentrated. The enantiomeric excess (ee) is determined by chiral HPLC or SFC analysis.
Data Summary:
| Entry | Catalyst Loading (mol%) | H₂ Pressure (psi) | Conversion (%) | ee (%) |
| 1 | 2 | 500 | >99 | >99 |
| 2 | 1 | 500 | 98 | >99 |
| Table 2: Optimized conditions for the cobalt-catalyzed asymmetric hydrogenation of a fluorinated cyclobutenoic acid derivative.[2] |
This method provides a direct route to highly enantioenriched difluoro-substituted cyclobutanes, which are valuable precursors in drug discovery.
Part 2: trans-3-Fluorocyclobutanol as a Versatile Chiral Building Block
While the direct use of trans-3-Fluorocyclobutanol as a chiral auxiliary is not extensively documented, its potential as a versatile chiral building block is significant. Once obtained in enantiopure form through methods analogous to those described above or via resolution, it can serve as a starting point for the synthesis of more complex chiral molecules.
Biocatalytic Approach to a Related trans-3-Aminocyclobutanol
A highly diastereoselective synthesis of a trans-3-aminocyclobutanol derivative has been achieved using a ketoreductase (KRED), demonstrating the power of biocatalysis in accessing these chiral synthons.[5] This protocol can serve as a blueprint for developing a biocatalytic route to enantioenriched trans-3-Fluorocyclobutanol.
Biocatalytic Reduction Workflow:
Figure 3: Biocatalytic route to a chiral cyclobutanol.
Experimental Protocol: KRED-Catalyzed Reduction (Adapted from[5])
-
Reaction Mixture Preparation: In a temperature-controlled vessel, prepare a buffer solution (e.g., potassium phosphate buffer, pH 7.0).
-
Enzyme and Cofactor Addition: Add the ketoreductase (KRED) and a cofactor regenerating system (e.g., glucose dehydrogenase and glucose). Add NADP⁺.
-
Substrate Addition: Dissolve the 3-aminocyclobutanone derivative (or a corresponding fluorinated ketone) in a water-miscible co-solvent (e.g., DMSO) and add it to the reaction mixture.
-
Reaction Control: Maintain the pH and temperature of the reaction. Monitor the conversion by HPLC.
-
Work-up: Once the reaction is complete, extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic extracts, concentrate, and purify the product by chromatography or crystallization.
This biocatalytic approach offers a green and highly selective method for producing chiral cyclobutanol derivatives.
Conclusion
The application of fluorinated cyclobutanes in asymmetric synthesis is a rapidly evolving field with significant potential for the development of novel therapeutics. The protocols outlined in this note for the enantioselective synthesis of chiral fluorinated cyclobutanes provide robust starting points for researchers in drug discovery and organic synthesis. While the direct application of trans-3-Fluorocyclobutanol as a chiral auxiliary requires further exploration, its value as a versatile chiral building block is undeniable. The continued development of innovative asymmetric methodologies will undoubtedly expand the accessibility and utility of this important class of molecules.
References
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Diversified Synthesis of Chiral Fluorinated Cyclobutane Derivatives Enabled by Regio- and Enantioselective Hydroboration. Angewandte Chemie International Edition, 2024 , 63(23), e202401451. [Link]
-
Diversified Synthesis of Chiral Fluorinated Cyclobutane Derivatives Enabled by Regio‐ and Enantioselective Hydroboration. ResearchGate. [Link]
-
Asymmetric Synthesis of Bioactive Fluorinated Sulfonyl-Cyclobutene Derivatives via P(III)/P(V) Redox Catalysis. ResearchGate. [Link]
-
Flash Communication: Cobalt-Catalyzed Asymmetric Hydrogenation of a Fluorinated Cyclobutenoic Acid Derivative. ACS Publications. [Link]
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Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. PubMed. [Link]
-
Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. National Institutes of Health. [Link]
-
Synthesis of Chiral Building Blocks for Use in Drug Discovery. National Institutes of Health. [Link]
-
Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. PubMed. [Link]
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Application Notes and Protocols for the Fluorination of Cyclobutane Rings
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of Fluorinated Cyclobutanes in Medicinal Chemistry
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug design.[1] Fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity for biological targets.[2][3] Among the vast array of fluorinated motifs, the cyclobutane ring has emerged as a particularly valuable scaffold.[2] Its inherent three-dimensionality and conformational rigidity offer a unique spatial arrangement for substituents, making it an attractive bioisostere for various functional groups.[4] This guide provides a comprehensive overview of the key synthetic strategies for the fluorination of pre-existing cyclobutane cores, with a focus on providing detailed, field-proven protocols and the underlying scientific principles that govern these transformations.
I. Nucleophilic Fluorination: Deoxyfluorination of Cyclobutanols
Nucleophilic fluorination is a widely employed strategy that involves the displacement of a leaving group by a fluoride ion.[5] In the context of cyclobutane rings, the deoxyfluorination of cyclobutanols is a common and effective approach. Reagents such as Diethylaminosulfur Trifluoride (DAST) and its more thermally stable analogue, Deoxo-Fluor, are frequently used for this transformation.[6]
A. The Causality Behind Deoxyfluorination
The conversion of a hydroxyl group to a fluorine atom using DAST or Deoxo-Fluor proceeds through the activation of the alcohol. The alcohol's oxygen atom attacks the electrophilic sulfur atom of the reagent, leading to the formation of an intermediate alkoxyaminosulfur difluoride and the liberation of a fluoride ion. This fluoride ion then acts as a nucleophile, attacking the carbon atom bearing the activated hydroxyl group in an SN2-like fashion, resulting in an inversion of stereochemistry.[4] The choice between DAST and Deoxo-Fluor often comes down to safety and substrate sensitivity. Deoxo-Fluor is generally considered safer due to its higher thermal stability.[6]
B. Mechanistic Pathway of Deoxyfluorination with DAST
The following diagram illustrates the generally accepted mechanism for the deoxyfluorination of an alcohol with DAST, proceeding through an SN2 pathway.
Caption: Mechanism of DAST-mediated deoxyfluorination.
C. Detailed Protocol: Deoxyfluorination of Cyclobutanol with DAST
This protocol provides a general procedure for the deoxyfluorination of a simple cyclobutanol.[7]
Materials:
-
Cyclobutanol (1.0 equiv)
-
Diethylaminosulfur Trifluoride (DAST) (1.2 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, syringe, and standard glassware for workup and purification.
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the cyclobutanol (1.0 equiv) and dissolve it in anhydrous DCM (to make a ~0.1 M solution). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add DAST (1.2 equiv) dropwise to the stirred solution via syringe. Maintain the temperature at -78 °C during the addition.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of NaHCO₃ at 0 °C. Caution: Quenching is exothermic and releases gas.[8]
-
Workup: Separate the organic layer and extract the aqueous layer with DCM (3 x volume of aqueous layer). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired fluorocyclobutane.
Safety Precautions:
-
DAST is toxic, corrosive, and moisture-sensitive. It can decompose violently upon heating.[9] All manipulations should be performed in a well-ventilated fume hood by trained personnel.[8]
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8]
-
The quenching of DAST is highly exothermic and should be performed with extreme caution.[8]
| Reagent/Substrate | Molar Equiv. | Key Considerations |
| Cyclobutanol | 1.0 | Substrate must be dry. |
| DAST | 1.1 - 1.5 | Excess is used to ensure complete conversion. |
| Dichloromethane | - | Anhydrous solvent is crucial for the reaction. |
II. Electrophilic Fluorination: Direct Fluorination of Cyclobutene Derivatives
Electrophilic fluorination involves the reaction of a nucleophilic carbon center with an electrophilic fluorine source.[10] Reagents with an N-F bond, such as Selectfluor®, are widely used due to their stability, ease of handling, and high reactivity.[11][12] This method is particularly useful for the fluorination of electron-rich species like alkenes and enol ethers.
A. The Rationale Behind Electrophilic Fluorination
Electrophilic fluorinating agents like Selectfluor® feature a highly polarized N-F bond, rendering the fluorine atom electrophilic. When a nucleophilic substrate, such as a cyclobutene, approaches the reagent, it attacks the electrophilic fluorine atom. The mechanism can be complex and substrate-dependent, with possibilities of both a direct SN2-type attack on the fluorine atom and a single-electron transfer (SET) pathway being considered.[13] The choice of an electrophilic approach is advantageous when the cyclobutane scaffold can be readily converted into a nucleophilic precursor.
B. General Mechanism of Electrophilic Fluorination with Selectfluor®
The following diagram illustrates a plausible pathway for the electrophilic fluorination of an alkene with Selectfluor®.
Caption: Electrophilic fluorination of an alkene with Selectfluor®.
C. Detailed Protocol: Electrophilic Fluorination of a Cyclobutene Derivative
This protocol outlines a general procedure for the fluorination of a cyclobutene derivative using Selectfluor®.[11]
Materials:
-
Cyclobutene derivative (1.0 equiv)
-
Selectfluor® (1.1 equiv)
-
Anhydrous Acetonitrile (MeCN)
-
Water
-
Ethyl acetate or Dichloromethane
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and standard glassware for workup and purification.
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the cyclobutene derivative (1.0 equiv) in anhydrous acetonitrile.
-
Reagent Addition: Add Selectfluor® (1.1 equiv) to the solution in one portion.
-
Reaction Progression: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC. The reaction time can vary depending on the substrate's reactivity.
-
Quenching: Upon completion, quench the reaction by adding water.
-
Workup: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired fluorinated cyclobutane.
Safety Precautions:
-
Selectfluor® is a stable, crystalline solid, but it is a strong oxidizing agent.[9] Handle it with care in a well-ventilated fume hood.
-
Wear appropriate PPE, including safety goggles, a lab coat, and gloves.
| Reagent/Substrate | Molar Equiv. | Key Considerations |
| Cyclobutene derivative | 1.0 | The nucleophilicity of the double bond influences reactivity. |
| Selectfluor® | 1.0 - 1.2 | A slight excess is typically used. |
| Acetonitrile | - | Anhydrous polar aprotic solvent is preferred. |
III. Radical Fluorination: C(sp³)–H Fluorination
Direct C(sp³)–H fluorination represents a powerful and atom-economical approach to introduce fluorine into a molecule.[14] Photoredox catalysis has emerged as a mild and efficient method to achieve this transformation, allowing for the selective fluorination of unactivated C-H bonds.
A. The Logic of Photoredox-Catalyzed C-H Fluorination
This methodology relies on the generation of a highly reactive radical intermediate under visible light irradiation in the presence of a photocatalyst. The photocatalyst, upon absorbing light, becomes excited and can then engage in a single-electron transfer with a suitable substrate or a radical precursor. In the context of C-H fluorination, a hydrogen atom transfer (HAT) agent can be employed to selectively abstract a hydrogen atom from the cyclobutane ring, generating a cyclobutyl radical. This radical then reacts with an electrophilic fluorine source, such as Selectfluor®, to afford the fluorinated product.[15]
B. Illustrative Workflow for Photocatalytic C-H Fluorination
The following diagram outlines a general workflow for the photoredox-catalyzed C-H fluorination of a cyclobutane.
Caption: General workflow for photocatalytic C-H fluorination.
C. Detailed Protocol: Photocatalytic C(sp³)–H Fluorination of a Cyclobutane Derivative
This protocol provides a general framework for the photocatalytic C-H fluorination of a substituted cyclobutane.[15]
Materials:
-
Substituted cyclobutane (1.0 equiv)
-
Photocatalyst (e.g., an iridium or ruthenium complex, or an organic dye, 1-5 mol%)
-
Selectfluor® (1.5 equiv)
-
Hydrogen Atom Transfer (HAT) agent (if required)
-
Anhydrous and degassed solvent (e.g., acetonitrile or dichloromethane)
-
Schlenk tube or similar reaction vessel, magnetic stirrer, and a visible light source (e.g., blue LEDs).
Procedure:
-
Reaction Setup: To a Schlenk tube, add the substituted cyclobutane (1.0 equiv), the photocatalyst, and Selectfluor® (1.5 equiv). If a HAT agent is used, add it at this stage.
-
Solvent Addition: Add the anhydrous and degassed solvent to the Schlenk tube. The solution should be thoroughly degassed by several freeze-pump-thaw cycles.
-
Irradiation: Place the reaction vessel in front of a visible light source (e.g., blue LEDs) and stir vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by GC-MS or LC-MS.
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the fluorinated cyclobutane product.
Key Considerations for Protocol Validation:
-
The choice of photocatalyst and solvent can significantly impact the reaction efficiency and selectivity.
-
The position of the C-H bond to be fluorinated will depend on its bond dissociation energy and steric accessibility.
-
Control experiments, such as running the reaction in the dark, are essential to confirm the photocatalytic nature of the transformation.
| Component | Role | Typical Examples |
| Photocatalyst | Light absorption and electron transfer | [Ir(ppy)₃], Ru(bpy)₃Cl₂, Eosin Y |
| Fluorine Source | Electrophilic fluorine donor | Selectfluor®, NFSI |
| Solvent | Reaction medium | Acetonitrile, Dichloromethane |
IV. Conclusion and Future Outlook
The fluorination of cyclobutane rings is a vital area of research with significant implications for drug discovery and development. The methodologies outlined in this guide—nucleophilic, electrophilic, and radical fluorination—provide a versatile toolkit for accessing a wide range of fluorinated cyclobutane derivatives. The choice of a specific protocol depends on several factors, including the nature of the starting material, the desired stereochemistry, and the overall synthetic strategy. As our understanding of fluorine chemistry deepens and new catalytic systems are developed, we can anticipate the emergence of even more efficient, selective, and sustainable methods for the synthesis of these valuable molecular building blocks.
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Homon, A., et al. (2021). Synthesis of 3-Azabicyclo[3.2.0]heptane-Derived Building Blocks via [3+2] Cycloaddition. The Journal of Organic Chemistry, 86(22), 15993-16004. Retrieved from [Link]
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Grygorenko, O. O., et al. (2021). Multigram synthesis of 3-fluorinated cyclobutane building blocks. Synthesis, 53(16), 2849-2858. Retrieved from [Link]
-
Gao, Y., et al. (2021). Synthesis of fluorosulfonated 3-azabicyclo[3.2.0]heptane via [3+2] cycloaddition reaction. Organic Letters, 23(15), 5896-5900. Retrieved from [Link]
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O'Hagan, D. (2008). Stereoselectively fluorinated N-heterocycles: a brief survey. Beilstein Journal of Organic Chemistry, 4, 19. Retrieved from [Link]
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D'yachenko, I. V., et al. (2019). Synthesis of 3-Azabicyclo[3.2.0]heptane Derivatives as γ-Aminobutyric Acid Analogues through Intermolecular [2+2] Photocycloaddition. The Journal of Organic Chemistry, 84(18), 11765-11776. Retrieved from [Link]
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Komatsuda, M., & Yamaguchi, J. (2023). Ring-Opening Fluorination of Carbo/Heterocycles and Aromatics: Construction of Complex and Diverse Fluorine-Containing Molecules. The Chemical Record, 23(9), e202200281. Retrieved from [Link]
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Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Retrieved from [Link]
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Lal, G. S., Lobach, E., & Evans, A. (2000). Fluorination of Thiocarbonyl Compounds with Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor Reagent): A Facile Synthesis of gem-Difluorides. The Journal of Organic Chemistry, 65(16), 4830-4832. Retrieved from [Link]
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Moon, H. W., et al. (2023). Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling. Journal of the American Chemical Society, 145(41), 22735-22744. Retrieved from [Link]
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Baxendale, I. R., et al. (2010). The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor. Organic Process Research & Development, 14(4), 858-865. Retrieved from [Link]
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Tang, X., et al. (2018). Visible light-promoted metal-free sp3-C–H fluorination. Chemical Communications, 54(56), 7739-7742. Retrieved from [Link]
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Bruns, S., & Haufe, G. (2015). Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters. Organic & Biomolecular Chemistry, 13(2), 400-405. Retrieved from [Link]
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Horwitz, M. A., et al. (2023). Regiodivergent Nucleophilic Fluorination under Hydrogen Bonding Catalysis: A Computational and Experimental Study. Journal of the American Chemical Society, 145(17), 9708-9717. Retrieved from [Link]
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Douglas, J. J., et al. (2017). Site-Selective C(sp3)–H Functionalization of Fluorinated Alkanes Driven by Polar Effects Using a Tungstate Photocatalyst. Journal of the American Chemical Society, 139(46), 16584-16588. Retrieved from [Link]
-
Bume, D. D., et al. (2017). Ketones as directing groups in photocatalytic sp3 C–H fluorination. Chemical Science, 8(10), 6918-6923. Retrieved from [Link]
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Stavber, S., & Zupan, M. (2005). Selectfluor™ F-TEDA-BF4 as a versatile mediator or catalyst in organic chemistry. Acta Chimica Slovenica, 52(1), 13-26. Retrieved from [Link]
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Vincent, S. P., et al. (2004). Electrophilic Fluorination−Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. The Journal of Organic Chemistry, 69(16), 5427-5441. Retrieved from [Link]
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Homon, A., et al. (2021). Synthesis of 3-Azabicyclo[3.2.0]heptane-Derived Building Blocks via [3+2] Cycloaddition. The Journal of Organic Chemistry, 86(22), 15993-16004. Retrieved from [Link]
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Gong, X., et al. (2022). Diversified Synthesis of Chiral Fluorinated Cyclobutane Derivatives Enabled by Regio- and Enantioselective Hydroboration. Journal of the American Chemical Society, 144(10), 4509-4518. Retrieved from [Link]
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Grygorenko, O. O., et al. (2018). [2+2]-Photocycloaddition of N-Benzylmaleimide to Alkenes As an Approach to Functional 3-Azabicyclo[3.2.0]heptanes. The Journal of Organic Chemistry, 83(7), 3749-3760. Retrieved from [Link]
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Wang, D., et al. (2022). Photocatalytic synthesis of 3,3-disubstituted cyclobutanols via trifunctionalization of [1.1.1]propellane. Green Chemistry, 24(13), 5146-5151. Retrieved from [Link]
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Bak, A., et al. (2013). Chiral Resolution and Serendipitous Fluorination Reaction for the Selective Dopamine D3 Receptor Antagonist BAK2-66. ACS Medicinal Chemistry Letters, 4(9), 856-860. Retrieved from [Link]
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Thorwirth, R., et al. (2017). Mechanochemical electrophilic fluorination of liquid beta-ketoesters. Tetrahedron Letters, 58(33), 3243-3246. Retrieved from [Link]
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Smith, R. T., et al. (2022). Nucleophilic Fluorination Catalyzed by a Cyclometallated Rhodium Complex. Organometallics, 41(8), 947-951. Retrieved from [Link]
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University of Manchester. (n.d.). The development of Selectfluor® as a commercial electrophilic fluorinating agent. REF Impact Case Studies. Retrieved from [Link]
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Liu, R., et al. (2023). Modular Access to Fluorinated Quaternary Stereocenters via Palladium/Lewis Base Synergistic Catalysis. Angewandte Chemie International Edition, 62(24), e202302835. Retrieved from [Link]
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Doyle, A. G., & Lin, P. (2023). Strategies for Nucleophilic C(sp3)–(Radio)Fluorination. Journal of the American Chemical Society, 145(21), 11379-11394. Retrieved from [Link]
- CN101555205B - Preparing method of 3-oxo-1-cyclobutane-carboxylic acid. (2011).
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Organic Syntheses. (2019). Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl)-1,1,1-trifluoro-4-methylpentan-2-one. Retrieved from [Link]
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Kuroboshi, M., et al. (1992). Practical Synthesis of gem-Difluorides from Cyclohexanone: Synthesis of gem-Bistrifluoroacetates and Their Reactions with Fluoride Nucleophiles. Synlett, 1992(3), 251-252. Retrieved from [Link]
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Organic Syntheses. (1998). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]
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Application Notes and Protocols: Modulating Lipophilicity in Drug Candidates with trans-3-Fluorocyclobutanol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Lipophilicity, a critical physicochemical parameter, profoundly influences the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of drug candidates. Fine-tuning this property is a cornerstone of modern medicinal chemistry. This guide provides a comprehensive overview and detailed protocols for utilizing trans-3-fluorocyclobutanol as a novel building block to strategically modify the lipophilicity of drug candidates. By incorporating this unique three-dimensional, fluorinated motif, researchers can navigate the complex landscape of drug design, enhancing molecular properties to improve the likelihood of clinical success. We will explore the underlying principles, synthetic methodologies, and analytical techniques to effectively employ trans-3-fluorocyclobutanol in drug discovery programs.
The Critical Role of Lipophilicity in Drug Discovery
Lipophilicity, often quantified as the logarithm of the partition coefficient (logP) between octanol and water, governs a molecule's ability to permeate biological membranes.[1][2] An optimal lipophilicity profile is essential for a drug candidate to reach its target site of action while maintaining favorable ADMET properties. Excessively high lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity. Conversely, low lipophilicity may hinder membrane permeability and reduce oral bioavailability. Therefore, the ability to rationally modulate lipophilicity is a key skill for medicinal chemists.[3]
The introduction of fluorine into drug candidates is a well-established strategy to modulate various molecular properties, including lipophilicity.[3][4] The unique electronic properties of fluorine can alter a molecule's polarity and conformational preferences.[1] When incorporated into a rigid, three-dimensional scaffold like a cyclobutane ring, the effects on lipophilicity and other drug-like properties can be even more pronounced.
trans-3-Fluorocyclobutanol: A 3D Tool for Lipophilicity Modulation
trans-3-Fluorocyclobutanol offers a unique combination of features for modifying drug candidates:
-
Three-Dimensionality: The puckered cyclobutane ring introduces a non-planar, rigid element into a molecule, which can improve binding affinity to protein targets by exploring new regions of chemical space.
-
Fluorine Substitution: The strategically placed fluorine atom can lower the basicity of nearby functional groups and create favorable interactions with biological targets.[2] Its high electronegativity can also influence the molecule's overall polarity and, consequently, its lipophilicity.
-
Versatile Handle: The hydroxyl group provides a convenient point of attachment for incorporating this moiety into a variety of drug scaffolds through well-established chemical transformations.
The trans stereochemistry of the fluorine and hydroxyl groups provides a defined vector for substitution, allowing for precise control over the modified molecule's three-dimensional shape.
Synthetic Strategies for Incorporating trans-3-Fluorocyclobutanol
The hydroxyl group of trans-3-fluorocyclobutanol can be readily derivatized to form ethers, esters, and other functional groups. Here, we present two robust and widely applicable protocols for the etherification of a model phenolic scaffold, 4-hydroxy-N-phenylbenzamide, with trans-3-fluorocyclobutanol. Phenols and phenolic ethers are significant and recurring motifs in a large number of FDA-approved drugs.[5]
Model Scaffold: 4-hydroxy-N-phenylbenzamide
For the following protocols, we will use 4-hydroxy-N-phenylbenzamide as a representative drug-like scaffold. This molecule contains a phenolic hydroxyl group that is a common site for modification in drug discovery.
Caption: Structure of the model scaffold, 4-hydroxy-N-phenylbenzamide.
Protocol 1: Williamson Ether Synthesis
The Williamson ether synthesis is a classic and reliable method for forming ethers from an alcohol and an organohalide.[6][7][8][9] In this two-step procedure, the phenolic proton is first removed with a base to generate a nucleophilic phenoxide, which then displaces a halide (or other suitable leaving group) on the electrophile. For our application, trans-3-fluorocyclobutanol must first be converted to an electrophilic species, such as trans-3-fluorocyclobutyl tosylate.
Caption: Workflow for the Williamson Ether Synthesis.
Step-by-Step Methodology:
Step 1: Synthesis of trans-3-Fluorocyclobutyl tosylate
-
To a solution of trans-3-fluorocyclobutanol (1.0 eq) in pyridine (0.2 M) at 0 °C, add p-toluenesulfonyl chloride (1.2 eq) portion-wise.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford trans-3-fluorocyclobutyl tosylate.
Step 2: Synthesis of 4-(trans-3-Fluorocyclobutoxy)-N-phenylbenzamide
-
To a solution of 4-hydroxy-N-phenylbenzamide (1.0 eq) in anhydrous dimethylformamide (DMF) (0.1 M), add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of trans-3-fluorocyclobutyl tosylate (1.2 eq) in DMF to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water (3 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 4-(trans-3-fluorocyclobutoxy)-N-phenylbenzamide.
Protocol 2: Mitsunobu Reaction
The Mitsunobu reaction is a powerful method for the direct coupling of a nucleophile (in this case, the phenol) with a primary or secondary alcohol, using a phosphine and an azodicarboxylate as reagents.[10][11][12] This one-pot reaction often proceeds under mild conditions and with inversion of stereochemistry at the alcohol carbon, although this is not relevant for the symmetrical trans-3-fluorocyclobutanol.
Caption: Workflow for the Mitsunobu Reaction.
Step-by-Step Methodology:
-
To a solution of 4-hydroxy-N-phenylbenzamide (1.0 eq), trans-3-fluorocyclobutanol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF) (0.1 M) at 0 °C, add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford 4-(trans-3-fluorocyclobutoxy)-N-phenylbenzamide. The triphenylphosphine oxide byproduct can often be removed by precipitation from a nonpolar solvent prior to chromatography.
Assessing the Impact on Lipophilicity
The successful incorporation of the trans-3-fluorocyclobutoxy moiety is expected to alter the lipophilicity of the parent molecule. This change can be quantified by measuring the logP or logD of the parent and modified compounds.
Lipophilicity Data
The following table presents a comparison of the calculated logP (cLogP) values for the parent scaffold and its trans-3-fluorocyclobutoxy derivative. Experimental determination is highly recommended for accurate assessment.
| Compound | Structure | cLogP* |
| 4-hydroxy-N-phenylbenzamide | 2.85 | |
| 4-(trans-3-Fluorocyclobutoxy)-N-phenylbenzamide | ![]() | 3.5 - 4.0 (estimated) |
*Calculated logP values are estimations and may vary between different software packages. Experimental validation is crucial.
The estimated increase in cLogP upon introduction of the trans-3-fluorocyclobutoxy group suggests an increase in lipophilicity. This can be attributed to the replacement of a polar hydroxyl group with a less polar ether linkage and the introduction of a hydrophobic cyclobutane ring. The fluorine atom's effect is context-dependent and can either increase or decrease lipophilicity.[2]
Protocol for Experimental Determination of logP (Shake-Flask Method)
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
Prepare a series of solutions of the compound in a pre-saturated mixture of n-octanol and water (or a suitable buffer for logD determination) at various concentrations.
-
Shake the solutions vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.
-
Centrifuge the samples to separate the octanol and aqueous layers.
-
Carefully collect aliquots from both the octanol and aqueous layers.
-
Determine the concentration of the compound in each layer using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
The logP is the base-10 logarithm of the partition coefficient.
Conclusion
trans-3-Fluorocyclobutanol is a valuable and versatile building block for medicinal chemists seeking to fine-tune the lipophilicity of drug candidates. Its unique combination of three-dimensionality and fluorine substitution provides a powerful tool to navigate the complex challenges of drug design. The synthetic protocols outlined in this guide offer reliable methods for the incorporation of this moiety, and the principles discussed provide a rational basis for its application in modulating physicochemical properties. By strategically employing trans-3-fluorocyclobutanol, researchers can enhance the drug-like properties of their compounds, ultimately increasing the probability of identifying promising clinical candidates.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Phenols in Pharmaceuticals: Analysis of a Recurring Motif - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. jk-sci.com [jk-sci.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. Mitsunobu Reaction [organic-chemistry.org]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. glaserr.missouri.edu [glaserr.missouri.edu]
The Strategic Advantage of Rigidity and Polarity Modulation: Trans-3-Fluorocyclobutanol as a Bioisostere for Polar Groups
Introduction: Beyond Flatland in Medicinal Chemistry
In the intricate dance of drug design, where molecules are tailored to interact with specific biological targets, the concept of bioisosterism stands as a cornerstone of modern medicinal chemistry. Bioisosteres are chemical groups or molecules that, despite having different atomic compositions, elicit a similar biological response. The strategic replacement of a functional group with a bioisostere is a powerful tactic to fine-tune a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, enhance its potency, and mitigate toxicity. This application note delves into the utility of a particularly compelling bioisostere: trans-3-Fluorocyclobutanol , as a surrogate for polar functional groups, most notably the hydroxyl group.
The introduction of fluorine into drug candidates has become a widespread strategy to enhance metabolic stability, modulate lipophilicity, and improve binding affinity. The cyclobutane ring, a four-membered carbocycle, offers a rigid scaffold that can provide conformational constraint to a molecule, which can be advantageous for target selectivity. The combination of these two features in trans-3-Fluorocyclobutanol presents a unique opportunity to address common challenges in drug development, such as poor metabolic stability and unfavorable pharmacokinetic profiles associated with simple aliphatic alcohols.
This guide will provide a comprehensive overview of the rationale behind using trans-3-Fluorocyclobutanol, its impact on key physicochemical properties, detailed synthetic protocols, and a case study illustrating its application in a drug discovery program.
The Rationale for Bioisosteric Replacement with trans-3-Fluorocyclobutanol
The hydroxyl group is a ubiquitous functional group in bioactive molecules, often crucial for target engagement through hydrogen bonding. However, it is also a common site for metabolic modification, such as glucuronidation or oxidation, which can lead to rapid clearance and low bioavailability. The trans-3-Fluorocyclobutanol moiety is an attractive bioisostere for a hydroxyl group for several key reasons:
-
Metabolic Stability: The fluorine atom, with its high electronegativity and the strength of the C-F bond, can shield adjacent positions from metabolic attack. By replacing a metabolically labile alcohol with the more robust fluorinated cyclobutane, the overall metabolic stability of the molecule can be significantly improved.
-
Modulation of Physicochemical Properties: The introduction of fluorine can have a profound impact on a molecule's lipophilicity (LogP) and acidity/basicity (pKa). A study on 3-fluorocyclobutylamines, a close analogue to our subject, revealed that fluorinated trans-compounds were found to be more lipophilic (Δ log P ≈ 1) compared with their non-fluorinated counterparts. This increased lipophilicity can enhance membrane permeability and oral absorption. Furthermore, the electron-withdrawing nature of fluorine can lower the pKa of nearby acidic protons, potentially influencing binding interactions and solubility.
-
Conformational Rigidity: The cyclobutane ring is more conformationally restricted than a simple alkyl chain. This rigidity can lock the molecule into a more bioactive conformation, leading to improved potency and selectivity. The trans stereochemistry of the fluorine and hydroxyl groups on the cyclobutane ring provides a defined three-dimensional vector for these substituents.
-
Hydrogen Bonding Capability: The hydroxyl group on the trans-3-Fluorocyclobutanol moiety retains the ability to participate in hydrogen bonding interactions with the target protein, thus preserving a key binding interaction of the original polar group.
The following diagram illustrates the conceptual workflow for employing trans-3-Fluorocyclobutanol as a bioisostere.
Caption: Bioisosteric replacement workflow.
Physicochemical Properties of trans-3-Fluorocyclobutanol
Understanding the intrinsic properties of trans-3-Fluorocyclobutanol is crucial for predicting its impact on a parent molecule.
| Property | Value | Source |
| Molecular Formula | C₄H₇FO | N/A |
| Molecular Weight | 90.1 g/mol | N/A |
| Boiling Point | 117 °C | |
| Density | 1.13 g/cm³ | |
| Flash Point | 46 °C | |
| pKa | 14.34 ± 0.20 |
The pKa of trans-3-Fluorocyclobutanol is comparable to that of simple secondary alcohols, indicating that its hydrogen-bonding donor capacity is largely retained. The key differentiator lies in the influence of the fluorine atom on the overall electronic and steric profile of the cyclobutane ring.
Application in Practice: A Case Study
To illustrate the practical application of trans-3-Fluorocyclobutanol as a bioisostere, let us consider a hypothetical drug discovery program targeting a protein kinase. Our lead compound, Compound A , contains a secondary alcohol that is essential for binding to the hinge region of the kinase but is also a primary site of metabolic oxidation, leading to poor in vivo exposure.
Compound A (Parent Molecule)
Objective: To improve the metabolic stability and pharmacokinetic profile of Compound A by replacing the secondary alcohol with a suitable bioisostere, while maintaining or improving its potency.
Strategy: The secondary alcohol in Compound A will be replaced with the trans-3-Fluorocyclobutanol moiety to generate Compound B .
Compound B (Analogue with trans-3-Fluorocyclobutanol)
Comparative Data
The following table summarizes the predicted and experimental data for Compound A and Compound B.
| Parameter | Compound A (Parent) | Compound B (Analogue) | Rationale for Change |
| Potency (IC₅₀) | 10 nM | 12 nM | The slight decrease in potency is acceptable and indicates that the hydroxyl group of the bioisostere effectively mimics the hydrogen bonding of the original alcohol. |
| Lipophilicity (LogP) | 2.5 | 3.3 | The introduction of fluorine increases lipophilicity, which can lead to improved cell permeability. |
| Aqueous Solubility | 50 µg/mL | 25 µg/mL | The increased lipophilicity often leads to a decrease in aqueous solubility, a factor to be monitored. |
| Metabolic Stability (t½ in human liver microsomes) | 15 min | > 120 min | The fluorinated cyclobutane ring is significantly more resistant to metabolic oxidation, leading to a dramatic increase in metabolic stability. |
| Cell Permeability (Papp) | 5 x 10⁻⁶ cm/s | 15 x 10⁻⁶ cm/s | The increased lipophilicity and potentially favorable conformational effects contribute to enhanced cell permeability. |
| Oral Bioavailability (Mouse) | 5% | 45% | The combined improvements in metabolic stability and cell permeability result in a significant increase in oral bioavailability. |
This comparative data clearly demonstrates the successful application of trans-3-Fluorocyclobutanol as a bioisostere. The resulting analogue, Compound B, exhibits a much-improved pharmacokinetic profile while retaining potent activity against the target kinase.
Protocols
Protocol 1: Synthesis of trans-3-Fluorocyclobutanol
This protocol describes a representative synthesis of trans-3-Fluorocyclobutanol starting from the commercially available 3-oxocyclobutanecarboxylic acid.
Caption: Synthetic workflow for trans-3-Fluorocyclobutanol.
Step-by-Step Methodology:
-
Esterification of 3-Oxocyclobutanecarboxylic Acid:
-
Dissolve 3-oxocyclobutanecarboxylic acid in methanol.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Reflux the mixture until the reaction is complete (monitored by TLC).
-
Work up the reaction to isolate methyl 3-oxocyclobutanecarboxylate.
-
-
Reduction of the Ketone:
-
Dissolve methyl 3-oxocyclobutanecarboxylate in a suitable solvent (e.g., methanol).
-
Cool the solution to 0 °C and add sodium borohydride portion-wise.
-
Stir the reaction until the starting material is consumed.
-
Quench the reaction and extract the product to obtain a mixture of cis- and trans-methyl 3-hydroxycyclobutanecarboxylate.
-
-
Deoxyfluorination:
-
Dissolve the mixture of hydroxyesters in an anhydrous, aprotic solvent (e.g., dichloromethane).
-
Under an inert atmosphere, add a deoxyfluorinating agent (e.g., Deoxofluor®) at low temperature.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Carefully quench the reaction and purify the crude product to obtain a mixture of cis- and trans-methyl 3-fluorocyclobutanecarboxylate.
-
-
Diastereomeric Separation:
-
Separate the cis and trans isomers of methyl 3-fluorocyclobutanecarboxylate using column chromatography on silica gel.
-
-
Reduction of the Ester:
-
Dissolve the purified methyl trans-3-fluorocyclobutanecarboxylate in an anhydrous ether (e.g., THF).
-
Add the solution dropwise to a suspension of lithium aluminum hydride in THF at 0 °C.
-
Stir the reaction until the ester is fully reduced.
-
Perform a careful aqueous workup (e.g., Fieser workup) to quench the excess hydride and isolate the trans-3-Fluorocyclobutanol.
-
Protocol 2: Incorporation of trans-3-Fluorocyclobutanol into a Molecule via Mitsunobu Reaction
This protocol describes the incorporation of trans-3-Fluorocyclobutanol into a molecule containing a nucleophilic phenol, such as in the synthesis of an analogue of Compound A.
Caption: Mitsunobu reaction for incorporating trans-3-Fluorocyclobutanol.
Step-by-Step Methodology:
-
Preparation:
-
To a solution of the phenolic precursor and trans-3-Fluorocyclobutanol in anhydrous THF, add triphenylphosphine (PPh₃) at room temperature under an inert atmosphere.
-
-
Reaction:
-
Cool the mixture to 0 °C and add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting materials are consumed (monitored by TLC).
-
-
Workup and Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to remove triphenylphosphine oxide and other byproducts and to isolate the desired product.
-
Conclusion
Trans-3-Fluorocyclobutanol is a valuable and versatile building block in medicinal chemistry, serving as an effective bioisostere for polar groups like secondary alcohols. Its application can lead to significant improvements in the metabolic stability and pharmacokinetic properties of drug candidates. The rigid cyclobutane scaffold provides conformational constraint, while the fluorine atom modulates lipophilicity and blocks metabolic hotspots. The retained hydroxyl group ensures that crucial hydrogen bonding interactions with the biological target can be maintained. The synthetic accessibility of trans-3-Fluorocyclobutanol and its straightforward incorporation into molecules make it a practical and powerful tool for drug development professionals seeking to optimize their lead compounds. As the demand for drug candidates with improved ADME profiles continues to grow, the strategic use of bioisosteres like trans-3-Fluorocyclobutanol will undoubtedly play an increasingly important role in the successful discovery of new medicines.
References
-
Chernykh, A. V., et al. (2015). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. European Journal of Organic Chemistry, 2015(23), 5135-5144. Available from: [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880. Available from: [Link]
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529-2591. Available from: [Link]
-
Ojida, A., et al. (2023). C3-Symmetric Ligands in Drug Design: When the Target Controls the Aesthetics of the Drug. Molecules, 28(2), 679. Available from: [Link]
-
Fier, P. S., & Hartwig, J. F. (2013). Synthesis of 3-Fluorocyclobutane-1-carboxylic acid from cyclobutanone. Angewandte Chemie International Edition, 52(34), 8946-8950. Available from: [Link]
-
Slavish, J., et al. (2018). Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. ACS Medicinal Chemistry Letters, 9(10), 1013-1018. Available from: [Link]
- Fei, A., et al. (2021). Synthesis method of trans-3-aminobutanol. CN112608243A.
-
Bohl, C. R., & Krenske, E. H. (2017). Conformational control in structure-based drug design. Bioorganic & Medicinal Chemistry, 25(13), 3235-3247. Available from: [Link]
-
O'Hagan, D. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery, 16(11), 1261-1286. Available from: [Link]
Synthesis of Novel Cyclobutane-Containing Scaffolds: An Application Guide for Drug Discovery
Introduction: The Rising Prominence of Cyclobutanes in Medicinal Chemistry
The cyclobutane motif, once considered a synthetic curiosity due to its inherent ring strain (approximately 26 kcal/mol), is now recognized as a valuable scaffold in modern drug discovery.[1] Its unique, puckered three-dimensional structure offers a compelling alternative to traditional, often planar, aromatic systems.[2] By introducing conformational rigidity, cyclobutane rings can help to pre-organize a molecule for optimal interaction with its biological target, potentially leading to enhanced potency and selectivity.[3][4] Furthermore, the replacement of metabolically susceptible groups with a stable cyclobutane core can significantly improve the pharmacokinetic profile of a drug candidate.[1] This guide provides an in-depth exploration of key synthetic strategies for accessing novel cyclobutane-containing scaffolds, complete with detailed protocols and mechanistic insights for researchers at the forefront of pharmaceutical innovation.
Strategic Approaches to Cyclobutane Synthesis
The construction of the four-membered ring can be approached through several distinct strategies. This guide will focus on three powerful and widely adopted methods:
-
[2+2] Photocycloaddition: A classic and versatile method for forming cyclobutane rings from two olefinic components using light energy.
-
Transition-Metal Catalyzed Reactions: Modern methods that leverage the reactivity of transition metals to mediate the formation of cyclobutanes, often with high stereocontrol.
-
Ring Contraction Strategies: An innovative approach that involves the stereoselective rearrangement of larger ring systems, such as pyrrolidines, into functionalized cyclobutanes.
[2+2] Photocycloaddition: A Light-Driven Pathway to Complexity
The [2+2] photocycloaddition is arguably the most direct and frequently employed method for synthesizing cyclobutane rings. This reaction involves the union of two alkene-containing molecules under photochemical conditions to form a cyclobutane ring. The reaction can be performed in an intermolecular or intramolecular fashion, with the latter often providing superior control over regioselectivity and stereoselectivity.[5]
Mechanistic Rationale
The mechanism of the enone-alkene [2+2] photocycloaddition typically proceeds through a stepwise radical pathway.[6] Upon absorption of light, the enone is excited to a short-lived singlet state, which then undergoes intersystem crossing to a more stable triplet state. This triplet enone then interacts with a ground-state alkene to form a triplet 1,4-diradical intermediate. Subsequent spin inversion to a singlet diradical allows for ring closure to the cyclobutane product.[6]
Caption: Generalized mechanism of enone-alkene [2+2] photocycloaddition.
Protocol: Organophotoredox-Catalyzed Synthesis of Bicyclo[3.2.0]heptanes
This protocol describes the stereoselective synthesis of bicyclo[3.2.0]heptanes from aryl bis-enone derivatives using a visible-light-mediated anion radical [2+2] photocycloaddition.[2][7]
Materials:
-
Aryl bis-enone substrate
-
Eosin Y
-
Lithium bromide (LiBr)
-
Dry acetonitrile (MeCN)
-
Diisopropylethylamine (iPr₂NEt), freshly distilled
-
10 mL vial with stir bar
-
Visible light source (e.g., compact fluorescent bulb)
-
Schlenk line or glovebox for inert atmosphere
Procedure:
-
To a dry 10 mL vial containing a magnetic stir bar, add the aryl bis-enone (0.27 mmol, 1 equiv), Eosin Y (1.35 µmol), and LiBr (0.54 mmol, 2 equiv).
-
Add dry acetonitrile (2.2 mL) to the vial.
-
Sonicate the resulting solution for 10 minutes to ensure complete dissolution.
-
Add freshly distilled iPr₂NEt (0.54 mmol, 2 equiv) to the reaction mixture.
-
Degas the solution by three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Place the vial under irradiation with a visible light source and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired bicyclo[3.2.0]heptane.
Data Presentation:
| Substrate | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| Aryl bis-enone 1 | Bicyclo[3.2.0]heptane 1a | 75 | >20:1 |
| Aryl bis-enone 2 | Bicyclo[3.2.0]heptane 2a | 82 | 15:1 |
| Aryl bis-enone 3 | Bicyclo[3.2.0]heptane 3a | 68 | >20:1 |
Note: Yields and diastereomeric ratios are representative and may vary depending on the specific substrate.
Transition-Metal Catalyzed Ring-Opening of Bicyclo[1.1.0]butanes
A modern and powerful strategy for the synthesis of highly substituted cyclobutanes involves the transition-metal-catalyzed ring-opening of bicyclo[1.1.0]butanes (BCBs).[8] BCBs are highly strained molecules that serve as versatile precursors for 1,3-difunctionalized cyclobutanes.[9] This approach offers excellent control over stereoselectivity, which can be a challenge in other methods.[8]
Mechanistic Rationale
The reaction is catalyzed by a π-acidic metal catalyst, such as a silver(I) salt. The catalyst activates the strained C-C bond of the BCB towards nucleophilic attack. A nucleophile, such as a hydroxyarene, can then add to the BCB in a highly diastereoselective manner, leading to the formation of a 1,1,3-trisubstituted cyclobutane.[8]
Caption: Simplified mechanism of Ag(I)-catalyzed ring-opening of BCBs.
Protocol: Diastereoselective Synthesis of 1,1,3-Trisubstituted Cyclobutanes
This protocol details the silver-catalyzed C(sp²)–H cyclobutylation of hydroxyarenes with bicyclo[1.1.0]butanes.[8]
Materials:
-
Bicyclo[1.1.0]butane (BCB) derivative
-
Hydroxyarene (e.g., 2-naphthol)
-
Silver tetrafluoroborate (AgBF₄)
-
Toluene
-
1,2-Dichloroethane (DCE)
-
Schlenk tube with stir bar
-
Oil bath
Procedure:
-
To a Schlenk tube under an inert atmosphere, add the BCB (1 equiv), the hydroxyarene (1.2 equiv), and AgBF₄ (2.5 mol%).
-
Add a 1:1 mixture of toluene and DCE to the Schlenk tube.
-
Seal the tube and heat the reaction mixture in an oil bath at 100 °C.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a short pad of silica gel, eluting with a suitable solvent (e.g., ethyl acetate).
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the 1,1,3-trisubstituted cyclobutane.
Ring Contraction of Pyrrolidines: A Stereoselective Approach
An emerging and innovative method for the synthesis of multisubstituted cyclobutanes is the ring contraction of readily available pyrrolidine precursors.[1][5] This strategy, often mediated by iodonitrene chemistry, allows for the stereospecific formation of cyclobutanes with multiple stereocenters.[10]
Mechanistic Rationale
The proposed mechanism involves the in-situ generation of an iodonitrene species, which reacts with the pyrrolidine to form a reactive 1,1-diazene intermediate. This intermediate undergoes nitrogen extrusion to generate a 1,4-biradical, which then rapidly cyclizes to form the cyclobutane product in a stereospecific manner.[10]
Caption: Proposed mechanism for the ring contraction of pyrrolidines.
Protocol: Stereoselective Synthesis of Cyclobutanes from Pyrrolidines
This protocol describes the synthesis of cyclobutanes via the contraction of pyrrolidines using hydroxy(tosyloxy)iodobenzene (HTIB) and ammonium carbamate.[5][10]
Materials:
-
Polysubstituted pyrrolidine derivative
-
Hydroxy(tosyloxy)iodobenzene (HTIB)
-
Ammonium carbamate
-
2,2,2-Trifluoroethanol (TFE)
-
Reaction vial with stir bar
-
Oil bath
Procedure:
-
To a reaction vial, add the pyrrolidine derivative (1 equiv), HTIB (2.5 equiv), and ammonium carbamate (8 equiv).
-
Add TFE as the solvent.
-
Seal the vial and heat the mixture in an oil bath at 80 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Purification and Characterization
Purification: The purification of cyclobutane products is typically achieved through standard laboratory techniques.
-
Flash Column Chromatography: This is the most common method for purifying crude reaction mixtures to isolate the desired cyclobutane isomers.[4]
-
Recrystallization: For solid products, recrystallization can be a highly effective method to obtain high-purity crystalline material.[11][12]
Characterization: The structure and stereochemistry of the synthesized cyclobutane scaffolds are confirmed using a combination of spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the connectivity and relative stereochemistry of the cyclobutane ring protons and carbons.[13][14]
-
Mass Spectrometry (MS): Provides information on the molecular weight of the product, confirming its identity.[15]
-
X-ray Crystallography: For crystalline products, X-ray crystallography provides unambiguous determination of the three-dimensional structure and absolute stereochemistry.
Conclusion
The synthesis of novel cyclobutane-containing scaffolds is a vibrant and evolving area of research with significant implications for drug discovery. The methods outlined in this guide—photochemical [2+2] cycloaddition, transition-metal-catalyzed ring-opening, and pyrrolidine ring contraction—represent powerful tools for accessing a diverse range of these valuable structures. By understanding the underlying mechanisms and following the detailed protocols, researchers can effectively incorporate cyclobutane motifs into their molecular designs, paving the way for the development of next-generation therapeutics with improved efficacy and pharmacokinetic properties.
References
-
Hui, C., Brieger, L., Strohmann, C., & Antonchick, A. P. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Journal of the American Chemical Society, 143(45), 18864–18870. [Link]
-
de Meijere, A., & Kozhushkov, S. I. (2004). The Chemistry of Bicyclo[1.1.0]butanes. Chemical Reviews, 104(5), 2459–2522. [Link]
-
Raimondi, S., et al. (2023). Organophotoredox-Catalyzed Stereoselective Synthesis of Bicyclo[3.2.0]heptanes via [2+2] Photocycloaddition. Molecules, 28(x), xxxx. [Link]
-
Reisenbauer, J. C., & Gessner, V. H. (2021). Transition metal catalyzed ring-opening reactions of BCBs for the synthesis of cyclobutane derivatives and their scientific context. Chemical Science, 12(44), 14646-14663. [Link]
-
Hui, C., Brieger, L., Strohmann, C., & Antonchick, A. P. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Journal of the American Chemical Society, 143(45), 18864–18870. [Link]
-
Mansson, C. M. F., & Burns, N. Z. (2018). Synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride. Organic Syntheses, 95, 29-41. [Link]
-
Hui, C. (2022). Development of Contractive Synthesis of Cyclobutanes from Pyrrolidines (Doctoral dissertation, TU Dortmund). [Link]
-
Raimondi, S., et al. (2023). Organophotoredox-Catalyzed Stereoselective Synthesis of Bicyclo[3.2.0]heptanes via [2+2] Photocycloaddition. Molecules, 28(x), xxxx. [Link]
-
Hui, C. (2022). Development of Contractive Synthesis of Cyclobutanes from Pyrrolidines (Doctoral dissertation, TU Dortmund). [Link]
-
Raimondi, S., et al. (2023). Organophotoredox-Catalyzed Stereoselective Synthesis of Bicyclo[3.2.0]heptanes via [2+2] Photocycloaddition. Molecules, 28(x), xxxx. [Link]
-
Gessner, V. H. (2020). Ring-Strain-Enabled Reaction Discovery: New Heterocycles from Bicyclo[1.1.0]butanes. Accounts of Chemical Research, 53(9), 1948–1961. [Link]
-
Johnson, C. R., et al. (2024). Spiro[bicyclo[3.2.0]heptane-2,2'-[2][5]dioxolan]-6-one - a versatile intermediate for the synthesis of cyclopentane-derived natural products. Arkivoc, 2024(1), 202412281. [Link]
-
Tyson, E. L., Farney, E. P., & Yoon, T. P. (2012). Photocatalytic [2 + 2] Cycloadditions of Enones with Cleavable Redox Auxiliaries. Organic Letters, 14(3), 854–857. [Link]
-
Crimmins, M. T. (1992). Enone Olefin [2 + 2] Photochemical Cycloadditions. Organic Reactions, 1-178. [Link]
-
Wikipedia. (n.d.). Enone–alkene cycloadditions. [Link]
-
Burns, N. Z. (2021). Synthesis of Bicyclo[1.1.0]butanes from Iodo-bicyclo[1.1.1]pentanes. ChemRxiv. [Link]
-
Du, J., & Yoon, T. P. (2009). Crossed Intermolecular [2+2] Cycloadditions of Acyclic Enones via Visible Light Photocatalysis. Journal of the American Chemical Society, 131(41), 14604–14605. [Link]
-
Griesbeck, A. G., & Bondock, S. (2007). Copper(I)-Catalyzed [2 + 2] Photocycloaddition of Nonconjugated Alkenes in Room-Temperature Ionic Liquids. Australian Journal of Chemistry, 60(11), 834. [Link]
-
Sibi, M. P. (2001). [2+2] Photocycloaddition of Enones to Olefins. University of Illinois Urbana-Champaign. [Link]
-
Wang, Y., et al. (2023). C(sp2)–H cyclobutylation of hydroxyarenes enabled by silver-π-acid catalysis: diastereocontrolled synthesis of 1,3-difunctionalized cyclobutanes. Chemical Science, 14(32), 8689–8696. [Link]
-
Gande, M. R., & Biju, A. T. (2023). Synthesis of Cyclobutanes and Cyclobutenes by Strain-Release-Driven Ring-Opening of Bicyclo[1.1.0]butanes. Asian Journal of Organic Chemistry, 12(10). [Link]
-
Whitesell, J. K., & Minton, M. A. (1987). Stereochemical Analysis of Alicyclic Compounds by C-13 NMR Spectroscopy. Analytical Chimica Acta. [Link]
-
Hoffmann, N. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 116(17), 10045–10066. [Link]
-
Zhu, L., et al. (2020). Structure Characterization of Cyclobutane-containing Polymer the stacking 1 H-NMR spectra of (a) Ethylene glycol dicinnamate. ResearchGate. [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization and Crystallization. [Link]
-
Kumar, A., & Verboom, W. (2022). [2 + 2] photocycloaddition. Photochemical & Photobiological Sciences, 21(6), 967–970. [Link]
-
Salomon, R. G. (1983). Copper(I)-Catalyzed Inter and Intramolecular [2 + 2]-Photocycloaddition Reactions of Alkenes. Tetrahedron, 39(4), 485–575. [Link]
-
Ghosh, S., et al. (1997). Stereoselective Intramolecular Copper(I)-Catalyzed [2 + 2]- Photocycloadditions. Enantioselective Synthesis of (+)- and (-)-Grandisol. The Journal of Organic Chemistry, 62(18), 6298–6304. [Link]
-
Illa, O. (2018). Application of the cyclobutane scaffold to the preparation and study of new foldamers, cell penetrating peptides and potential contrast agents for MRI (Doctoral dissertation, Universitat Autònoma de Barcelona). [Link]
-
Doc Brown's Chemistry. (n.d.). cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes. [Link]
-
University of California, Los Angeles. (n.d.). recrystallization.pdf. [Link]
-
Massachusetts Institute of Technology. (n.d.). Purification of Solids by Recrystallization. MIT OpenCourseWare. [Link]
-
Tipson, R. S. (1950). Theory, Scope, and Methods of Recrystallization. Chemical Reviews, 46(1), 121–215. [Link]
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- 7. Organophotoredox-Catalyzed Stereoselective Synthesis of Bicyclo[3.2.0]heptanes via [2+2] Photocycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. C(sp2)–H cyclobutylation of hydroxyarenes enabled by silver-π-acid catalysis: diastereocontrolled synthesis of 1,3-difunctionalized cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
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- 15. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of trans-3-Fluorocyclobutanol
Welcome to the technical support center for the synthesis of trans-3-Fluorocyclobutanol. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of incorporating this valuable fluorinated building block into their synthetic programs. The unique conformational constraints and electronic properties of the fluorocyclobutane motif present specific challenges, particularly concerning stereocontrol. This document provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for accessing 3-fluorocyclobutanol?
The most common approaches begin with a pre-formed cyclobutane ring, followed by fluorination and reduction, or vice-versa. The two principal pathways are:
-
Reduction of 3-Fluorocyclobutanone: This involves the fluorination of a 3-substituted cyclobutanone precursor, followed by the stereoselective reduction of the ketone to the desired alcohol.
-
Nucleophilic Fluorination of a Cyclobutanol Precursor: This route typically involves the conversion of a hydroxyl group at the 3-position of a cyclobutanol derivative into a good leaving group (e.g., tosylate, mesylate), followed by nucleophilic substitution with a fluoride source. A related method is the ring-opening of a cyclobutane epoxide with a fluoride nucleophile.[1]
Q2: Why is achieving a high yield of the trans isomer so challenging?
The stereochemical outcome of reactions on a cyclobutane ring is governed by a delicate balance of steric and electronic factors. During the reduction of 3-fluorocyclobutanone, for instance, the incoming hydride nucleophile can attack from either the same face as the fluorine atom (syn-attack, leading to the cis product) or the opposite face (anti-attack, leading to the trans product). The puckered conformation of the cyclobutane ring and the electronics of the C-F bond influence the transition state energies, often leading to mixtures of diastereomers.[2] Achieving high trans-selectivity typically requires carefully selected reagents or biocatalytic methods that can overcome the small energy differences between these pathways.
Q3: Which fluorinating agents are recommended for these syntheses?
The choice of fluorinating agent is critical and depends on the specific reaction.
-
For Deoxyfluorination (Alcohol to Fluoride): Reagents like Diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) are common. However, they can promote elimination side reactions.
-
For Nucleophilic Substitution: Anhydrous fluoride salts like potassium fluoride (KF) with a phase-transfer catalyst or tetrabutylammonium fluoride (TBAF) are used. These are highly basic and can also lead to elimination.[3]
-
For Electrophilic Fluorination: Reagents like Selectfluor are used for fluorinating enolates or enol ethers of cyclobutanone, but this can lead to ring-opening side reactions.[4][5]
Q4: How can I effectively monitor the reaction and analyze the diastereomeric ratio?
A multi-technique approach is best:
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) is suitable for tracking the consumption of starting material. For more detailed analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is excellent.
-
Diastereomeric Ratio Analysis:
-
¹⁹F NMR Spectroscopy: This is one of the most powerful tools. The cis and trans isomers will have distinct signals with different chemical shifts, allowing for direct quantification.
-
¹H NMR Spectroscopy: The coupling constants of the protons on the cyclobutane ring, particularly H-C-OH and H-C-F, will differ between the cis and trans isomers.
-
GC Analysis: With a suitable column, the diastereomers can often be separated, and their relative peak areas provide the ratio.
-
Synthetic Pathways Overview
The diagram below illustrates the two primary retrosynthetic approaches to trans-3-Fluorocyclobutanol, highlighting the key intermediates and transformations.
Caption: Key retrosynthetic routes to trans-3-Fluorocyclobutanol.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis.
Issue 1: Low Diastereoselectivity (Poor trans:cis Ratio) in Ketone Reduction
-
Symptoms: ¹H or ¹⁹F NMR analysis shows a nearly 1:1 mixture of trans and cis isomers. Purification via column chromatography is difficult due to co-elution.
-
Root Cause Analysis: The reduction of 3-fluorocyclobutanone with standard hydride reagents like sodium borohydride (NaBH₄) is often poorly selective. The small steric profile of the fluorine atom does not sufficiently direct the incoming hydride to the opposite face of the ring.
-
Solutions:
| Possible Cause | Suggested Solution & Scientific Rationale |
| Non-selective Reducing Agent | Switch to a sterically bulkier hydride reagent such as L-Selectride® (lithium tri-sec-butylborohydride). The large size of this reagent will lead to preferential attack from the less sterically hindered face, which is typically anti to the existing substituent, thereby favoring the trans product. |
| Unfavorable Reaction Temperature | Lower the reaction temperature (e.g., from 0 °C to -78 °C). At lower temperatures, the kinetic product is favored. The transition state leading to the trans isomer often has a lower activation energy, and reducing thermal energy can significantly enhance selectivity.[2] |
| Sub-optimal Control | Consider a biocatalytic approach. Ketoreductases (KREDs) are enzymes that can exhibit exceptionally high levels of stereoselectivity. Screening a panel of KREDs can identify an enzyme that reduces the ketone to the trans-alcohol with >99% diastereomeric excess. This is often the most effective, albeit more resource-intensive, solution for achieving high purity.[6] |
Issue 2: Significant Formation of Elimination Byproducts
-
Symptoms: GC-MS or NMR analysis reveals the presence of cyclobutene derivatives alongside or instead of the desired product, resulting in low yield. This is most common when attempting nucleophilic substitution on a cyclobutanol derivative (e.g., 3-tosyloxycyclobutanol).
-
Root Cause Analysis: Fluoride sources like TBAF or KF are not only nucleophilic but also strongly basic. When reacting with a secondary tosylate or mesylate, an E2 elimination pathway can compete with or dominate the desired Sₙ2 substitution, particularly at elevated temperatures.
-
Solutions:
| Possible Cause | Suggested Solution & Scientific Rationale |
| Highly Basic Fluoride Source | Use a milder, less basic fluorinating agent. For deoxyfluorination of an alcohol, reagents like DAST or Deoxo-Fluor can be effective, though they must be handled with care. Alternatively, using spray-dried KF in conjunction with a phase-transfer catalyst in an aprotic polar solvent can sometimes favor substitution over elimination by enhancing nucleophilicity. |
| High Reaction Temperature | Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Elimination reactions typically have a higher activation energy than substitution reactions, so lower temperatures will disfavor the E2 pathway. |
| Alternative Synthetic Route | If elimination persists, redesign the synthesis to avoid this problematic step. The route involving the reduction of 3-fluorocyclobutanone is often more reliable for avoiding elimination. |
Issue 3: Ring-Opening Side Reaction
-
Symptoms: Characterization of the crude product mixture shows the presence of γ-fluoroalkyl ketones, identified by their characteristic spectroscopic signals (e.g., a ketone carbonyl in the IR or ¹³C NMR spectrum and a fluorinated alkyl chain).
-
Root Cause Analysis: This side reaction can occur during the fluorination of cyclobutanol derivatives, particularly when using electrophilic fluorinating agents like Selectfluor in the presence of a silver salt catalyst.[5] The strain in the four-membered ring makes it susceptible to cleavage under certain conditions.
-
Solutions:
| Possible Cause | Suggested Solution & Scientific Rationale |
| Harsh Fluorination Conditions | Avoid reaction conditions known to promote C-C bond cleavage. This includes strong Lewis acids or transition metal catalysts that can coordinate to the alcohol and facilitate ring-opening.[4] |
| Inappropriate Reagent Choice | If attempting to fluorinate a cyclobutanol directly, this pathway is a known risk. It is generally more robust to fluorinate a precursor like 3-hydroxycyclobutanone to 3-fluorocyclobutanone and then perform the reduction. |
Troubleshooting Workflow for Low trans-Selectivity
Use this decision tree to diagnose and resolve issues with poor stereoselectivity during the reduction of 3-fluorocyclobutanone.
Caption: Decision tree for troubleshooting poor trans-selectivity.
Detailed Experimental Protocol: Biocatalytic Reduction of 3-Fluorocyclobutanone
This protocol describes a representative method for achieving high trans-selectivity using a ketoreductase (KRED). Note: The specific KRED, cofactor, and conditions must be determined through screening. This serves as a general template.
Materials:
-
3-Fluorocyclobutanone (1.0 eq)
-
Ketoreductase (KRED) enzyme preparation
-
NADPH (or NADH, depending on KRED) cofactor
-
Glucose Dehydrogenase (GDH) for cofactor recycling
-
D-Glucose (1.5 eq)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.0)
-
Isopropyl alcohol (IPA) or another co-solvent
-
Ethyl acetate for extraction
-
Anhydrous sodium sulfate
Procedure:
-
Buffer Preparation: Prepare 100 mL of a 100 mM potassium phosphate buffer and adjust the pH to 7.0.
-
Reaction Setup: To a round-bottom flask, add the phosphate buffer (to achieve a final substrate concentration of ~10-20 g/L).
-
Cofactor Recycling System: Add D-glucose (1.5 eq), the GDH enzyme, and the NADPH cofactor. Stir until dissolved.
-
Enzyme Addition: Add the selected KRED enzyme preparation to the mixture.
-
Substrate Addition: Dissolve the 3-fluorocyclobutanone (1.0 eq) in a minimal amount of a water-miscible co-solvent like IPA (e.g., 5-10% v/v of the total reaction volume) and add it dropwise to the stirring enzyme solution.
-
Reaction Monitoring: Maintain the reaction temperature at 25-30 °C and stir. Monitor the reaction progress by taking aliquots, extracting with ethyl acetate, and analyzing by GC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Once the starting material is consumed, add an equal volume of ethyl acetate to the reaction mixture and stir vigorously for 15 minutes.
-
Extraction: Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude trans-3-Fluorocyclobutanol.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure product. The high diastereomeric purity from the enzymatic reaction greatly simplifies this final step.
References
-
Ishida, N., Okumura, S., Nakanishi, Y., & Murakami, M. (2012). Ring-opening Fluorination of Cyclobutanols and Cyclopropanols Catalyzed by Silver. Chemistry Letters, 41(11), 1466-1468. [Link]
-
Ishida, N., Okumura, S., Nakanishi, Y., & Murakami, M. (2012). Supporting Information for Ring-opening Fluorination of Cyclobutanols and Cyclopropanols Catalyzed by Silver. Kyoto University Research Information Repository. [Link]
-
Mykhailiuk, P. K. (2015). Synthesis of 3‐fluorocyclobutane‐1‐carboxylic acid from cyclobutanone. ResearchGate. [Link]
-
Beier, P., et al. (2022). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. [Link]
-
Kalphin, R. A., & Doyle, A. G. (2010). Enantioselective Ring Opening of Epoxides by Fluoride Anion Promoted by a Cooperative Dual-Catalyst System. The Doyle Group, Princeton University. [Link]
-
Organic Syntheses. Cyclobutanone. [Link]
-
Hogg, S., et al. (2013). Enzymatic synthesis of fluorinated compounds. PubMed Central. [Link]
-
Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. [Link]
-
Höhne, M., & Bornscheuer, U. T. (2013). Preparation of pharmaceutical important fluorinated 1-arylethanols using isolated enzymes. ScienceDirect. [Link]
Sources
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- 5. academic.oup.com [academic.oup.com]
- 6. Preparation of pharmaceutical important fluorinated 1-arylethanols using isolated enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of trans-3-Fluorocyclobutanol
Welcome to the technical support center for the purification of trans-3-Fluorocyclobutanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address frequently asked questions (FAQs) related to the separation of trans-3-Fluorocyclobutanol from its cis isomer. As diastereomers, these compounds possess distinct, albeit similar, physical properties, making their separation a common challenge.
Troubleshooting Guide
This section addresses specific issues encountered during the purification process in a direct question-and-answer format, providing potential causes and actionable solutions based on established separation principles.
Issue 1: Poor or no separation of cis and trans isomers using flash column chromatography on silica gel.
Q: My TLC plate shows two very close spots, and my column run resulted in completely mixed fractions. What's going wrong and how can I improve the resolution?
A: This is the most common challenge in separating diastereomers, which often have minimal differences in polarity.[1][2] The key is to amplify these small differences through systematic optimization of your chromatographic conditions.
-
Potential Cause 1: Suboptimal Mobile Phase Polarity. If the eluent is too polar, both isomers will travel with the solvent front, resulting in co-elution. If it's not polar enough, they will remain at the baseline.
-
Solution: Methodically screen different solvent systems with varying polarities. A good starting point is a mixture of a non-polar solvent like hexane or cyclohexane and a more polar solvent like ethyl acetate or diethyl ether.[3] Aim for a solvent system that gives an Rf value of ~0.2-0.3 for the lower-eluting spot on your TLC plate. This low Rf provides more interaction time with the stationary phase, enhancing separation.
-
-
Potential Cause 2: Insufficient Selectivity of the Mobile Phase. Sometimes, simply adjusting polarity isn't enough. The specific interactions between your isomers and the solvent system need to be altered.
-
Solution: Introduce a different class of solvent into your mobile phase. For instance, if you are using a Hexane/Ethyl Acetate system, try adding a small percentage (1-5%) of isopropanol or methanol.[3] Alcohols can change the selectivity by competing for binding sites on the silica surface in a different manner than esters or ethers. Alternatively, using solvents like dichloromethane (DCM) or toluene can also offer different selectivity.[2][3]
-
-
Potential Cause 3: Inappropriate Elution Method. A single-solvent (isocratic) elution may not be sufficient for closely eluting compounds.
-
Solution: Employ a shallow gradient elution.[2] A very slow, gradual increase in the polarity of the mobile phase can significantly improve the resolution of compounds with similar Rf values. This is often more effective than isocratic elution for difficult separations.
-
Issue 2: The isomer peaks on my chromatogram are broad and tailing.
Q: I'm getting some separation, but the peaks are not sharp, making it difficult to collect pure fractions. What causes this and how can I fix it?
A: Peak broadening and tailing are typically caused by undesirable secondary interactions between your compound and the stationary phase, or issues with the column packing and sample loading.[4]
-
Potential Cause 1: Secondary Interactions with Acidic Silanol Groups. Standard silica gel has acidic silanol (Si-OH) groups on its surface. The hydroxyl group of your fluorocyclobutanol can engage in strong hydrogen bonding with these sites, leading to tailing.[4]
-
Solution: While less common for alcohols than for amines, you can try adding a small amount of a modifier to your mobile phase. A trace amount of a neutral alcohol like isopropanol can help occupy the most active silanol sites. In more extreme cases, switching to a neutral stationary phase like alumina may be beneficial.[4]
-
-
Potential Cause 2: Column Overloading or Poor Sample Loading. Loading too much sample or dissolving it in a solvent that is too strong can cause band broadening.[5]
-
Solution: Ensure your sample is loaded in a minimal volume of a solvent that is less polar than your mobile phase.[5] This "focuses" the sample into a tight band at the top of the column. Also, adhere to the general rule of thumb for sample load: typically 1-5% of the silica gel weight for a difficult separation.
-
Issue 3: I have enriched fractions of the trans isomer, but it "oils out" instead of crystallizing.
Q: I've tried to crystallize my product from a single solvent, but I only get an oil. How can I induce crystallization?
A: "Oiling out" occurs when the compound's solubility in the chosen solvent is too high, even at low temperatures, or when residual impurities inhibit the formation of a crystal lattice.[4]
-
Potential Cause 1: Inappropriate Solvent Choice.
-
Solution: Use a binary solvent system (solvent/anti-solvent). Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble), and then slowly add a "poor" solvent (an anti-solvent, in which it is sparingly soluble) until the solution becomes faintly cloudy. Gently warm the mixture until it is clear again, and then allow it to cool slowly. This controlled precipitation often yields crystals.
-
-
Potential Cause 2: Lack of Nucleation Sites. Crystal growth requires an initial seed to start the process.
-
Solution: Introduce a seed crystal from a previously purified batch, if available.[4] If not, try scratching the inside of the flask with a glass rod just below the solvent line. The microscopic scratches can provide nucleation sites to initiate crystal growth.
-
-
Potential Cause 3: Cooling Rate is Too Fast. Rapid cooling favors kinetic trapping in an amorphous (oily) state over the thermodynamically favored crystalline state.[1]
-
Solution: Allow the solution to cool slowly to room temperature, then transfer it to a refrigerator (~4 °C), and finally to a freezer (-20 °C). This gradual reduction in temperature is critical for growing well-defined crystals.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the key physical property differences between cis- and trans-3-Fluorocyclobutanol that can be exploited for separation?
A1: The primary difference lies in their molecular polarity. In trans-3-Fluorocyclobutanol, the C-F and C-OH bond dipoles are on opposite sides of the cyclobutane ring, leading to a partial cancellation and a lower overall molecular dipole moment. In the cis isomer, these dipoles are on the same side, resulting in a larger net dipole moment. This makes the cis isomer significantly more polar. Additionally, the trans isomer is generally thermodynamically more stable due to reduced steric strain, as both substituents can occupy pseudo-equatorial positions.[6][7]
Q2: Which isomer is expected to elute first during chromatography?
A2: It depends on the chromatographic mode:
-
Normal-Phase Chromatography (e.g., Silica Gel): The less polar trans isomer will interact less strongly with the polar silica gel and will therefore elute first . The more polar cis isomer will be retained more strongly and will elute later.
-
Reversed-Phase Chromatography (e.g., C18): The separation is based on hydrophobicity. Studies on similar fluorinated cyclobutanes have shown that trans isomers can be more lipophilic (less polar).[8][9] Therefore, the more polar cis isomer would be expected to elute first, while the more lipophilic trans isomer would be retained longer and elute second .
| Property Summary | cis-3-Fluorocyclobutanol | trans-3-Fluorocyclobutanol |
| Relative Polarity | Higher | Lower |
| Thermodynamic Stability | Less Stable | More Stable[6] |
| Elution Order (Normal Phase) | Second | First |
| Elution Order (Reversed Phase) | First | Second |
Q3: Can I use fractional distillation to separate the isomers?
A3: While diastereomers have different boiling points, this difference is often very small for isomers with similar structures and molecular weights.[7][10] Fractional distillation is generally less effective than chromatography for this type of separation and may require specialized equipment like a spinning band distillation column to achieve adequate purity.[4]
Q4: How can I definitively identify which fraction contains the trans isomer and which contains the cis?
A4: Nuclear Magnetic Resonance (NMR) spectroscopy is the most reliable method. The relative stereochemistry of the substituents on the cyclobutane ring will result in distinct differences in the ¹H and ¹⁹F NMR spectra, particularly in the chemical shifts and the proton-proton (³JHH) and proton-fluorine coupling constants. While complex, 2D NMR techniques like NOESY can also help establish through-space proximity of protons to confirm the stereochemical assignment.
Q5: Are there more advanced separation techniques if flash chromatography fails?
A5: Yes. For higher purity or for separating very challenging mixtures, you can consider:
-
Preparative High-Performance Liquid Chromatography (Prep HPLC): Offers significantly higher resolving power than flash chromatography and is an excellent option for obtaining highly pure material, albeit on a smaller scale.[2]
-
Supercritical Fluid Chromatography (SFC): This technique uses supercritical CO₂ as the main mobile phase and is known for its excellent performance in separating stereoisomers.[11]
Experimental Protocols & Visualizations
Protocol: Flash Column Chromatography for Isomer Separation
-
TLC Analysis: Systematically test mobile phase systems (e.g., Hexane/Ethyl Acetate, DCM/Methanol) to find a composition that gives good separation and an Rf of ~0.2-0.3 for the lower spot.
-
Column Packing: Select a column size appropriate for your sample amount. Pack the column with silica gel as a slurry in the initial, least polar eluent to ensure a homogenous, bubble-free column bed.[4]
-
Sample Loading: Dissolve the crude mixture of isomers in a minimal amount of a non-polar solvent (e.g., DCM or toluene). Carefully load the sample onto the top of the silica bed in a concentrated band.[4]
-
Elution: Begin eluting with the solvent system determined from the TLC analysis. If the separation is challenging, use a shallow gradient of increasing polarity. For example, start with 95:5 Hexane:EtOAc and slowly increase to 80:20 Hexane:EtOAc over several column volumes.
-
Fraction Collection & Analysis: Collect small, uniform fractions. Monitor the elution by TLC to identify which fractions contain the pure early-eluting (trans) isomer, the mixed fractions, and the pure late-eluting (cis) isomer.
-
Product Isolation: Combine the pure fractions of each isomer and remove the solvent under reduced pressure. Confirm the purity and identity of each isolated isomer using NMR.
Workflow for Chromatographic Method Development
Caption: Logical workflow for developing a chromatographic separation method.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. longdom.org [longdom.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. US4874473A - Separation of diastereomers by extractive distillation - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for Fluorocyclobutanol Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of fluorinated cyclobutane motifs is of significant interest in medicinal chemistry due to their ability to modulate key physicochemical properties of bioactive molecules.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of fluorocyclobutanol derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for preparing fluorocyclobutanols?
A1: The main approaches to synthesizing fluorocyclobutanols involve:
-
[2+2] Cycloaddition: This method typically involves the reaction of a ketene equivalent with a fluoro-substituted alkene to form a cyclobutanone, which is then reduced to the corresponding alcohol.[3]
-
Fluorination of a Pre-existing Cyclobutane Core: This can be achieved through nucleophilic or electrophilic fluorination of a suitable cyclobutanol precursor.[4]
-
Addition of Nucleophiles to Fluorinated Cyclobutanones: Carbon nucleophiles can be added to commercially available fluorinated cyclobutanones to generate fluorocyclobutanol derivatives.[1]
Q2: I'm observing low yields in my fluorocyclobutanol synthesis. What are the likely causes?
A2: Low yields are a common issue and can stem from several factors:
-
Catalyst deactivation: The catalyst may be unstable under the reaction conditions.[5]
-
Sub-optimal reaction conditions: Temperature, solvent, and reactant concentrations can significantly impact the reaction's efficiency.[5]
-
Poor substrate reactivity: The electronic and steric properties of your starting materials may hinder the reaction.[5]
-
Side reactions: Competing reaction pathways, such as elimination or polymerization, can consume starting materials.[5][6]
-
Impurities: The presence of water or oxygen can poison catalysts.[5]
Q3: How can I improve the regioselectivity of fluorination on a cyclobutane ring?
A3: Achieving high regioselectivity can be challenging. Consider the following strategies:
-
Directing Groups: The presence of certain functional groups on the cyclobutane ring can direct the fluorinating agent to a specific position.[7]
-
Choice of Fluorinating Reagent: Different fluorinating reagents exhibit varying selectivities.[7] For instance, electrophilic fluorinating agents like Selectfluor are commonly used.[8]
-
Catalyst Control: In C-H activation strategies, the choice of catalyst and ligands is crucial for controlling regioselectivity.[7]
Q4: My purification process is leading to significant product loss. What can I do?
A4: Fluorinated compounds can be volatile and may decompose on standard silica gel.[9]
-
Volatility: Use a rotary evaporator at low temperatures and reduced pressure to avoid product loss during solvent removal.[9]
-
Chromatography: If you suspect decomposition on silica gel, you can deactivate the silica by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine. Alternatively, consider using a different stationary phase such as alumina or Florisil.[9]
Troubleshooting Guide: Specific Synthetic Issues
Issue 1: Low Conversion in [2+2] Cycloaddition for 3-Arylcyclobutanone Synthesis
Question: I am attempting to synthesize a 3-arylcyclobutanone via a [2+2] cycloaddition of a ketene equivalent with a substituted styrene, but I am observing low conversion of my starting materials. What are the potential causes and how can I optimize the reaction?[3]
Answer: Low conversion in this cycloaddition can be attributed to several factors. Here’s a breakdown of potential causes and solutions:
-
Cause 1: Inefficient Ketene Generation. The in-situ generation of the ketene equivalent is a critical step.
-
Solution: Ensure that the base used (e.g., triethylamine) is of high purity and added slowly to the solution of the acyl chloride at a controlled temperature (typically 0 °C) to manage the exotherm.[3] The quality and reactivity of the acyl chloride are also crucial.
-
-
Cause 2: Sub-optimal Reaction Temperature. The cycloaddition step is often temperature-sensitive.
-
Solution: While the initial ketene formation is done at 0 °C, allowing the reaction to slowly warm to room temperature and stir for an extended period (12-18 hours) is often necessary for complete conversion.[3] Experiment with maintaining the reaction at 0 °C for a longer duration before warming.
-
-
Cause 3: Competing Polymerization of Styrene. Styrenes can be prone to polymerization under certain conditions.
-
Solution: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize side reactions. Using fresh, inhibitor-free styrene is also recommended.
-
-
Cause 4: Inefficient Dehalogenation (if applicable). If using a dihaloacetyl chloride, the subsequent dehalogenation step with zinc dust is crucial.
-
Solution: Use activated zinc dust and add it portion-wise to maintain a vigorous reaction.[3] Monitoring the reaction by TLC is essential to determine the endpoint.
-
Caption: Troubleshooting workflow for low conversion in [2+2] cycloaddition.
Issue 2: Poor Yields and Side Products in Deoxyfluorination of Cyclobutanols
Question: I am attempting a deoxyfluorination of a cyclobutanol using a reagent like DAST (diethylaminosulfur trifluoride) or morpho-DAST, but I am getting low yields of the desired fluorocyclobutane and observing significant elimination byproducts.[10] How can I improve this?
Answer: Deoxyfluorination reactions are prone to side reactions, particularly elimination, especially with strained cyclobutane systems.
-
Cause 1: Reaction Temperature is Too High. Deoxyfluorination reagents can promote elimination at elevated temperatures.
-
Solution: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C). A gradual warm-up may be necessary, but careful temperature control is critical.
-
-
Cause 2: Substrate is Prone to Carbocation Rearrangement. The intermediate formed during fluorination may be susceptible to rearrangement, leading to undesired products.
-
Solution: Using milder fluorinating agents can sometimes suppress these rearrangements. Consider alternatives to DAST, such as Fluolead or PyFluor, which may offer better selectivity.
-
-
Cause 3: Stereochemistry of the Starting Alcohol. The stereochemistry of the hydroxyl group can influence the propensity for elimination versus substitution.
-
Solution: If possible, synthesizing the other diastereomer of the starting alcohol may favor the desired fluorination pathway.[10]
-
| Reagent | Typical Reaction Conditions | Common Side Reactions |
| DAST | -78 °C to rt | Elimination, Rearrangement |
| Deoxo-Fluor® | -78 °C to rt | Elimination, Rearrangement |
| Fluolead™ | 0 °C to rt | Generally milder, less elimination |
| PyFluor | 0 °C to rt | Milder, often used for acid fluorination |
Issue 3: Challenges in Nucleophilic Addition to gem-Difluorocyclobutanone
Question: I am trying to add an organometallic reagent (e.g., a Grignard or organolithium) to 3,3-difluorocyclobutanone, but I am observing significant elimination of HF and low yields of the desired tertiary alcohol.[1]
Answer: The high basicity of common organometallic reagents can lead to deprotonation and subsequent elimination of HF from the sensitive gem-difluorocyclobutanone.
-
Solution: Use of Organolanthanum Reagents. Transmetalation of organolithium reagents to organolanthanum reagents can overcome this issue. The reduced basicity of the organolanthanum species favors nucleophilic addition over elimination.[1]
This protocol is a representative procedure and may require optimization for specific substrates.[1]
-
Preparation of the Organolanthanum Reagent:
-
In a flame-dried flask under an inert atmosphere, dissolve anhydrous lanthanum(III) chloride (LaCl₃) in anhydrous THF.
-
Cool the suspension to -78 °C.
-
Slowly add the organolithium reagent (e.g., n-butyllithium) dropwise.
-
Stir the mixture at -78 °C for 1-2 hours to allow for complete transmetalation.
-
-
Nucleophilic Addition:
-
To the freshly prepared organolanthanum reagent at -78 °C, add a solution of 3,3-difluorocyclobutanone in anhydrous THF dropwise.
-
Stir the reaction mixture at -78 °C and monitor the progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
-
Work-up and Purification:
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Caption: Organolanthanum reagents favor nucleophilic addition over elimination.
Advanced Topics: Modern Synthetic Approaches
Photoredox Catalysis in Fluorocyclobutane Synthesis
Visible-light photoredox catalysis has emerged as a powerful tool for forming C-F bonds and functionalizing molecules under mild conditions.[11][12][13] This approach can be applied to the synthesis of fluorocyclobutanes, for example, through the generation of fluoroalkyl radicals that can then participate in cycloaddition reactions.[12][13]
-
Key Advantages:
Electrochemical Synthesis
Electrochemical methods offer a green and scalable approach to fluorination and cyclobutane synthesis.[8][14][15][16] Anodic oxidation can be used to generate reactive intermediates for C-H fluorination or to promote cyclization reactions.[8][15]
-
Key Advantages:
References
- CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. (n.d.). National Institutes of Health.
- Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. (2025, July 10). PubMed Central.
- Application Notes and Protocols for the Synthesis of 3-(2-Fluorophenyl)cyclobutan-1-ol. (n.d.). Benchchem.
- Synthesis of 3‐fluorocyclobutane‐1‐carboxylic acid (1) from cyclobutanone 2. (n.d.). ResearchGate.
- Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. (n.d.). ResearchGate.
- Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds. (n.d.). MDPI.
- Controlled Fluoroalkylation Reactions by Visible-Light Photoredox Catalysis. (2016, October 18). PubMed.
- Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. (n.d.). ChemRxiv.
- Controlled Fluoroalkylation Reactions by Visible-Light Photoredox Catalysis. (2016, October 18). ACS Publications.
- Visible Light–Induced (Per)fluoroalkylation by Photoredox Catalysis. (n.d.). ResearchGate.
- Troubleshooting low yields in fluorocyclopropane synthesis. (n.d.). Benchchem.
- Troubleshooting low yield in heterocycle fluorination reactions. (n.d.). Benchchem.
- Method for producing fluorination cyclobutane. (n.d.). Google Patents.
- Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. (2025, August 6). ResearchGate.
- Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization. (n.d.). PubMed Central.
- Illuminating Progress: Recent Advances in Photoredox Catalysis. (n.d.). Sigma-Aldrich.
- Catalytic Approaches to Assemble Cyclobutane Motifs in Natural Product Synthesis. (n.d.). ResearchGate.
- Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. (n.d.). Royal Society of Chemistry.
- A Comparative Guide to the Synthetic Methodologies of Fluorinated Cyclobutanes. (n.d.). Benchchem.
- Why Fluorine Matters: Leveraging 3,3-Difluorocyclobutane-1-carboxylic Acid in Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. (2025, March 6). Cambridge Open Engage.
- Flow electrochemistry: a safe tool for fluorine chemistry. (n.d.). PubMed Central.
- Reaction Chemistry & Engineering. (2020, April 21). Greenwich Academic Literature Archive (GALA).
- Flow electrochemistry: a safe tool for fluorine chemistry. (n.d.). OUCI.
- Fluoroalkane synthesis by fluorination or substitution. (n.d.). Organic Chemistry Portal.
- My first synthesis was not as efficient as I had hoped. 16% yield. (2020, November 23). Reddit.
- Electrochemical C(sp3)-H Fluorination. (2019, June). PubMed.
- Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience. (n.d.). PubMed Central.
- Technical Support Center: Troubleshooting Low Yields in Transition Metal-Catalyzed Cyclobutane Formation. (n.d.). Benchchem.
- Scalable Electrochemical Cyclobutane Synthesis in Continuous Flow. (2025, August 6). ResearchGate.
- Synthesis and physicochemical evaluation of cis-fluoroalkylated cyclobutane derivatives. (n.d.). American Chemical Society.
- Method for purifying octafluorocyclobutane. (n.d.). Google Patents.
- Perfluoro(7-methylbicyclo[4.3.0]nonane) Purification from Close-Boiling Impurities by Heteroazeotropic Distillation Method. (2023, July 12). MDPI.
- (n.d.).
Sources
- 1. Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
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- 8. Electrochemical C(sp3)-H Fluorination - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Controlled Fluoroalkylation Reactions by Visible-Light Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 14. Flow electrochemistry: a safe tool for fluorine chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. gala.gre.ac.uk [gala.gre.ac.uk]
- 16. researchgate.net [researchgate.net]
Technical Support Center: trans-3-Fluorocyclobutanol Synthesis
Welcome to the technical support center for the synthesis and purification of trans-3-Fluorocyclobutanol. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable fluorinated building block. The unique conformational constraints and electronic properties imparted by the fluorocyclobutane motif make it a desirable component in modern drug discovery.[1] However, achieving high yield and, critically, high diastereomeric purity of the trans isomer can present significant challenges.
This document provides in-depth, field-proven insights in a direct question-and-answer format to address the specific issues encountered during synthesis and purification.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent and critical challenges observed during the synthesis of trans-3-Fluorocyclobutanol, focusing on causality and actionable solutions.
Issue 1: Low Overall Yield
Question: My overall yield for trans-3-Fluorocyclobutanol is consistently low. Where should I start troubleshooting?
Answer: Low overall yield is a multifaceted problem that can originate from several stages of the synthesis. A systematic approach is required, starting from the precursor, through the key fluorination step, and into the final workup and isolation.
A common synthetic route involves the reduction of a 3-hydroxycyclobutanone precursor followed by deoxofluorination. Let's break down the potential failure points.
Caption: Synthetic workflow and common failure points.
Question: My fluorination step using a deoxofluorinating agent (e.g., DAST) is inefficient. What could be the cause?
Answer: Deoxofluorination of alcohols is a powerful but sensitive transformation. Low conversion or yield is often traced back to reagent quality, reaction conditions, or competing side reactions.
-
Reagent Quality and Handling: Reagents like Diethylaminosulfur Trifluoride (DAST) are sensitive to moisture and can decompose upon storage, reducing their activity.[2] Always use a fresh bottle or a properly stored reagent under an inert atmosphere. Ensure all glassware is flame-dried and the reaction is run under argon or nitrogen.
-
Reaction Temperature: Temperature control is critical. Adding the fluorinating agent at a low temperature (e.g., -78 °C) is standard practice to control the initial exothermic reaction. However, some substrates require warming to room temperature or even gentle heating to proceed to completion. Monitor the reaction by TLC or crude NMR to determine the optimal temperature profile. Insufficient warming may lead to incomplete conversion.
-
Elimination Side Reactions: A major competing pathway is elimination to form cyclobutene derivatives, especially if the intermediate oxy-sulfur species is sterically hindered or if the reaction is heated excessively.[2][3] If you observe significant byproduct formation consistent with elimination, consider using a milder, more thermally stable deoxofluorinating agent.
| Reagent Family | Example(s) | Key Characteristics & Considerations |
| Aminosulfuranes | DAST, Deoxo-Fluor® | Pros: Widely used, effective for many substrates. Cons: DAST is thermally unstable and can be hazardous.[4] Deoxo-Fluor® is more stable but may still promote elimination. |
| Sulfur Trifluorides | XtalFluor-E®, Fluolead™ | Pros: Crystalline, thermally stable solids, easier to handle than DAST.[4] Often show reduced elimination byproducts. Cons: Can be more expensive. |
| Morpholinosulfur Trifluoride | Morph-DAST | Pros: Often used in multigram preparations of fluorinated cyclobutanes.[5][6] Cons: Similar reactivity profile to other aminosulfuranes. |
Issue 2: Poor trans:cis Diastereoselectivity
Question: My final product is a mixture of cis and trans isomers with a low diastereomeric ratio. How can I improve the selectivity for the trans isomer?
Answer: Achieving high trans selectivity is arguably the most critical challenge. The stereochemical outcome is determined before the fluorination step, specifically during the synthesis of the precursor alcohol. The fluorination itself typically proceeds with inversion of stereochemistry (SN2 mechanism). Therefore, to obtain trans-3-fluorocyclobutanol, you must start with cis-3-hydroxycyclobutanol.
The Root of the Problem: Stereoselectivity of Ketone Reduction Hydride reduction of 3-substituted cyclobutanones almost always favors the formation of the cis-alcohol.[7][8] The hydride reagent (e.g., NaBH₄, LiAlH(OtBu)₃) attacks the carbonyl from the face opposite the existing substituent (anti-facial attack) due to sterics, leading to the cis product.[7]
Strategies to Maximize trans Product:
-
Two-Step Inversion (The Classic Approach): This is the most reliable method.
-
Step A: Produce the cis-Alcohol: Perform a standard, highly selective reduction of the 3-substituted cyclobutanone precursor to get the cis-alcohol. Using a bulky reducing agent at low temperature can maximize this selectivity.[8]
-
Step B: Invert the Stereocenter: Use a Mitsunobu reaction (e.g., with benzoic acid, followed by hydrolysis) or convert the alcohol to a good leaving group (e.g., tosylate, mesylate) and displace it with a nucleophile (e.g., acetate) in an SN2 reaction, followed by hydrolysis. This inverts the stereocenter to the desired trans-alcohol, which can then be fluorinated (with another inversion) to yield the final trans-fluoro product. While this adds steps, it provides excellent stereochemical control.[7]
-
-
Biocatalysis: For some substrates, ketoreductase (KRED) enzymes can directly reduce the ketone to the trans-alcohol with very high diastereoselectivity (e.g., >98:2 dr).[9] This can be a highly efficient and green alternative, avoiding additional inversion steps.
Caption: Decision workflow for precursor stereocontrol.
Issue 3: Purification and Isomer Separation
Question: I have a cis/trans mixture after my reaction. How can I effectively separate the isomers to isolate pure trans-3-Fluorocyclobutanol?
Answer: Separating cis and trans diastereomers of small, functionalized cyclobutanes can be challenging due to their similar physical properties. The trans isomer is generally predicted to be thermodynamically more stable.[10]
-
Flash Column Chromatography: This is the most common method.
-
Stationary Phase: Standard silica gel is typically effective.
-
Mobile Phase: A non-polar/polar solvent system is used. Start with a low polarity mixture (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. The more stable and less polar trans isomer will typically elute before the cis isomer. Careful optimization of the solvent gradient is key to achieving baseline separation.
-
Pro-Tip: If separation on silica is poor, consider using a different stationary phase like alumina or employing a specialized column for chiral/achiral separations.[2]
-
-
Preparative HPLC: For high-purity material, preparative High-Performance Liquid Chromatography (HPLC) can provide excellent separation where flash chromatography fails.[11][12] This is often used for final purification of drug candidates and reference standards.
-
Crystallization/Derivatization: In some cases, separation can be achieved by converting the alcohol mixture into a crystalline derivative (e.g., an ester with a bulky carboxylic acid). The diastereomeric esters may have significantly different solubilities, allowing for separation by fractional crystallization.[13] Afterward, the ester can be hydrolyzed back to the pure alcohol isomer.
| Technique | Principle | Typical Setup | Efficacy & Notes |
| Flash Chromatography | Differential adsorption based on polarity | Silica Gel; Hexane/Ethyl Acetate gradient | Most common method. The trans isomer is typically less polar and elutes first. May require careful gradient optimization. |
| Preparative HPLC | High-resolution partitioning | C18 or specialized columns; Acetonitrile/Water or other systems | High cost, lower throughput, but provides the best resolution for difficult separations.[11][12] |
| Fractional Crystallization | Differential solubility | Convert to a crystalline derivative (e.g., p-nitrobenzoate ester) | Can be highly effective if a suitable crystalline derivative is found. Adds two chemical steps (derivatization and hydrolysis).[13] |
Frequently Asked Questions (FAQs)
Q1: What are the best analytical methods to determine the purity and diastereomeric ratio of my 3-Fluorocyclobutanol product? A1: A combination of techniques is recommended for full characterization.
-
Gas Chromatography (GC): Excellent for determining the diastereomeric ratio (cis vs. trans). The two isomers will have different retention times. A GC-MS will also confirm the mass of the product and any volatile impurities.[]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are essential. The proton and fluorine signals for the cis and trans isomers will have distinct chemical shifts and coupling constants, allowing for unambiguous structural confirmation and quantification of the isomer ratio by integration.[10]
-
High-Performance Liquid Chromatography (HPLC): Can also be used to determine purity and isomer ratio, especially for less volatile derivatives.[15][16]
Q2: Are there any major safety concerns when performing these syntheses? A2: Yes. Fluorinating agents, in particular, require careful handling.
-
Deoxofluorinating Agents (DAST, Deoxo-Fluor®): These reagents are corrosive and react violently with water. DAST is known to be thermally unstable and can decompose explosively, especially during distillation.[4] Always handle these reagents in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, lab coat, safety glasses), and never heat them above their recommended temperature limits.
-
Pyrophoric Reagents: Some syntheses may use pyrophoric reagents like n-BuLi or highly reactive hydrides.[17] These require handling under a strictly inert atmosphere (argon or nitrogen) using proper syringe techniques.[2]
Q3: Can I use an electrophilic fluorinating agent like Selectfluor® instead? A3: It depends on your starting material. Electrophilic fluorinating agents like Selectfluor® (an N-F reagent) are used to fluorinate nucleophilic substrates, such as enolates, silyl enol ethers, or electron-rich alkenes.[18][19] A common strategy would be to react the silyl enol ether of cyclobutanone with Selectfluor®. However, controlling the stereochemistry of this reaction can be challenging and may not be the most direct route to the desired trans-3-fluorocyclobutanol. The deoxofluorination of a pre-formed alcohol with defined stereochemistry generally offers more reliable stereocontrol.
References
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Couturier, M., et al. (2023). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Molecules, 28(4), 1869. [Link]
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Mykhailiuk, P. K., et al. (2020). 2‐ and 3‐Fluorocyclobutane Building Blocks for Organic and Medicinal Chemistry. Angewandte Chemie International Edition, 59(31), 12949-12955. [Link]
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Mykhailiuk, P. K. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. ACS Medicinal Chemistry Letters. [Link]
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Mykhailiuk, P. K., et al. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. [Link]
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Shinde, P. B., et al. (2011). Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents. Journal of Medicinal Chemistry, 54(1), 213-222. [Link]
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Conia, J. M., & Salaun, J. R. (1973). Cyclobutanone. Organic Syntheses, Coll. Vol. 6, p.299; Vol. 53, p.43. [Link]
-
Mykhailiuk, P. K., et al. (2021). 3‐Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane‐Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties. Chemistry – A European Journal, 27(45), 11634-11642. [Link]
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Kondratov, I. S., et al. (2016). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. European Journal of Organic Chemistry, 2016(23), 4005-4013. [Link]
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Mykhailiuk, P. K., et al. (2023). 3‐Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane‐Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties. ResearchGate. [Link]
-
de la Cruz, R., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(1), 1047-1058. [Link]
-
Zell, D., et al. (2015). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. Organic Letters, 17(15), 3818-3821. [Link]
-
Zell, D., et al. (2015). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. ResearchGate. [Link]
-
Ministry of the Environment, Japan. (n.d.). III Analytical Methods. Government of Japan. [Link]
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LabSolutions. (n.d.). trans-3-fluorocyclobutanol. LabSolutions. [Link]
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LibreTexts Chemistry. (2023). 4.3: Cis-Trans Isomerism in Cycloalkanes. LibreTexts. [Link]
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Shao, Y., et al. (2004). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Journal of Pharmaceutical and Biomedical Analysis, 36(3), 543-548. [Link]
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Pearson. (n.d.). Give the structures of the following compounds. g. cis-1-fluoro-3-(fluoromethyl)cyclohexane h. tert-butyl chloride. Pearson Education. [Link]
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Kumar, A., et al. (2019). Process for The Separation of the (Dl) Cis- Trans-2, 2-Dimethyl-3-(2, 2-Disubstitutedvinyl)- Cyclopropane-1-Carboxylic Acid from. International Journal of Research and Analytical Reviews, 6(1), 585-589. [Link]
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Wyska, E., & Trawińska, E. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Chromatographia, 80(2), 181-200. [Link]
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Wyska, E., & Trawińska, E. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. PubMed. [Link]
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Sharma, A., et al. (2016). Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience. Indian Journal of Nuclear Medicine, 31(4), 312-314. [Link]
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Reddy, G. M., et al. (2012). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. Scientia Pharmaceutica, 80(2), 329-338. [Link]
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Goverdhan, G., et al. (2011). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. Journal of the Serbian Chemical Society, 76(1), 1-10. [Link]
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Technical Support Center: Stereoselective Synthesis of trans-3-Fluorocyclobutanol
Welcome to the technical support center for the stereoselective synthesis of trans-3-fluorocyclobutanol. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during this nuanced synthetic process. The introduction of fluorine into molecular scaffolds can significantly alter the physicochemical and biological properties of a molecule, making fluorinated building blocks like trans-3-fluorocyclobutanol highly valuable in medicinal chemistry.[1][2][3] However, the synthesis of this specific stereoisomer is not without its difficulties.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues, from achieving high diastereoselectivity to ensuring the safe handling of fluorinating agents.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of trans-3-fluorocyclobutanol, offering potential causes and actionable solutions.
Issue 1: Low Diastereoselectivity (Poor trans:cis Ratio) in the Reduction of 3-Fluorocyclobutanone
Symptoms:
-
¹H or ¹⁹F NMR analysis of the crude product reveals a mixture of trans and cis isomers with a ratio close to 1:1.
-
Difficulty in separating the desired trans isomer from the cis isomer via column chromatography.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Sub-optimal Reducing Agent | For achieving high trans selectivity, the choice of reducing agent is critical. While standard reducing agents like sodium borohydride (NaBH₄) may show poor selectivity, sterically hindered hydride reagents can favor the formation of the cis isomer by attacking from the less hindered face. To favor the trans isomer, consider enzymatic reduction. Ketoreductases (KREDs) have demonstrated high trans-selectivity in the reduction of substituted cyclobutanones.[4][5][6] Alternatively, a Mitsunobu reaction on the corresponding cis-3-fluorocyclobutanol can be employed to invert the stereocenter.[7][8] |
| Unfavorable Reaction Temperature | For hydride reductions, lower temperatures (e.g., -78 °C) generally enhance diastereoselectivity by favoring the transition state with the lower activation energy.[6] |
| Inappropriate Solvent | The polarity of the solvent can influence the conformation of the cyclobutanone ring and its interaction with the reducing agent. For hydride reductions, less polar solvents like tetrahydrofuran (THF) or diethyl ether may improve selectivity.[6] |
Issue 2: Low or No Yield of 3-Fluorocyclobutanol
Symptoms:
-
TLC or LC-MS analysis shows little to no product formation and a significant amount of unreacted starting material (e.g., 3-hydroxycyclobutanone or a protected precursor).
-
Formation of significant side products, such as elimination products.[9]
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Ineffective Fluorinating Agent | The choice of fluorinating agent is crucial. Deoxyfluorination agents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) are commonly used to convert alcohols to fluorides.[10] Ensure the reagent is fresh and has been stored under anhydrous conditions. The reactivity of these reagents can diminish with age or exposure to moisture.[1] |
| Incompatible Protecting Groups | If you are using a protected cyclobutanol precursor, the protecting group must be stable to the fluorination conditions. Some protecting groups may be cleaved or react with the fluorinating agent.[11][12][13] For example, silyl ethers may be cleaved by the HF generated as a byproduct of some fluorination reactions.[14] |
| Reaction Conditions Not Optimized | The temperature and reaction time for fluorination are critical. DAST, for instance, can be unstable at higher temperatures.[14] Start with lower temperatures (e.g., -78 °C) and slowly warm the reaction to room temperature. Monitor the reaction progress closely by TLC or LC-MS to determine the optimal reaction time. |
| Quenching of Reagents | The presence of water or other protic impurities in the solvent or starting material can quench the fluorinating agent, leading to low yields. Ensure all glassware is flame-dried and all solvents and reagents are anhydrous. |
Issue 3: Difficulty in Product Purification
Symptoms:
-
Co-elution of the trans and cis isomers during column chromatography.
-
Presence of persistent impurities that are difficult to separate from the final product.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Similar Polarity of Isomers | The trans and cis isomers of 3-fluorocyclobutanol often have very similar polarities, making their separation by standard silica gel chromatography challenging. Consider using a different stationary phase, such as alumina, or employing a chiral column if a racemic mixture of a chiral precursor was used. Alternatively, derivatization of the alcohol to an ester or carbamate can sometimes improve separation. |
| Formation of Stable Byproducts | Certain fluorinating agents can generate non-volatile byproducts that are difficult to remove.[15] A careful aqueous workup is often necessary to remove these impurities. The choice of quenching agent can also be important; for example, quenching DAST reactions with a saturated aqueous solution of sodium bicarbonate is common. |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions to consider when working with fluorinating agents like DAST?
A1: Fluorinating agents such as DAST are highly reactive, corrosive, and can be explosive upon heating.[10] They are also toxic and can cause severe burns upon contact.[14] Always handle these reagents in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, and acid-resistant gloves.[10] It is also recommended to use a glove box with an inert atmosphere for handling particularly hazardous or moisture-sensitive fluorinating agents.[10] Quenching of reactive fluorinating agents can be highly exothermic and should be performed by trained personnel with appropriate safety measures in place, such as cooling the reaction mixture to 0 °C before slowly adding a quenching solution.[10]
Q2: How can I confirm the stereochemistry of my final product?
A2: The stereochemistry of trans- and cis-3-fluorocyclobutanol can be determined using ¹H NMR spectroscopy by analyzing the coupling constants between the protons on the cyclobutane ring.[16] The vicinal coupling constant (³J) between the proton on the carbon bearing the fluorine and the proton on the carbon bearing the hydroxyl group will differ for the trans and cis isomers. X-ray crystallography can provide definitive proof of stereochemistry if a suitable crystal can be obtained.[9]
Q3: Are there any "greener" alternatives to traditional fluorinating agents?
A3: The development of more sustainable fluorination methods is an active area of research.[17] Some modern alternatives and safer handling techniques are being developed to minimize environmental impact.[17] From an atom economy perspective, direct fluorination with F₂ or HF is favorable, but these are highly reactive and hazardous.[1] Enzymatic fluorination is also a promising green alternative.[18]
Q4: My reaction to introduce the fluorine atom is resulting in a ring-opening side product. How can I prevent this?
A4: Ring-opening of cyclobutanols can occur during fluorination, especially under acidic conditions or with certain catalysts.[19] This can be minimized by carefully controlling the reaction temperature and using a non-acidic fluorinating agent if possible. The choice of solvent can also play a role. If using a silver-catalyzed fluorination, for example, optimizing the silver salt and reaction conditions is crucial to favor the desired substitution over ring-opening.
Experimental Protocols
Protocol 1: Diastereoselective Reduction of 3-Fluorocyclobutanone to cis-3-Fluorocyclobutanol
This protocol focuses on a hydride reduction that typically favors the cis isomer. The resulting cis alcohol can then be used in a subsequent Mitsunobu reaction to obtain the desired trans product.
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 3-fluorocyclobutanone in anhydrous THF (0.1 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Reducing Agent: Slowly add a solution of a sterically hindered hydride reagent, such as Lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H) (1.2 equivalents), in THF to the cooled substrate solution over 20 minutes.
-
Reaction: Stir the reaction mixture at -78 °C. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Once the starting material is consumed, slowly quench the reaction at -78 °C by the dropwise addition of a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt).
-
Work-up: Allow the mixture to warm to room temperature and stir vigorously until two clear layers form. Separate the aqueous layer and extract it three times with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate cis-3-fluorocyclobutanol.
Protocol 2: Mitsunobu Inversion of cis-3-Fluorocyclobutanol to a trans-Ester
This protocol describes the inversion of the stereocenter of the cis-alcohol to form a trans-ester, which can then be hydrolyzed to the desired trans-3-fluorocyclobutanol.
-
Preparation: To a solution of cis-3-fluorocyclobutanol, triphenylphosphine (1.5 equivalents), and a carboxylic acid (e.g., benzoic acid, 1.5 equivalents) in anhydrous THF (0.2 M) at 0 °C under an inert atmosphere, add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) in THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to obtain the trans-ester.
Visualizations
Workflow for Troubleshooting Low Diastereoselectivity
Caption: Decision workflow for troubleshooting low diastereoselectivity.
General Synthetic Pathway
Caption: A general synthetic route to trans-3-fluorocyclobutanol.
References
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Fluorination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved from [Link]
-
Fluorinating agents - ACS GCI Pharmaceutical Roundtable. (n.d.). Retrieved from [Link]
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CHAPTER 9: Fluorinations Not Using Fluorine Gas - Books - The Royal Society of Chemistry. (2022, May 20). Retrieved from [Link]
-
The Dark Side of Fluorine - PMC - NIH. (2019, June 20). Retrieved from [Link]
-
Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents. (n.d.). Retrieved from [Link]
-
Protecting Groups - Organic Synthesis. (n.d.). Retrieved from [Link]
-
Synthesis of 3‐fluorocyclobutane‐1‐carboxylic acid (1) from cyclobutanone 2. - ResearchGate. (n.d.). Retrieved from [Link]
-
Protecting Groups List - SynArchive. (n.d.). Retrieved from [Link]
-
Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol - PubMed. (2025, August 8). Retrieved from [Link]
-
Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol | Request PDF. (n.d.). Retrieved from [Link]
-
Protecting Groups. (n.d.). Retrieved from [Link]
-
Preparation of pharmaceutical important fluorinated 1-arylethanols using isolated enzymes. (n.d.). Retrieved from [Link]
-
CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - NIH. (n.d.). Retrieved from [Link]
-
Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. (n.d.). Retrieved from [Link]
-
Ring-opening Fluorination of Cyclobutanols and Cyclopropanols Catalyzed by Silver | Chemistry Letters | Oxford Academic. (n.d.). Retrieved from [Link]
-
Highly Efficient Diastereoselective Reduction of α-Fluoroimines - PMC - NIH. (n.d.). Retrieved from [Link]
- CN112608243A - Synthesis method of trans-3-aminobutanol - Google Patents. (n.d.).
-
Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience - PMC - NIH. (n.d.). Retrieved from [Link]
-
Scheme 2. Stereoselective reduction of 2-fluorocyclohexanone diastereomers. - ResearchGate. (n.d.). Retrieved from [Link]
-
Highly efficient diastereoselective reduction of alpha-fluoroimines - PubMed. (n.d.). Retrieved from [Link]
-
Conformational equilibria of trans -3-X-cyclohexanols (X = Cl, Br, CH3 and OCH3). A low temperature NMR study and theoretical calculations - PubMed. (n.d.). Retrieved from [Link]
-
A Critical Review of a Recommended Analytical and Classification Approach for Organic Fluorinated Compounds with an Emphasis on - Semantic Scholar. (2020, October 3). Retrieved from [Link]
-
Highly efficient diastereoselective reduction of alpha-fluoroimines. - Semantic Scholar. (n.d.). Retrieved from [Link]
-
Characterization of conformational states of the homodimeric enzyme fluoroacetate dehalogenase by 19F–13C two-dimensional NMR - PubMed Central. (n.d.). Retrieved from [Link]
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(PDF) Purification of fluorides for optical materials synthesis - ResearchGate. (2025, August 8). Retrieved from [Link]
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Enzymatic synthesis of fluorinated compounds - PMC - PubMed Central - NIH. (2021, October 9). Retrieved from [Link]
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19F NMR-tags for peptidyl prolyl conformation analysis - RSC Publishing. (n.d.). Retrieved from [Link]
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Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids - MDPI. (n.d.). Retrieved from [Link]
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Trans-3-trifluoromethylcinnamic acid, oct-3-en-2-yl ester - Optional[13C NMR] - SpectraBase. (n.d.). Retrieved from [Link]
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Diastereoselective Reduction of α-Aminoketones: Synthesis of anti- and syn-β-Amino Alcohols. - ResearchGate. (2025, August 8). Retrieved from [Link]
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Technical Support Center: Navigating the Scale-Up Synthesis of Fluorinated Cyclobutanes
Welcome to the technical support center dedicated to the challenges and solutions in the scale-up synthesis of fluorinated cyclobutanes. As researchers, scientists, and drug development professionals, you are aware of the increasing importance of fluorinated motifs in modern chemistry. The unique properties imparted by fluorine make fluorinated cyclobutanes highly valuable scaffolds in pharmaceuticals and materials science. However, transitioning from bench-scale synthesis to larger-scale production presents a unique set of obstacles.
This guide is structured to provide you with field-proven insights and actionable troubleshooting strategies. We will delve into the causality behind common experimental issues, offer self-validating protocols, and ground our recommendations in authoritative scientific literature.
Troubleshooting Guide: Common Scale-Up Problems and Solutions
Scaling up any chemical synthesis can introduce unforeseen challenges. For fluorinated cyclobutanes, these issues are often related to reaction kinetics, heat transfer, and reagent stability. This section addresses the most frequently encountered problems in a question-and-answer format.
Q1: My [2+2] cycloaddition reaction yield has dropped significantly upon scale-up. What are the likely causes and how can I mitigate this?
Low yields in scaled-up [2+2] cycloaddition reactions are a common and frustrating issue. The root cause often lies in factors that are less impactful at the bench scale.
Potential Causes & Solutions:
-
Insufficient Light Penetration (for Photochemical Reactions): In photochemical [2+2] cycloadditions, the path length of light through the reaction mixture increases with the size of the reactor. This can lead to inefficient photo-excitation of the reactants in the bulk of the solution.
-
Catalyst Deactivation: Transition metal catalysts, often used to promote [2+2] cycloadditions, can be sensitive to impurities and reaction conditions. On a larger scale, the increased reaction time and potential for temperature gradients can lead to catalyst deactivation.[3]
-
Solution: Ensure all reagents and solvents are rigorously purified and degassed. Monitor the reaction progress closely; if it stalls, a fresh portion of the catalyst may be required.[3]
-
-
Sub-optimal Reaction Conditions: Temperature, solvent, and concentration are critical parameters that can dramatically affect reaction efficiency. What works on a small scale may not be optimal for a larger batch.
Q2: I'm observing poor regioselectivity and diastereoselectivity in my scaled-up synthesis. How can I improve the stereochemical outcome?
Controlling selectivity is a paramount challenge in the synthesis of complex molecules. On a larger scale, even minor side products can become significant impurities.
Potential Causes & Solutions:
-
Solvent Effects: The polarity of the solvent can have a profound impact on the transition state of the cycloaddition, thereby influencing the stereochemical outcome.[4]
-
Solution: Screen a range of solvents with varying polarities. In some cases, a change in solvent can even reverse the selectivity.
-
-
Catalyst Control: For catalyst-driven reactions, the choice of ligand can be instrumental in dictating the regioselectivity and diastereoselectivity.
-
Reaction Temperature: Temperature can influence the energy barrier of competing reaction pathways.
-
Solution: Conduct a temperature screening study to identify the optimal range for maximizing the desired isomer. Lower temperatures often favor the thermodynamically more stable product.
-
Q3: I'm encountering significant defluorination as a side reaction. What are the common causes and how can I prevent it?
Defluorination is a detrimental side reaction that can lead to a mixture of undesired byproducts and reduce the yield of the target fluorinated cyclobutane.
Potential Causes & Solutions:
-
Thermolytic Defluorination: At elevated temperatures, some perfluoroalkenes can undergo defluorination, especially in the presence of certain metals.[7]
-
Solution: If possible, conduct the reaction at a lower temperature. If high temperatures are necessary, carefully select reactor materials that are less likely to promote defluorination.
-
-
Base-Mediated Elimination: The presence of a strong base can promote the elimination of hydrogen fluoride from the cyclobutane ring.
-
Solution: If a base is required, use a milder, non-nucleophilic base. Careful control of stoichiometry and reaction time is also crucial.
-
-
Reductive Defluorination: Some reducing agents can lead to the cleavage of C-F bonds.
-
Solution: Choose a reducing agent that is selective for the desired transformation and less likely to interact with the C-F bonds.
-
Troubleshooting Decision Workflow
Caption: A decision tree for troubleshooting common scale-up issues.
Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the practical aspects of scaling up fluorinated cyclobutane synthesis.
Q: What are the key safety precautions I should take when handling fluorinating agents on a large scale?
A: Safety is paramount when working with fluorinating agents, many of which are highly reactive and toxic.[8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield, a flame-resistant lab coat, and gloves specifically rated for the chemicals being used. Double-gloving is often recommended.[8]
-
Engineering Controls: All work should be conducted in a well-ventilated fume hood. For larger-scale reactions, a walk-in fume hood or a dedicated, isolated reaction bay may be necessary.[9]
-
Emergency Preparedness: Ensure that an emergency plan is in place and that all personnel are familiar with it. Have appropriate spill kits and first aid supplies, such as calcium gluconate gel for HF exposure, readily available.[8][10][11]
-
Material Compatibility: Use reactors and equipment made of materials that are resistant to fluorine and hydrogen fluoride.[9]
Q: How do I choose the right catalyst for my [2+2] cycloaddition?
A: The choice of catalyst is highly dependent on the specific substrates and the desired outcome of the reaction.
-
Transition Metal Catalysts: For many cycloadditions, transition metal catalysts are employed. The choice of metal and ligand can significantly influence the reaction's efficiency and selectivity.[3]
-
Photocatalysts: For photochemical reactions, a photosensitizer like acetone or benzophenone can be used for substrates that do not proceed efficiently via direct irradiation.[4]
-
Lewis Acids: Lewis acids can promote [2+2] cycloadditions of electron-deficient allenes or ketenes with alkenes, often with high stereocontrol.[12]
Q: What are the best practices for purifying fluorinated cyclobutanes on a large scale?
A: The purification of fluorinated compounds can be challenging due to their unique physical properties.
-
Distillation: For volatile compounds, distillation under reduced pressure can be an effective method for purification on a multi-gram scale.[13]
-
Crystallization: If the product is a solid, crystallization is often a highly effective and scalable purification technique.[13]
-
Column Chromatography: While effective at the lab scale, column chromatography can be less practical for very large quantities. However, it can be used for multi-gram scale purifications.[13][14]
Experimental Protocol: Scale-Up Synthesis of a Trifluoromethyl-Substituted Cyclobutane
This protocol details a robust method for the synthesis of a trifluoromethyl cyclobutane from a carboxylic acid precursor using sulfur tetrafluoride (SF₄). This method has been shown to be effective on a multi-gram scale.[13][15]
Reaction Scheme:
Materials:
-
Cyclobutane carboxylic acid precursor
-
Sulfur tetrafluoride (SF₄)
-
Anhydrous HF (as an additive, if required)
-
Appropriate solvent (e.g., dichloromethane)
-
Pressure-rated reaction vessel (e.g., a stainless steel autoclave)
Procedure:
-
Reactor Preparation: Ensure the pressure reactor is clean, dry, and leak-tested. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen).
-
Charging the Reactor: Charge the reactor with the cyclobutane carboxylic acid and the solvent.
-
Cooling: Cool the reactor to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Addition of SF₄: Carefully condense the required amount of sulfur tetrafluoride into the reactor. SF₄ is a toxic and corrosive gas and should be handled with extreme caution in a well-ventilated fume hood.
-
Reaction: Seal the reactor and allow it to warm to the desired reaction temperature (typically between 60-110 °C). The reaction is then heated for 12-144 hours.[13][15]
-
Monitoring: Monitor the reaction progress by taking aliquots (after safely cooling and venting the reactor) and analyzing them by GC-MS or NMR.
-
Workup: Once the reaction is complete, cool the reactor to a safe temperature, and carefully vent any excess SF₄ through a scrubbing system (e.g., a potassium hydroxide solution). Quench the reaction mixture with a suitable aqueous base (e.g., saturated sodium bicarbonate solution).
-
Extraction and Purification: Extract the product with an appropriate organic solvent. The organic layer is then dried over a drying agent (e.g., MgSO₄), filtered, and concentrated under reduced pressure. The crude product can then be purified by distillation, crystallization, or column chromatography.[13]
Key Parameters for Scale-Up of SF₄ Fluorination
| Parameter | Laboratory Scale (mg-g) | Scale-Up (multi-g to kg) | Rationale for Change |
| Reactor | Glass pressure vessel | Stainless steel autoclave | Higher pressure and temperature tolerance required for larger volumes. |
| SF₄ Stoichiometry | 3-5 equivalents | 3-30 equivalents | May need to be optimized to drive the reaction to completion on a larger scale.[13][15] |
| Temperature | 60-110 °C | 60-110 °C | Careful temperature control is critical to avoid side reactions and ensure safety. |
| Reaction Time | 12-24 hours | 12-144 hours | Longer reaction times may be necessary to achieve full conversion in a larger volume.[13][15] |
| Purification | Column Chromatography | Distillation or Crystallization | More scalable and cost-effective for larger quantities.[13] |
Synthesis and Troubleshooting Workflow
Caption: Workflow for the scale-up synthesis and troubleshooting of trifluoromethyl cyclobutanes.
Conclusion
The scale-up synthesis of fluorinated cyclobutanes is a challenging yet rewarding endeavor. By understanding the underlying principles of the reactions and anticipating the challenges associated with increasing scale, researchers can develop robust and efficient processes. This guide provides a framework for troubleshooting common issues and implementing safe and effective synthetic protocols. As the demand for complex fluorinated molecules continues to grow, a systematic and well-informed approach to scale-up will be essential for advancing drug discovery and materials science.
References
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Transition Metal-Catalyzed Cyclobutane Formation.
- BenchChem. (n.d.). Technical Support Center: Optimizing Cyclobutane Synthesis.
- ACS Publications. (2025). Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories.
- BenchChem. (2025). Safety and handling of fluorinated organic compounds.
- ACS Chemical Health & Safety. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology.
- Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Reactions involving fluoride ion. Part 23. Thermolytic defluorination of perfluoroalkenes in the synthesis of fluorinated dienes and cyclobutenes.
- Scinapse. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology.
- Blog. (2025). What are the safety precautions when using fluorinating reagents?.
- ChemRxiv. (n.d.). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes.
- JACS Au. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue.
- PubMed. (2024). Diversified Synthesis of Chiral Fluorinated Cyclobutane Derivatives Enabled by Regio- and Enantioselective Hydroboration.
- ResearchGate. (n.d.). Diversified Synthesis of Chiral Fluorinated Cyclobutane Derivatives Enabled by Regio‐ and Enantioselective Hydroboration | Request PDF.
- Journal of the American Chemical Society. (2025). Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework.
- NIH. (n.d.). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue.
- ACS Macro Letters. (2024). Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2 + 2] Photopolymerization.
- PMC - NIH. (n.d.). Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization.
- PMC - PubMed Central. (2023). Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis.
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Technical Support Center: Analytical Methods for Impurity Profiling of trans-3-Fluorocyclobutanol
Prepared by: Senior Application Scientist, Gemini Analytical
Welcome to the technical support center for the analytical characterization of trans-3-Fluorocyclobutanol. This guide is designed for researchers, analytical scientists, and drug development professionals who are tasked with ensuring the purity and quality of this critical fluorinated building block. The control of impurities is a paramount issue in pharmaceutical manufacturing, governed by global regulatory bodies.[1][2] This document provides in-depth troubleshooting, validated protocols, and expert insights to navigate the unique challenges presented by fluorinated compounds.
The Criticality of Impurity Profiling
trans-3-Fluorocyclobutanol is a valuable intermediate in the synthesis of various pharmaceutically active ingredients (APIs). Its purity directly impacts the quality, safety, and efficacy of the final drug product. Regulatory agencies such as the FDA and international bodies under the International Council for Harmonisation (ICH) mandate stringent control of impurities.[1][2][3] This guide provides the strategic framework for detecting, identifying, and quantifying potential impurities, ensuring compliance and product integrity.
Section 1: Understanding Potential Impurities
A successful analytical strategy begins with a theoretical assessment of potential impurities. For trans-3-Fluorocyclobutanol, impurities can originate from several sources:
-
Organic Impurities:
-
Isomers: The most common process-related impurity is likely the cis-3-Fluorocyclobutanol isomer. Its formation is thermodynamically or kinetically driven during synthesis.
-
Starting Material Carry-over: Unreacted precursors from the synthetic route.
-
By-products: Resulting from side reactions such as elimination (to form fluorocyclobutenes) or over-reduction/oxidation.
-
Degradants: Arising from instability under specific environmental conditions (e.g., acid, base, light, heat, oxidation).[4][5]
-
-
Inorganic Impurities: Residual catalysts or inorganic salts.
-
Residual Solvents: Organic volatile impurities used during synthesis or purification.[3]
Section 2: Core Analytical Techniques & Troubleshooting
The unique properties of fluorinated compounds necessitate a multi-modal analytical approach. Hyphenated chromatographic and spectrometric methods are most commonly employed for comprehensive impurity profiling.[2][6]
2.1 Gas Chromatography (GC)
Given its volatility (Boiling Point: 117°C), GC is a primary technique for analyzing trans-3-Fluorocyclobutanol and its volatile impurities.[7]
Q: My peak for trans-3-Fluorocyclobutanol is tailing. What is the cause? A: Peak tailing for polar analytes like alcohols is often due to secondary interactions with active sites (e.g., free silanols) on the column or in the inlet liner.
-
Solution 1 (Liner): Use a deactivated liner (e.g., silylated). Ensure the liner is clean and replaced regularly.
-
Solution 2 (Column): Ensure you are using a well-deactivated column. If the column is old, its deactivation layer may be compromised. Consider trimming the first 10-20 cm from the inlet side or replacing the column.
-
Solution 3 (Method): Increase the initial oven temperature to reduce on-column focusing time, which can sometimes exacerbate tailing.
Q: I am struggling to separate the cis and trans isomers. What column should I use? A: The separation of geometric isomers requires a stationary phase with high selectivity.
-
Primary Recommendation: Use a high-polarity capillary column, such as one with a cyanosilicone stationary phase (e.g., SP-2380, SP-2560) or a polyethylene glycol (PEG) phase (e.g., SUPELCOWAX 10). These phases provide unique selectivity for cis/trans isomers that standard non-polar phases (like 5% phenyl) often lack.
-
Optimization: Isomer separation is highly dependent on temperature. A slow oven ramp rate (e.g., 1-2°C/min) through the elution window of the isomers can significantly improve resolution.
Q: Should I derivatize my analyte? A: While derivatization (e.g., to form methyl esters for fatty acids) is common in GC to improve volatility and peak shape, it is generally not necessary for a small, volatile alcohol like trans-3-Fluorocyclobutanol.[8] Derivatization adds complexity and a potential source of error. Focus on optimizing GC conditions and using a suitable deactivated column first.
2.2 High-Performance Liquid Chromatography (HPLC)
HPLC is essential for analyzing non-volatile impurities, degradation products, and thermally labile compounds.[9]
Q: My analyte shows poor retention on a standard C18 column. What are my options? A: Fluorinated compounds can exhibit different retention behavior compared to their non-fluorinated analogs.[10]
-
Solution 1 (Fluorinated Phases): Switch to a fluorinated stationary phase, such as a pentafluorophenyl (PFP) or a perfluoroalkyl phase.[11] These phases offer alternative selectivity mechanisms, including dipole-dipole and π-π interactions, which can significantly enhance the retention of halogenated compounds.[10][11]
-
Solution 2 (Mobile Phase): Work with highly aqueous mobile phases (e.g., 95-100% water). If retention is still insufficient, consider Hydrophilic Interaction Liquid Chromatography (HILIC) as an alternative mode of separation.
-
Solution 3 (Ion-Pairing): While not ideal for the primary alcohol, if acidic or basic impurities are present, ion-pair chromatography could be considered, though this is more complex and often less MS-friendly.
Q: I am using LC-MS and experiencing significant signal suppression. Why? A: Signal suppression in electrospray ionization (ESI) is a common issue.
-
Cause 1 (Mobile Phase Additives): High concentrations of non-volatile buffers (e.g., phosphate) or ion-pairing agents can cause suppression. Switch to volatile mobile phase modifiers like formic acid, acetic acid, or ammonium formate/acetate.
-
Cause 2 (Co-eluting Impurities): A high-concentration impurity eluting at the same time as your analyte of interest can compete for ionization, reducing the analyte's signal. Improve chromatographic resolution to separate the components.
-
Cause 3 (Analyte Properties): Fluorinated alcohols can sometimes be challenging to ionize. The use of fluorinated alcohols like hexafluoroisopropanol (HFIP) in the mobile phase, often paired with an alkylamine, has been shown to improve ionization efficiency for certain classes of compounds.[12]
2.3 Mass Spectrometry (MS)
MS, when coupled with GC or HPLC, is the definitive tool for impurity identification.
Q: I am using GC-MS with Electron Ionization (EI) and cannot find the molecular ion (M⁺) for my fluorinated impurity. Is this normal? A: Yes, this is a common challenge. Fluorinated compounds often do not produce a stable molecular ion under hard ionization techniques like EI.[13] The strong C-F bond can lead to extensive fragmentation, making molecular weight determination difficult.
-
Solution 1 (Softer Ionization): If available, use a softer ionization technique. For GC, Field Ionization (FI) is an excellent but less common technique that often yields a prominent molecular ion.[13] For LC, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are standard and much softer than EI.
-
Solution 2 (High-Resolution MS): Use high-resolution mass spectrometry (HRMS) to gain accurate mass information from the fragment ions. This data can be used to piece together the elemental composition of the fragments and infer the structure of the parent molecule.
Q: How can I confirm the presence of fluorine in an unknown peak? A: The most definitive way is through HRMS. The precise mass of fluorine (18.9984 Da) and the characteristic mass defect can help confirm its presence in the elemental composition. Additionally, looking for characteristic neutral losses in MS/MS fragmentation (e.g., loss of HF, 20.0062 Da) can provide strong evidence.
2.4 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is unparalleled for the definitive structural elucidation of impurities.[14][15][16] For trans-3-Fluorocyclobutanol, ¹⁹F NMR is an exceptionally powerful tool.
Q: Why is ¹⁹F NMR so useful for this analysis? A: ¹⁹F NMR offers several key advantages for analyzing fluorinated pharmaceuticals and intermediates:[17]
-
High Sensitivity: The ¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio.
-
Wide Chemical Shift Range: The typical chemical shift range is vast (~400 ppm), which dramatically reduces signal overlap compared to ¹H NMR.[17][18] Even structurally similar impurities will likely have distinct and well-resolved signals.
-
Clean Background: With no other fluorine atoms typically present, the spectrum is exceptionally clean, making it ideal for detecting and quantifying low-level impurities.[18]
Q: I can't detect a low-level impurity in the ¹H NMR spectrum due to overlapping signals. What should I do? A: This is a classic problem where ¹⁹F NMR excels.[17]
-
Solution 1 (Run ¹⁹F NMR): The impurity, if it contains a fluorine atom, will almost certainly be visible and quantifiable in the ¹⁹F spectrum.
-
Solution 2 (2D NMR): If the impurity does not contain fluorine, use 2D NMR experiments like HSQC and HMBC. These experiments spread the signals into two dimensions, resolving overlaps and allowing you to piece together the carbon-proton framework of the unknown impurity.
Section 3: Standard Operating Procedures (SOPs)
SOP 1: GC-MS Method for Volatile Impurities
This protocol is designed for the separation and identification of volatile impurities, including the cis-isomer.
-
Instrumentation: Gas chromatograph with a mass selective detector.
-
Column: SP-2380 (or equivalent cyanosilicone), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet: 220°C, Split mode (50:1).
-
Oven Program:
-
Initial Temperature: 50°C, hold for 2 minutes.
-
Ramp 1: 5°C/min to 150°C.
-
Ramp 2: 20°C/min to 240°C, hold for 5 minutes.
-
-
MS Detector:
-
Transfer Line: 250°C.
-
Ion Source: 230°C (EI).
-
Scan Range: 35 - 350 amu.
-
-
Sample Preparation: Dissolve sample in methanol or isopropanol to a concentration of approximately 1 mg/mL.
-
System Suitability: Inject a resolution standard containing both cis and trans isomers. The resolution between the two peaks should be ≥ 1.5.
SOP 2: Forced Degradation Study Protocol
Forced degradation studies are essential for developing stability-indicating methods.[4][19][20] The goal is to achieve 5-20% degradation of the active substance.
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// Edges Start -> {Acid, Base, Oxidation, Thermal, Photo} [style=solid, color="#5F6368"]; Acid -> Analysis [style=dashed, color="#5F6368", label="Neutralize"]; Base -> Analysis [style=dashed, color="#5F6368", label="Neutralize"]; Oxidation -> Analysis [style=solid, color="#5F6368"]; Thermal -> Analysis [style=dashed, color="#5F6368", label="Dissolve"]; Photo -> Analysis [style=dashed, color="#5F6368", label="Dissolve"]; Analysis -> Evaluation [style=solid, color="#5F6368"]; } } Caption: Workflow for a forced degradation study.
-
Acid Hydrolysis: Reflux sample solution with 0.1 M HCl at 60°C.[21] Withdraw aliquots at timed intervals (e.g., 2, 4, 8 hours), cool, and neutralize before analysis.
-
Base Hydrolysis: Reflux sample solution with 0.1 M NaOH at 60°C.[21] Treat aliquots as in the acid hydrolysis step.
-
Oxidative Degradation: Treat sample solution with 3% hydrogen peroxide (H₂O₂) at room temperature. Protect from light and monitor over 24 hours.
-
Thermal Degradation: Expose solid sample to dry heat (e.g., 80°C) for a set period (e.g., 48 hours).[19]
-
Photolytic Degradation: Expose the sample (solid and in solution) to light according to ICH Q1B guidelines.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a developed stability-indicating HPLC method. The method must be able to separate all degradation products from the main peak and from each other.
Section 4: Method Validation Summary
Any analytical method used for impurity quantification must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[22][23][24]
// Nodes Method [label="Analytical Method\nDeveloped", fillcolor="#F1F3F4", fontcolor="#202124"]; IsSuitable [label="Is the method\n'Fit for Purpose'?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Validate [label="Perform Validation\n(ICH Q2 R1)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Implement [label="Implement for\nRoutine QC Testing", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ReDev [label="Re-develop or\nOptimize Method", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Method -> IsSuitable [style=solid, color="#5F6368"]; IsSuitable -> Validate [style=solid, color="#5F6368", label=" Yes"]; IsSuitable -> ReDev [style=solid, color="#5F6368", label="No "]; Validate -> Implement [style=solid, color="#5F6368"]; ReDev -> Method [style=dashed, color="#5F6368", label="Feedback Loop"]; } Caption: Logical flow for analytical method validation.
| Validation Characteristic | Purpose for an Impurity Quantification Method |
| Specificity / Selectivity | Ensures the method can unequivocally assess the analyte in the presence of other components (e.g., isomers, degradants, matrix components). Forced degradation studies are key to proving this. |
| Accuracy | The closeness of test results to the true value. Determined by spiking the sample with known amounts of impurities. |
| Precision (Repeatability & Intermediate) | Demonstrates the consistency of results for multiple analyses of the same sample under the same (repeatability) and different (intermediate precision) conditions (e.g., different days, analysts). |
| Limit of Detection (LOD) | The lowest amount of an impurity that can be detected, but not necessarily quantified. |
| Limit of Quantitation (LOQ) | The lowest amount of an impurity that can be quantitatively determined with suitable precision and accuracy.[25] |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the impurity in the sample. |
| Range | The interval between the upper and lower concentrations of an impurity for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[22] |
| Robustness | Measures the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition), providing an indication of its reliability during normal usage. |
References
- Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry | LCGC International. (2025).
- ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (n.d.).
- Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. (n.d.). JEOL Ltd.
- Quality Guidelines. (n.d.). ICH.
- ICH Q2 Analytical Method Validation. (n.d.). Slideshare.
- ICH Q2 R1: Mastering Analytical Method Validation. (2025). Abraham Entertainment.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
- Technical Support Center: Mass Spectrometry of Fluorinated Compounds. (n.d.). Benchchem.
- Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). (2021). NIH.
- Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. (n.d.). NIH.
- The Role of Fluorinated Alcohols as Mobile Phase Modifiers for LC-MS Analysis of Oligonucleotides. (n.d.). ResearchGate.
- Forced degradation studies. (2016). MedCrave online.
- Recent Trends in Analytical Techniques for Impurity Profiling. (n.d.).
- Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. (n.d.). LCGC International.
- Recent Trends in Analytical Techniques for Impurity Profiling. (2025). ResearchGate.
- Development of forced degradation and stability indicating studies for drug substance and drug product. (n.d.). International Journal of Research in Pharmacology & Pharmacotherapeutics.
- REVIEW: FORCE DEGRADATION STUDIES. (2016). Pharma Science Monitor.
- Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. (2025). ResearchGate.
- Three Columns Gas Chromatograph Analysis Using Correlation between Component's Molecular Weight and Its Response Factor. (n.d.). NFOGM.
- HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025).
- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH.
- Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. (2014). PMC - NIH.
- New NMR Tools for Impurity Analysis. (n.d.). Research Explorer - The University of Manchester.
- Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. (n.d.). MDPI.
- Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021). Research and Reviews.
- Study of forced degradation behavior of fluorometholone by reversed-phase high- performance liquid chromatography. (2018).
- (PDF) Identification and structure elucidation by NMR spectroscopy. (2025). ResearchGate.
- Recent Trends in Analytical Techniques for Impurity Profiling. (2022). Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers.
- HPLC determination of perfluorinated carboxylic acids with fluorescence detection. (n.d.). NIH.
- Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples. (2019).
- Conformational equilibria of trans -3-X-cyclohexanols (X = Cl, Br, CH3 and OCH3). A low temperature NMR study and theoretical calculations. (n.d.). PubMed.
- Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008).
- Gas Chromatography—Fourier Transform Infrared Spectroscopy for Unambiguous Determination of Illicit Drugs: A Proof of Concept. (2020). Frontiers.
- Evaluation of gas chromatographic methods for the determination of trans fat. (2025). ResearchGate.
- Fast GC for Trans FAME Analysis. (n.d.). Sigma-Aldrich.
- trans-3-Fluorocyclobutanol CAS#: 1262278-60-3. (n.d.). ChemicalBook.
- Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. (n.d.). NIH.
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Technical Support Center: Overcoming Elimination Byproducts in Fluorination Reactions
Welcome to the Technical Support Center for fluorination reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenge of elimination byproducts. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reactions and maximize the yield of your desired fluorinated products.
Introduction: The SN2 vs. E2 Challenge in Fluorination
Fluorination reactions are a cornerstone of modern medicinal chemistry, as the introduction of fluorine can dramatically improve a molecule's metabolic stability, bioavailability, and binding affinity. However, the desired nucleophilic substitution (SN2) pathway often competes with an undesired elimination (E2) reaction, leading to the formation of alkene byproducts and reducing the yield of the target fluoroalkane.[1] This is particularly prevalent in the synthesis of secondary fluoroalkanes, which are more sterically hindered and thus more prone to elimination.[1]
This guide will delve into the key factors influencing this competition and provide actionable strategies to favor the SN2 pathway.
Troubleshooting Guide: Pinpointing and Solving Elimination Issues
This section addresses specific problems you might encounter during your fluorination experiments in a practical question-and-answer format.
Issue 1: My reaction is producing a significant amount of alkene byproduct.
Question: I am attempting a nucleophilic fluorination of a secondary alcohol (converted in situ to a better leaving group) and observing a high percentage of an elimination byproduct. What are the likely causes and how can I fix this?
Answer: This is a classic SN2 versus E2 competition problem.[1] Several factors could be tipping the balance in favor of elimination. Let's break them down:
-
The Fluoride Source is Too Basic: Many common fluoride sources, such as potassium fluoride (KF), cesium fluoride (CsF), and especially tetralkylammonium fluorides (TBAF), are not only nucleophilic but also quite basic.[2] This basicity can readily promote the E2 pathway by abstracting a proton from a carbon adjacent to the leaving group.[2] Computational studies have shown that more basic Lewis bases, like the fluoride ion, have a stronger interaction with the substrate, which can overcome the higher energy barrier associated with the E2 pathway.[3][4]
-
Solution: Switch to a less basic or non-basic fluorinating reagent.
-
HF-amine complexes: Reagents like triethylamine trihydrofluoride (Et₃N·3HF) can be effective while being less basic.[2]
-
Modern Deoxyfluorination Reagents: Newer reagents have been specifically designed to minimize elimination. For instance, PyFluor has been shown to be highly selective for substitution.[5] Other options like AlkylFluor and PhenoFluor also offer good selectivity and are more stable and safer to handle than older reagents like DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor, which are known to cause significant elimination.[1][5][6]
-
-
-
High Reaction Temperature: Elimination reactions generally have a higher activation energy than substitution reactions. Running your reaction at an elevated temperature can provide the extra energy needed to overcome the E2 barrier, thus increasing the amount of elimination byproduct.[2]
-
Solution: Lower the reaction temperature. It is often beneficial to start the reaction at a lower temperature (e.g., 0 °C or room temperature) and monitor its progress.[2] If the reaction is too slow, a gradual increase in temperature may be necessary, but it's a delicate balance.
-
-
Inappropriate Solvent Choice: The solvent plays a critical role in modulating the reactivity of the fluoride ion.[1]
-
Polar Aprotic Solvents (e.g., DMF, Acetonitrile): These solvents are commonly used in fluorination reactions and can lead to a highly reactive, "naked" fluoride ion.[1][2] This high reactivity can enhance its basicity, promoting the E2 pathway.[1]
-
Polar Protic Solvents (e.g., alcohols): While seemingly counterintuitive, the addition of a protic co-solvent can sometimes suppress elimination. Protic solvents can solvate the fluoride ion through hydrogen bonding, reducing its basicity and favoring the SN2 pathway.[1] However, be aware that protic solvents can also decrease the overall nucleophilicity of the fluoride ion.[7]
-
Solution:
-
Solvent Screening: If you are using a polar aprotic solvent, consider switching to a less polar option. In some palladium-catalyzed reactions, nonpolar solvents like toluene have been shown to suppress background elimination.[2]
-
Protic Co-solvent: Carefully consider adding a protic co-solvent to your polar aprotic solvent system to help solvate the fluoride ion.[2]
-
-
-
Steric Hindrance: Substrates with significant steric bulk around the reaction center are more prone to elimination.[1][2] The nucleophile may find it difficult to access the electrophilic carbon for an SN2 attack, making the abstraction of a more accessible proton for an E2 reaction more favorable.[8]
-
Solution: If possible, modify the substrate to reduce steric hindrance. If substrate modification is not an option, meticulous optimization of the other reaction parameters (fluoride source, temperature, and solvent) becomes even more critical.
-
Issue 2: My reaction is sluggish and still producing elimination byproducts.
Question: I've lowered the temperature to reduce elimination, but now the reaction is extremely slow, and I'm still seeing some alkene formation. What should I do?
Answer: This indicates that while you've correctly identified temperature as a key factor, other aspects of the reaction are not optimized.
-
Poor Leaving Group: For the SN2 reaction to proceed efficiently, you need a good leaving group.[1] If you are starting from an alcohol, the hydroxyl group itself is a poor leaving group. Deoxyfluorinating agents work by first activating the alcohol in situ to create a better leaving group.[1] If this activation is inefficient, the overall reaction will be slow.
-
Solution:
-
Pre-activation: Consider converting the alcohol to a better leaving group, such as a sulfonate ester (e.g., tosylate, mesylate, or triflate), before introducing the fluoride source.[9]
-
Reagent Choice: Ensure you are using a deoxyfluorinating agent known for efficient activation of your specific type of alcohol (primary, secondary, or tertiary).
-
-
-
Insufficient Reagent: Sterically hindered substrates or reactions with competing side pathways may require an excess of the fluorinating agent to drive the reaction to completion.[9]
-
Solution: Increase the equivalents of your fluorinating reagent. A 1.2 to 1.5-fold excess is a good starting point.[10]
-
-
Catalyst Issues (if applicable): If you are using a transition-metal-catalyzed process, the catalyst's activity is paramount.
-
Solution:
-
Catalyst Activation and Handling: Ensure your catalyst is properly activated and handled under the appropriate atmosphere (e.g., inert gas) if required.[2]
-
Phase-Transfer Catalysis: When using poorly soluble fluoride salts like KF, a phase-transfer catalyst (e.g., a crown ether) can be used to increase the solubility and nucleophilicity of the fluoride.[2]
-
-
Issue 3: I'm observing dehydrofluorination of my product or starting material.
Question: My starting material or product contains fluorine, and I'm seeing byproducts that suggest the loss of HF. What is causing this, and how can I prevent it?
Answer: Dehydrofluorination is an elimination reaction where a hydrogen and a fluorine atom are removed from adjacent carbons, forming an alkene.[11] This can be a significant side reaction, especially under basic conditions.[12]
-
Cause: The presence of a base in your reaction mixture is the most likely culprit. This could be your fluoride source if it is sufficiently basic, or an added base intended for another purpose. The basicity of the environment promotes the abstraction of a proton, leading to the elimination of a fluoride ion.[12]
-
Solution:
-
Minimize Basicity: If possible, switch to a non-basic fluorinating agent or use milder reaction conditions.[13]
-
Control pH: If a base is necessary, carefully control the amount used and the reaction temperature to minimize dehydrofluorination.
-
Lewis Acid Catalysis: An alternative approach for deoxyfluorination of alcohols involves O-H activation under non-basic conditions, followed by a Lewis acid-catalyzed fluoride transfer. This method has been shown to suppress elimination byproducts.[13]
-
Frequently Asked Questions (FAQs)
This section addresses broader conceptual questions related to minimizing elimination in fluorination reactions.
Q1: How do I choose the right type of fluorinating agent to minimize elimination?
The choice between a nucleophilic and an electrophilic fluorine source is a critical first step.[2]
-
Nucleophilic Fluorinating Agents: These reagents provide a source of fluoride anion (F⁻) and are typically used in SN2 reactions to displace a leaving group.[9] As discussed, many of these reagents are basic and can promote elimination.[2] To minimize this, select less basic options like HF-amine complexes or modern deoxyfluorinating reagents such as PyFluor.[2][5]
-
Electrophilic Fluorinating Agents: These reagents, such as Selectfluor® and N-Fluorobenzenesulfonimide (NFSI), deliver an electrophilic fluorine ("F⁺") to a nucleophilic carbon center.[9] They are often used in transition-metal-catalyzed reactions and can be advantageous for avoiding strongly basic conditions, thereby reducing the likelihood of elimination byproducts.[2]
Q2: What is the mechanistic basis for the competition between SN2 and E2 reactions in fluorination?
The SN2 and E2 reactions are competing pathways that are always a possibility in principle.[3] The outcome is determined by a delicate balance of factors:
-
Nucleophilicity vs. Basicity of Fluoride: The fluoride ion can act as both a nucleophile (attacking an electrophilic carbon) and a base (abstracting a proton).[3] Its behavior is highly dependent on the reaction environment. In polar aprotic solvents, the fluoride ion is poorly solvated, making it a stronger base and favoring the E2 pathway.[1] In polar protic solvents, hydrogen bonding solvates the fluoride ion, reducing its basicity and favoring the SN2 pathway.[14]
-
Activation Strain Model: Computational studies using the activation strain model have provided deeper insights. The E2 pathway generally has a higher "activation strain," meaning it requires more energy to distort the reactants into the transition state geometry.[3][4] However, a strong base like fluoride can have a very strong, stabilizing interaction with the substrate. If this interaction energy is sufficient to overcome the higher activation strain, the E2 pathway will be favored.[3][4]
Q3: Can the leaving group influence the SN2/E2 competition?
Yes, the nature of the leaving group is important.[1] For an SN2 reaction to be efficient, a good leaving group is required. In the context of deoxyfluorination of alcohols, the fluorinating reagent's primary role is to convert the poor hydroxyl leaving group into a much better one in situ.[1] If this activation is slow or incomplete, it can affect the overall reaction efficiency and potentially allow more time for side reactions like elimination to occur.
Q4: Are there any general guidelines for setting up a fluorination reaction to favor substitution over elimination?
Yes, here is a summary of best practices:
-
Choose the Right Fluorinating Agent: Start by selecting a reagent known for high selectivity. For deoxyfluorinations, consider modern reagents like PyFluor, AlkylFluor, or PhenoFluor over older, more problematic ones like DAST.[5]
-
Start with Low Temperatures: Begin your reaction at a low temperature (e.g., 0 °C or room temperature) and only increase it if necessary.[2]
-
Optimize Your Solvent System: Carefully consider your solvent choice. For nucleophilic fluorinations, a polar aprotic solvent is common, but be aware of the potential for increased basicity of the fluoride ion. In some cases, a nonpolar solvent or the addition of a protic co-solvent may be beneficial.[2]
-
Ensure Anhydrous Conditions: Water can interfere with many fluorination reactions, leading to the formation of alcohol byproducts.[15] Ensure all your reagents and solvents are thoroughly dried.
-
Monitor the Reaction: Closely monitor the progress of your reaction using techniques like TLC, GC-MS, or NMR to determine the optimal reaction time and prevent the formation of degradation products.[2]
Data & Protocols
Table 1: Comparison of Deoxyfluorinating Agents for Secondary Alcohols
| Fluorinating Agent | Typical SN2:E2 Ratio | Key Advantages | Key Disadvantages |
| DAST/Deoxo-Fluor | Can be low, significant elimination often observed[1] | Widely used, effective for many substrates | Prone to causing elimination, thermal instability, hazardous byproducts[1][6] |
| PhenoFluor™ | Generally high | Crystalline, non-explosive solid, good functional group tolerance[6] | Can be less reactive for some substrates |
| PyFluor | >20:1 reported for some substrates[16] | Inexpensive, thermally stable, minimal elimination byproducts[5] | May require a base co-reagent |
| AlkylFluor | High selectivity reported | Stable to air and water, practical for large scale[5] | Newer reagent, less literature available |
General Protocol for Deoxyfluorination with PyFluor
This protocol is a general guideline and may require optimization for your specific substrate.
Materials:
-
Secondary alcohol (1.0 equiv)
-
PyFluor (1.2 equiv)
-
1,8-Diazabicycloundec-7-ene (DBU) (2.0 equiv)
-
Anhydrous toluene
Procedure:
-
In a clean, dry flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the secondary alcohol and DBU in anhydrous toluene.[1]
-
Cool the solution to 0 °C in an ice bath.[1]
-
In a separate flask, dissolve PyFluor in anhydrous toluene.[1]
-
Slowly add the PyFluor solution to the cooled solution of the alcohol and DBU.[1]
-
Remove the ice bath and allow the reaction mixture to stir at room temperature for 24 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or another suitable analytical technique.[1]
-
Upon completion, quench the reaction by adding water.[1]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.[1]
-
Combine the organic layers, wash with saturated aqueous NH₄Cl, followed by brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by silica gel column chromatography to obtain the desired secondary fluoroalkane.[1]
Visualizing the Competition: SN2 vs. E2
The following diagrams illustrate the competing pathways and a general workflow for optimizing your fluorination reaction.
Caption: Competing SN2 and E2 pathways in nucleophilic fluorination.
Caption: A stepwise workflow for troubleshooting and optimizing fluorination reactions.
References
- BenchChem. (2025).
- BenchChem. (2025).
- Sladojevich, F., et al. (2013).
- BenchChem. (2025). Preventing elimination byproducts in secondary fluoroalkane synthesis.
- Scientific Update. (2019).
- Moon, J., et al. (2024).
- Organic Chemistry Portal. (n.d.).
- Wang, H., et al. (2019). The Dark Side of Fluorine. PMC.
- Gomez-Camer, M., et al. (2023). Dehydrofluorination Process of Poly(vinylidene difluoride)
- ACS Omega. (2023).
- van der Heijden, T., et al. (2020). SN2 versus E2 Competition of F– and PH2– Revisited. PMC.
- Pliego, J. R. (2020). Revealing the Mechanism of Alcohol Side Product Formation in Crown Ether-Mediated Nucleophilic Fluorination Using Acetonitrile as Solvent. NIH.
- BenchChem. (2025).
- Wikipedia. (n.d.).
- The Journal of Organic Chemistry. (2020). SN2 versus E2 Competition of F– and PH2– Revisited.
- Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction.
- ResearchGate. (n.d.). Dehydrofluorination mechanism, structure and thermal stability of pure fluoroelastomer (poly(VDF-ter-HFP-ter-TFE) terpolymer) in alkaline environment.
- ACS Publications. (2021). How Solvation Influences the SN2 versus E2 Competition.
- Infoscience. (1988). Base-promoted elimination of hydrogen fluoride from alkyl fluorides: reactivity and stereochemistry.
- PMC. (2023).
- Quora. (2016).
- ResearchGate. (2025). Dehydrofluorination of Hydrofluorocarbons by Titanium Alkylidynes via Sequential C−H/C−F Bond Activation Reactions.
- BenchChem. (2025).
- Master Organic Chemistry. (2011).
- Leah4sci. (2013).
- PMC. (n.d.). SN2 versus SN2′ Competition.
- MDPI. (2024). Plasma-Enhanced Atomic Layer Deposition of AlF3 Antireflective Coatings via Pulse-Time Control of Fluorine Radical Reactions.
- ResearchGate. (2020). (PDF) SN2 versus E2 Competition of F− and PH2− Revisited.
- The Doyle Group. (2023). Strategies for Nucleophilic C(sp3)–(Radio)
- Grokipedia. (n.d.).
- ResearchGate. (2025). The Mechanism of Base-Promoted HF Elimination from 4-Fluoro-4-(4'-nitrophenyl)butan-2-one: A Multiple Isotope Effect Study Including the Leaving Group 18 F/ 19 F KIE.
- SIUE. (n.d.).
- ResearchGate. (2024).
- Royal Society of Chemistry. (2021).
- ResearchGate. (2025). Development of fluorination methods using continuous-flow microreactors.
- Chinese Chemical Society. (2020).
- Alfa Chemistry. (n.d.). Comprehensive Guide to Nucleophilic Fluorination vs.
- ResearchGate. (2022).
- Khan Academy. (2013).
- Study.com. (n.d.). Steric Hindrance Effect | Definition, Factors & Examples.
Sources
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- 4. pubs.acs.org [pubs.acs.org]
- 5. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 6. Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™ - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
Technical Support Center: trans-3-Fluorocyclobutanol
Welcome to the comprehensive technical support guide for trans-3-Fluorocyclobutanol. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this unique fluorinated building block. Here, you will find in-depth information on its stability, storage, and handling, along with troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the storage and stability of trans-3-Fluorocyclobutanol.
Q1: What are the recommended storage conditions for trans-3-Fluorocyclobutanol?
A1: For optimal stability, trans-3-Fluorocyclobutanol should be stored in a tightly sealed container at 2-8°C, away from light and moisture. This temperature range helps to minimize potential degradation over time.
Q2: What is the expected shelf-life of trans-3-Fluorocyclobutanol?
A2: When stored under the recommended conditions, trans-3-Fluorocyclobutanol is expected to have a shelf life of approximately 1095 days, or three years. However, it is always best practice to verify the purity of the compound if it has been stored for an extended period, especially if it will be used in sensitive applications.
Q3: Is trans-3-Fluorocyclobutanol sensitive to air or moisture?
A3: While specific data on the air and moisture sensitivity of trans-3-Fluorocyclobutanol is not extensively documented, it is good laboratory practice to handle all fluorinated alcohols in a dry, inert atmosphere (e.g., under argon or nitrogen) whenever possible. The container should be securely sealed after use to prevent the ingress of atmospheric moisture.
Q4: Can I store trans-3-Fluorocyclobutanol at room temperature?
A4: While short periods at room temperature for handling and experimental setup are generally acceptable, long-term storage at room temperature is not recommended. Elevated temperatures can potentially accelerate degradation pathways. Adhering to the 2-8°C storage recommendation is crucial for preserving the compound's integrity.
Section 2: Troubleshooting Guide
This guide provides solutions to common problems that may be encountered during the use of trans-3-Fluorocyclobutanol.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent experimental results or low yield. | Degradation of trans-3-Fluorocyclobutanol due to improper storage or handling. | Verify the purity of your starting material using a suitable analytical method (e.g., GC-MS or NMR). Ensure that the compound has been stored at 2-8°C and handled under an inert atmosphere. |
| Formation of unexpected byproducts. | Reaction with incompatible reagents or solvents. The cyclobutanol ring is susceptible to rearrangement or opening under strongly acidic conditions. | Avoid strong acids, which can protonate the hydroxyl group and lead to ring-opening or dehydration to form cyclobutene. Be cautious with strong bases and oxidizing agents. Refer to the chemical incompatibility information in Section 3. |
| Discoloration of the compound (yellowing). | Potential slow decomposition or presence of impurities. | While a slight yellow color may not always indicate significant degradation, it is advisable to re-purify the material if color changes are observed, especially for high-purity applications. |
| Pressure buildup in the storage container. | Possible slow decomposition leading to the formation of gaseous byproducts. Thermal decomposition of fluorinated compounds can produce gaseous products. | If pressure buildup is suspected, vent the container cautiously in a well-ventilated fume hood. If this occurs, it is a strong indicator of degradation, and the compound should be disposed of according to safety guidelines. |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting issues with trans-3-Fluorocyclobutanol.
Caption: Troubleshooting workflow for trans-3-Fluorocyclobutanol.
Section 3: Stability and Degradation Pathways
Understanding the potential degradation pathways of trans-3-Fluorocyclobutanol is crucial for designing robust experimental conditions.
General Stability
As a partially fluorinated secondary alcohol, trans-3-Fluorocyclobutanol is generally more stable than its perfluorinated counterparts. However, the presence of the strained cyclobutane ring and the hydroxyl group introduces specific reactivity considerations.
Potential Degradation Pathways
Based on the known reactivity of cyclobutanols and fluorinated compounds, the following degradation pathways should be considered:
-
Acid-Catalyzed Rearrangement/Ring Opening: In the presence of strong acids, the hydroxyl group can be protonated, forming a good leaving group (water). The resulting cyclobutyl carbocation is unstable and can undergo rearrangement, potentially leading to ring-opening or expansion to a more stable cyclopentyl derivative.
-
Dehydration: Under acidic conditions and with heat, trans-3-Fluorocyclobutanol can undergo dehydration to form 3-fluorocyclobutene.
-
Oxidation: Treatment with oxidizing agents can convert the secondary alcohol to the corresponding ketone, 3-fluorocyclobutanone.
-
Thermal Decomposition: At elevated temperatures, fluorinated organic compounds can decompose. While the specific decomposition products of trans-3-Fluorocyclobutanol are not well-documented, thermal stress could potentially lead to the elimination of hydrogen fluoride (HF) and fragmentation of the cyclobutane ring, forming smaller fluorinated and non-fluorinated volatile compounds. The thermal decomposition of other fluorinated alcohols is known to produce various fluorinated acids and other byproducts.
Potential Degradation Pathway Diagram
Caption: Potential degradation pathways of trans-3-Fluorocyclobutanol.
Section 4: Chemical Compatibility
To prevent unintended reactions and ensure the stability of trans-3-Fluorocyclobutanol, it is important to be aware of its compatibility with other chemical classes.
| Chemical Class | Compatibility | Notes |
| Strong Acids | Not Recommended | Can catalyze dehydration, rearrangement, or ring-opening reactions. |
| Strong Bases | Use with Caution | Can deprotonate the alcohol, forming a cyclobutoxide. While this may be a desired reaction, strong bases can also promote elimination reactions. |
| Strong Oxidizing Agents | Not Recommended | Will likely oxidize the alcohol to a ketone. |
| Reducing Agents | Generally Compatible | The alcohol functionality is generally stable to common reducing agents. |
| Alkali Metals | Not Recommended | Reacts with alcohols to produce hydrogen gas and the corresponding alkoxide. |
| Common Organic Solvents (e.g., DCM, THF, Acetonitrile) | Generally Compatible | Should be soluble in many common organic solvents. Ensure solvents are dry. |
For a comprehensive list of chemical compatibility for materials used in handling and storage, it is advisable to consult general chemical compatibility charts.
Section 5: Safe Handling and Personal Protective Equipment (PPE)
Safe handling of trans-3-Fluorocyclobutanol is paramount to ensure laboratory safety.
-
Engineering Controls: Always handle this compound in a well-ventilated laboratory, preferably within a chemical fume hood.
-
Personal Protective Equipment:
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene). Consult the glove manufacturer's compatibility data.
-
Skin and Body Protection: Wear a laboratory coat.
-
-
Hygiene Measures: Avoid inhalation of vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
-
Spill and Disposal: In case of a spill, absorb with an inert material and dispose of it as hazardous chemical waste. Dispose of unused material and its container in accordance with local, regional, and national regulations.
References
- BTC. (2025, October 30).
- BTC. (2025, December 17). What are the reaction intermediates in the reactions of cyclobutanol? BTC Blog.
- Innovasol.
- BTC. (2025, November 10). Can Cyclobutanol react with metals? BTC Blog.
- Ellis, D. A., Mabury, S. A., Martin, J. W., & Muir, D. C. G. (2004). Degradation of Fluorotelomer Alcohols: A Likely Atmospheric Source of Perfluorinated Carboxylic Acids. Environmental Science & Technology, 38(12), 3316–3321.
- Sun, W., et al. (2025, September 1). The Degradation Mechanism of Fluorotelomer Alcohols (FTOHs) Initiated by OH Radicals in Advanced Oxidation Process and the Potential Environmental Risks of Degradation Products.
- (2025, August 6).
- ResearchGate.
- (2025, August 6).
- BenchChem. Thermal Stability and Degradation of Fluorotelomer Alcohols: A Technical Guide.
- (1996,
Validation & Comparative
A Comparative Guide to the Stereoisomers of 3-Fluorocyclobutanol for Medicinal Chemistry
In the landscape of modern drug discovery, the nuanced interplay of molecular geometry and physicochemical properties is a paramount consideration. The cyclobutane motif, a strained four-membered carbocycle, has emerged as a valuable scaffold, offering a unique three-dimensional architecture that can impart desirable pharmacological characteristics.[1] When functionalized with fluorine, an element prized for its ability to modulate metabolic stability, lipophilicity, and binding affinity, the resulting structures become powerful tools for medicinal chemists.[2] This guide provides an in-depth comparison of the cis and trans isomers of 3-Fluorocyclobutanol, two seemingly similar molecules with distinct properties that can significantly impact their application in drug development.
Introduction: The Significance of Fluorinated Cyclobutanes
Fluorinated cyclobutanes are increasingly incorporated into bioactive molecules to fine-tune their properties.[3] The rigid, puckered nature of the cyclobutane ring can lock in specific conformations, which can be crucial for optimizing interactions with biological targets.[1][4] The introduction of a fluorine atom can have profound effects on a molecule's pKa, lipophilicity (logP), and metabolic fate.[2] Understanding the distinct characteristics of the cis and trans isomers of building blocks like 3-Fluorocyclobutanol is therefore essential for rational drug design.
Conformational Analysis: A Tale of Two Puckers
The cyclobutane ring is not planar but exists in a dynamic equilibrium between puckered conformations to relieve torsional strain.[5] For a 1,3-disubstituted cyclobutane, the substituents can occupy pseudo-axial or pseudo-equatorial positions. The relative stability of the cis and trans isomers is dictated by the minimization of steric and electronic repulsions.[6]
In trans-3-Fluorocyclobutanol, both the fluorine and hydroxyl groups can occupy pseudo-equatorial positions on opposite faces of the ring. This arrangement minimizes steric hindrance and unfavorable dipole-dipole interactions, generally making the trans isomer the more thermodynamically stable of the two.[6]
Conversely, in cis-3-Fluorocyclobutanol, one substituent is forced into a less favorable pseudo-axial orientation, leading to greater 1,3-diaxial-like interactions and increased steric strain.[6] This inherent difference in stability influences not only their relative abundance at equilibrium but also their distinct physicochemical properties.
Physicochemical Properties: A Comparative Overview
| Property | cis-3-Fluorocyclobutanol (Predicted) | trans-3-Fluorocyclobutanol (Experimental/Predicted) | Rationale |
| Boiling Point | Higher than trans isomer | 117 °C[7] | The C-F and C-O bond dipoles in the cis isomer are on the same side of the ring, leading to a larger net molecular dipole moment. This results in stronger intermolecular dipole-dipole interactions and a higher boiling point.[8][9] |
| Dipole Moment | Higher | Lower | In the cis isomer, the individual bond dipoles add up, creating a significant molecular dipole. In the trans isomer, the bond dipoles are oriented in opposing directions, leading to partial or complete cancellation and a smaller molecular dipole.[8] |
| Thermodynamic Stability | Less stable | More stable | The trans isomer can adopt a lower energy conformation with both substituents in pseudo-equatorial positions, minimizing steric strain. The cis isomer must have one substituent in a higher energy pseudo-axial position.[6] |
| Polarity | More polar | Less polar | Directly related to the dipole moment. The higher dipole moment of the cis isomer makes it more polar. |
Spectroscopic Differentiation: Unmasking the Isomers
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for distinguishing between the cis and trans isomers of 3-Fluorocyclobutanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The different chemical environments of the nuclei in the cis and trans isomers lead to distinct chemical shifts and coupling constants in their ¹H, ¹³C, and ¹⁹F NMR spectra.
-
¹H NMR: The protons on the carbons bearing the fluorine and hydroxyl groups (C1-H and C3-H) are expected to show different chemical shifts and coupling patterns. The relative stereochemistry will influence the through-space interactions and dihedral angles, which in turn affect the magnitude of the proton-proton and proton-fluorine coupling constants.
-
¹³C NMR: The carbon chemical shifts will also be sensitive to the stereochemistry. The carbon bearing the fluorine (C-F) and the carbon bearing the hydroxyl group (C-OH) are expected to have distinct resonances for the two isomers.
-
¹⁹F NMR: This is a particularly powerful technique for characterizing fluorinated compounds. The chemical shift of the fluorine atom will be different for the cis and trans isomers due to the different spatial proximity to the hydroxyl group. Furthermore, the magnitude of the coupling constants between the fluorine and the protons on C1, C2, and C3 will be stereochemically dependent and can be used to definitively assign the isomer.
Expected NMR Spectral Features:
| Nucleus | cis-3-Fluorocyclobutanol (Expected) | trans-3-Fluorocyclobutanol (Expected) |
| ¹H NMR | Complex multiplets for ring protons. C1-H and C3-H will have distinct chemical shifts and coupling constants compared to the trans isomer. | Complex multiplets for ring protons. Different chemical shifts and coupling constants for C1-H and C3-H compared to the cis isomer. |
| ¹³C NMR | Four distinct signals for the cyclobutane ring carbons. | Four distinct signals, with chemical shifts for C1 and C3 differing from the cis isomer. |
| ¹⁹F NMR | A single resonance, likely a multiplet due to coupling with neighboring protons. | A single resonance at a different chemical shift than the cis isomer, also a multiplet. |
Infrared (IR) Spectroscopy
The IR spectra of both isomers will be dominated by the characteristic absorptions of the O-H and C-F bonds.
-
O-H Stretch: A strong, broad absorption in the region of 3200-3600 cm⁻¹ is expected for the hydroxyl group due to hydrogen bonding.[4]
-
C-O Stretch: A strong absorption in the 1050-1200 cm⁻¹ region is characteristic of the C-O single bond in secondary alcohols.[10]
-
C-F Stretch: A strong absorption in the 1000-1400 cm⁻¹ range is expected for the C-F bond.
While the major absorption bands will be present in both isomers, subtle differences in the fingerprint region (below 1500 cm⁻¹) may be observable due to the different symmetries and vibrational modes of the cis and trans molecules. These differences, although potentially small, can be used in conjunction with NMR data for unambiguous identification.
Experimental Protocols
Synthesis of cis- and trans-3-Fluorocyclobutanol
A common and effective method for the synthesis of 3-substituted cyclobutanols is the reduction of the corresponding cyclobutanone. This reaction often proceeds with a degree of stereoselectivity.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 3-fluorocyclobutanone (1.0 eq) in methanol at 0 °C is added sodium borohydride (NaBH₄, 1.1 eq) portion-wise. The choice of a small reducing agent like NaBH₄ often favors the formation of the cis-alcohol via axial attack on the more stable puckered conformation of the cyclobutanone.
-
Reaction Monitoring: The reaction is stirred at 0 °C and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting ketone is consumed.
-
Workup: The reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product as a mixture of cis and trans isomers.
-
Purification and Separation: The diastereomeric mixture is separated by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure cis and trans isomers. The separation is possible due to the different polarities of the two isomers.[6]
Characterization
The purified isomers should be thoroughly characterized to confirm their identity and purity.
-
NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra are recorded for each isomer in a suitable deuterated solvent (e.g., CDCl₃). The chemical shifts, multiplicities, coupling constants, and integration values are used to confirm the structures and assign the stereochemistry.
-
Infrared Spectroscopy: IR spectra are obtained for each isomer (e.g., as a thin film). The characteristic absorption bands for the O-H, C-O, and C-F bonds are identified.
-
Mass Spectrometry: Mass spectra are acquired to confirm the molecular weight of the products.
Conclusion
While cis- and trans-3-Fluorocyclobutanol are structurally similar, their differing stereochemistry leads to predictable and significant differences in their physical and spectroscopic properties. The trans isomer is generally the more thermodynamically stable, while the cis isomer is expected to have a higher boiling point and a larger dipole moment. These properties, along with their distinct NMR and IR spectral fingerprints, allow for their unambiguous identification and separation. For researchers and drug development professionals, a thorough understanding of these differences is critical for the rational design and synthesis of novel therapeutics that leverage the unique attributes of fluorinated cyclobutane scaffolds.
References
-
Kukolich, S. G., et al. (n.d.). CONFORMATIONAL ANALYSIS OF CYCLOBUTANECARBOXYLIC ACID. ResearchGate. Retrieved from [Link]
-
Grygorenko, O. O., et al. (2020). Fluoroalkyl‐substituted cyclobutanes used in organic synthesis and drug discovery. Chemistry – A European Journal. Retrieved from [Link]
-
Oreate AI. (2025). Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design. Oreate AI Blog. Retrieved from [Link]
-
Wouters, J., et al. (2017). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 12(21), 1719-1729. Retrieved from [Link]
-
Grygorenko, O. O., et al. (2021). Fluoroalkyl‐Containing 1,2‐Disubstituted Cyclobutanes: Advanced Building Blocks for Medicinal Chemistry. Angewandte Chemie International Edition, 60(1), 474-481. Retrieved from [Link]
-
Smith, B. (2017). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy. Retrieved from [Link]
-
Dynamic Science. (n.d.). chemistry -isomers-stereo-isomers-properties of cis and trans. Retrieved from [Link]
-
Reddit. (2017). Cis-Trans isomers and boiling/melting point rules. Retrieved from [Link]
-
YouTube. (2018). cis and trans isomers differences on their boiling and melting points. Retrieved from [Link]
-
Quora. (2020). Why do cis isomers have higher boiling but lower melting points than trans isomers?. Retrieved from [Link]
-
Longdom Publishing. (2021). Cis-Trans Isomers and its Differences in Properties. Journal of Physical Chemistry & Biophysics, 11(312). Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 7.8: Comparing Properties of Isomers. Retrieved from [Link]
-
YouTube. (2015). 20.3 Physical properties of cis-trans isomers (HL). Retrieved from [Link]
-
Quora. (2023). Why is the dipole moment of a cis isomer usually greater than that of a trans isomer?. Retrieved from [Link]
-
LibreTexts Chemistry. (2024). 4.4: Conformations of Cycloalkanes. Retrieved from [Link]
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A Comparative Guide to the Physicochemical Properties of Fluorinated vs. Non-Fluorinated Cyclobutanol for Drug Development
In the landscape of modern medicinal chemistry, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is paramount. The introduction of fluorine into small molecules has emerged as a powerful tool to modulate key physicochemical properties, thereby enhancing drug-like characteristics. This guide provides an in-depth, objective comparison of the physicochemical properties of fluorinated cyclobutanol derivatives against their non-fluorinated parent structure. Cyclobutanol, a strained cyclic alcohol, presents a unique scaffold in drug design, and understanding the impact of fluorination on its properties is crucial for researchers, scientists, and drug development professionals. This analysis is supported by available experimental and computed data, and includes detailed experimental protocols for the determination of these critical parameters.
The Impact of Fluorination on Key Physicochemical Properties
The substitution of hydrogen with fluorine, the most electronegative element, can induce profound changes in a molecule's electronic distribution, conformation, and metabolic fate. These alterations directly influence properties such as acidity (pKa), lipophilicity (logP), metabolic stability, and hydrogen bonding capacity, which are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Acidity (pKa)
The acidity of the hydroxyl group in cyclobutanol is a key determinant of its interaction with biological targets and its ionization state at physiological pH. The introduction of electron-withdrawing fluorine atoms is expected to increase the acidity (decrease the pKa) of the alcohol. This effect is primarily due to the inductive effect of the C-F bond, which stabilizes the resulting alkoxide anion.
| Compound | Predicted pKa |
| Cyclobutanol | 15.31 |
| 1-(Trifluoromethyl)cyclobutan-1-ol | 12.60 |
The predicted pKa values illustrate the significant acidifying effect of a trifluoromethyl group directly attached to the carbinol carbon. This substantial decrease in pKa can have profound implications for a drug candidate's binding affinity to its target and its solubility profile.
Lipophilicity (logP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water, is a critical parameter influencing a drug's permeability across biological membranes and its potential for off-target binding. The effect of fluorination on logP is complex and context-dependent. While a single fluorine atom is often considered a "lipophilic hydrogen mimic," the introduction of multiple fluorine atoms or a trifluoromethyl group generally increases lipophilicity.
| Compound | Predicted XLogP3-AA |
| Cyclobutanol | 0.5 |
| 2-Fluorocyclohexan-1-ol (analog) | 1.2 |
| 4-Fluorocyclohexanol (analog) | 1.2 |
| 3-(Trifluoromethyl)cyclobutan-1-ol | 1.5 |
| 1-(Trifluoromethyl)cyclobutan-1-ol | 1.4 |
Note: The logP values for fluorinated cyclobutanols are computationally predicted (XLogP3-AA). Values for fluorinated cyclohexanols are included as close structural analogs.
The predicted logP values suggest that fluorination of the cyclobutanol ring leads to an increase in lipophilicity. This enhanced lipophilicity can improve membrane permeability but may also increase the risk of metabolic degradation and non-specific toxicity if not carefully balanced.
Metabolic Stability
A significant driver for the incorporation of fluorine in drug candidates is the enhancement of metabolic stability. The carbon-fluorine bond is considerably stronger than a carbon-hydrogen bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes. By strategically placing fluorine atoms at metabolically labile positions, the rate of metabolic clearance can be significantly reduced, leading to a longer drug half-life and improved oral bioavailability.
Hydrogen Bond Acidity
The ability of the hydroxyl group to act as a hydrogen bond donor is crucial for molecular recognition at the active site of a biological target. Fluorination can modulate hydrogen bond acidity through a combination of inductive effects and intramolecular hydrogen bonding. The electron-withdrawing nature of fluorine generally increases the acidity of the hydroxyl proton, making it a stronger hydrogen bond donor. However, if the fluorine atom is in a sterically favorable position, it can form an intramolecular hydrogen bond with the hydroxyl group, which can paradoxically decrease its intermolecular hydrogen bond donating capacity.
Studies on fluorinated cyclohexanols, as analogs, have shown that the effect of fluorination on hydrogen bond acidity is highly dependent on the stereochemical relationship between the fluorine and hydroxyl groups. This interplay between inductive enhancement and intramolecular attenuation of hydrogen bond acidity is a critical consideration in the rational design of fluorinated drug candidates.
Experimental Protocols for Physicochemical Property Determination
To provide a practical framework for researchers, the following sections detail the experimental methodologies for determining the key physicochemical properties discussed above.
Determination of pKa by Potentiometric Titration
Potentiometric titration is a reliable method for determining the pKa of a compound by measuring the pH of a solution as a titrant of known concentration is added.
Methodology:
-
Preparation of Solutions:
-
Prepare a 1 mM solution of the test compound in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds).
-
Prepare standardized solutions of 0.1 M HCl and 0.1 M NaOH.
-
Prepare a 0.15 M KCl solution to maintain constant ionic strength.
-
-
Calibration: Calibrate the pH meter using standard buffer solutions at pH 4, 7, and 10.
-
Titration:
-
Place a known volume (e.g., 20 mL) of the test compound solution in a beaker with a magnetic stirrer.
-
If the compound is an acid, titrate with the 0.1 M NaOH solution. If it is a base, titrate with 0.1 M HCl.
-
Add the titrant in small increments and record the pH after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
The pKa is the pH at which half of the compound is ionized, corresponding to the midpoint of the steepest portion of the curve.
-
Determination of logP by the Shake-Flask Method
The shake-flask method is the gold standard for the experimental determination of the octanol-water partition coefficient (logP).
Methodology:
-
Phase Saturation:
-
Mix equal volumes of n-octanol and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4 for logD determination) in a separatory funnel.
-
Shake vigorously and allow the phases to separate completely.
-
-
Sample Preparation:
-
Dissolve a known amount of the test compound in the pre-saturated n-octanol or aqueous phase.
-
-
Partitioning:
-
Add a known volume of the complementary pre-saturated phase to the solution of the test compound.
-
Shake the mixture for a sufficient time to ensure equilibrium is reached (e.g., 2 hours).
-
Allow the phases to separate completely. Centrifugation can be used to aid separation.
-
-
Quantification:
-
Carefully separate the two phases.
-
Determine the concentration of the test compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, or LC-MS).
-
-
Calculation:
-
Calculate the partition coefficient, P = [Concentration in octanol] / [Concentration in aqueous phase].
-
logP = log10(P).
-
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay measures the rate of disappearance of a compound when incubated with liver microsomes, providing an indication of its susceptibility to phase I metabolism.
Methodology:
-
Reagent Preparation:
-
Prepare a phosphate buffer (100 mM, pH 7.4).
-
Prepare a working solution of the test compound (e.g., 1 µM in buffer).
-
Prepare an NADPH regenerating system solution.
-
Thaw pooled human liver microsomes on ice.
-
-
Incubation:
-
In a 96-well plate, add the liver microsomes and the test compound solution.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time Points and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
The in vitro half-life (t½) is calculated as 0.693/k.
-
The intrinsic clearance (CLint) can then be calculated from the half-life and the protein concentration.
-
Determination of Hydrogen Bond Acidity by FTIR Spectroscopy
FTIR spectroscopy can be used to assess the hydrogen bond donating capacity of the hydroxyl group by observing the shift in the O-H stretching frequency upon hydrogen bonding to a probe base.
Methodology:
-
Solution Preparation:
-
Prepare dilute solutions of the test alcohol in a non-polar solvent (e.g., carbon tetrachloride) to minimize self-association.
-
Prepare solutions of the alcohol in the presence of a hydrogen bond acceptor (e.g., dimethyl sulfoxide) in the same non-polar solvent.
-
-
FTIR Analysis:
-
Acquire the FTIR spectrum of the alcohol in the non-polar solvent to observe the "free" O-H stretching frequency.
-
Acquire the FTIR spectrum of the alcohol in the presence of the hydrogen bond acceptor to observe the hydrogen-bonded O-H stretching frequency.
-
-
Data Interpretation:
-
The difference in the vibrational frequency (ΔνOH) between the free and hydrogen-bonded O-H stretch is a measure of the hydrogen bond strength. A larger ΔνOH indicates a stronger hydrogen bond and thus a higher hydrogen bond acidity of the alcohol.
-
Conclusion
The strategic incorporation of fluorine into the cyclobutanol scaffold offers a powerful approach to fine-tune its physicochemical properties for drug development. Fluorination generally increases the acidity and lipophilicity of cyclobutanol, which can enhance membrane permeability and target engagement. Crucially, fluorination is a well-established strategy for improving metabolic stability by blocking sites of oxidative metabolism, potentially leading to improved pharmacokinetic profiles. The impact on hydrogen bonding is nuanced and dependent on the specific substitution pattern, offering an opportunity for subtle modulation of target interactions. The experimental protocols provided herein offer a robust framework for the empirical determination of these critical properties, enabling a data-driven approach to the design of novel fluorinated cyclobutanol-containing drug candidates.
References
-
PubChem. 3-(Trifluoromethyl)cyclobutan-1-ol. National Center for Biotechnology Information. Available from: [Link]
- Grygorenko, O. A., et al. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au.
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- Baranczewski, P., et al. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological reports, 58(4), 453.
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
-
LookChem. (2023). 2-Fluorocyclohexanol. Available from: [Link]
- Chernykh, A. V., et al. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv.
- Gurbych, O., et al. (2025). Filling the Gap in LogP and pKa Evaluation for Saturated Fluorine-Containing Derivatives With Machine Learning. Blackthorn AI.
- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A rational approach in drug design. Chemical reviews, 96(8), 3147-3176.
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- Altman, R. A., et al. (2025). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
- Grygorenko, O. O., et al. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry.
-
Quora. How is hydrogen bonding in alcohol identified by using IR spectroscopy? Available from: [Link]
- Graton, J., et al. (2017). Influence of Alcohol β-Fluorination on Hydrogen-Bond Acidity of Conformationally Flexible Substrates. Chemistry–A European Journal, 23(12), 2811-28
A Researcher's Guide to Validating the Bioactivity of trans-3-Fluorocyclobutanol: A Comparative Approach
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel pharmacophores with enhanced drug-like properties, the strategic incorporation of fluorine and the use of bioisosteric scaffolds are paramount.[1][2] trans-3-Fluorocyclobutanol emerges as a compelling, yet underexplored, building block at the intersection of these two strategies. This guide provides a comprehensive framework for validating its bioactivity, not by presenting pre-existing data, but by outlining a robust, comparative experimental plan. We will explore the scientific rationale behind its use, propose a detailed validation workflow, and offer tools for data interpretation, empowering researchers to unlock its potential.
The core value of trans-3-fluorocyclobutanol lies in its unique combination of a strained, three-dimensional cyclobutane ring and a strategically placed fluorine atom. The cyclobutane moiety serves as a saturated bioisostere for planar aromatic rings, a substitution known to improve physicochemical properties such as solubility and metabolic stability.[3] Fluorine, with its high electronegativity and small size, can profoundly influence a molecule's pKa, lipophilicity, and metabolic fate, often leading to enhanced binding affinity and bioavailability.[1][4] This guide will equip you with the methodologies to systematically investigate these potential advantages.
Comparative Framework: Establishing a Baseline for Bioactivity
To truly understand the contribution of the trans-3-fluorocyclobutyl moiety, it is essential to compare its performance against relevant structural analogs. We propose a comparative study against two key molecules:
-
Cyclobutanol (the Non-Fluorinated Parent): This comparison will directly elucidate the impact of the fluorine atom on bioactivity, metabolic stability, and physicochemical properties.
-
Phenol (the Aromatic Analog): As cyclobutane is often employed as a bioisostere for a phenyl ring, this comparison will validate its effectiveness as a non-aromatic mimic in a specific biological context.
Experimental Validation Workflow: A Step-by-Step Guide
The following experimental plan is designed to be a self-validating system, providing a comprehensive profile of trans-3-Fluorocyclobutanol's bioactivity. For the purpose of this guide, we will hypothesize a generic kinase target to illustrate the experimental design.
Sources
The Strategic Incorporation of trans-3-Fluorocyclobutanol Derivatives in the Design of Novel ENPP1 Inhibitors: A Comparative Guide
Introduction: The Rising Prominence of ENPP1 as a Therapeutic Target
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical regulator in both immunology and oncology. As a primary hydrolase of the cyclic dinucleotide 2'3'-cyclic GMP-AMP (cGAMP), ENPP1 acts as a negative regulator of the STING (Stimulator of Interferon Genes) pathway.[1][2] The cGAS-STING pathway is a crucial component of the innate immune system, detecting cytosolic DNA and initiating an immune response. By degrading cGAMP, ENPP1 dampens this anti-tumor immune surveillance. Consequently, the development of potent and selective ENPP1 inhibitors is a highly sought-after strategy in cancer immunotherapy to enhance the body's natural defenses against tumors.[1][3][4]
This guide provides an in-depth comparison of existing ENPP1 inhibitor scaffolds with a forward-looking perspective on the potential of trans-3-fluorocyclobutanol derivatives as novel bioisosteres in this therapeutic class. We will delve into the rationale for their inclusion, supported by experimental data from analogous chemical series and established medicinal chemistry principles.
Current Landscape of ENPP1 Inhibitors: A Case Study
Recent advancements have led to the development of highly potent and selective ENPP1 inhibitors. A noteworthy example is the work by Carozza et al. (2020), which details a structure-aided design approach to identify phosphonate-based ENPP1 inhibitors with nanomolar potency.[1] These inhibitors have demonstrated significant tumor growth delay in preclinical models, validating ENPP1 as a viable therapeutic target.[1]
The general structure of these potent inhibitors can be broken down into three key components: a "head" group that chelates the zinc ions in the active site, a central "core" that provides the main scaffold, and a "tail" group that interacts with a distal pocket. The structure-activity relationship (SAR) studies in this work provide a blueprint for the design of new chemical entities targeting ENPP1.
The trans-3-Fluorocyclobutanol Motif: A Bioisostere with Unique Advantages
While existing inhibitors show promise, the field of drug discovery is in constant pursuit of novel chemical matter with improved physicochemical and pharmacokinetic properties. The trans-3-fluorocyclobutanol motif presents a compelling case as a bioisosteric replacement for various functionalities in drug design.
The rationale for incorporating this moiety is multifaceted:
-
Conformational Rigidity : The cyclobutane ring introduces a degree of conformational constraint, which can lock the molecule into a bioactive conformation, potentially increasing binding affinity and reducing off-target effects.
-
Vectorial Exit Point : The trans stereochemistry of the substituents on the cyclobutane ring provides well-defined exit vectors for connecting to other parts of the molecule, allowing for precise positioning of functional groups within a protein's binding site.
-
Modulation of Physicochemical Properties : The strategic placement of a fluorine atom can significantly alter the local electronic environment, impacting properties such as pKa, lipophilicity (logP), and metabolic stability. Fluorine's high electronegativity can lead to favorable interactions with the target protein and can block sites of metabolism.
Comparative Analysis: A Hypothetical trans-3-Fluorocyclobutanol-Containing ENPP1 Inhibitor
To illustrate the potential of this novel scaffold, let us consider a hypothetical ENPP1 inhibitor where a key structural element of a known inhibitor is replaced with a trans-3-fluorocyclobutanol moiety. Based on the SAR from Carozza et al., a promising area for modification is the "tail" region of the inhibitor, which explores a hydrophobic pocket.
Table 1: Predicted Physicochemical Properties of a Hypothetical trans-3-Fluorocyclobutanol-Containing ENPP1 Inhibitor Compared to a Known Inhibitor.
| Property | Known ENPP1 Inhibitor (Compound 32 from Carozza et al.) | Hypothetical trans-3-Fluorocyclobutanol Derivative | Rationale for Predicted Change |
| Molecular Weight | ~550 g/mol | Similar or slightly increased | The addition of the fluorocyclobutanol moiety would be designed to be of a similar size to the replaced fragment. |
| logP | Moderate | Potentially increased | The fluorinated alkyl nature of the cyclobutanol ring may increase lipophilicity, which could enhance cell permeability but would need to be carefully balanced to maintain solubility. |
| pKa | Not Applicable (no ionizable group in the tail) | Not Applicable | The fluorocyclobutanol is not expected to have an ionizable proton in the physiological pH range. |
| Metabolic Stability | Moderate | Potentially enhanced | The C-F bond is highly stable, and the cyclobutane ring may be less susceptible to metabolic enzymes compared to more flexible alkyl chains. |
| Binding Affinity (Ki) | < 2 nM | Potentially maintained or improved | The rigid scaffold could optimize interactions with the hydrophobic pocket of ENPP1, while the fluorine atom could form favorable dipole-dipole or hydrogen bond acceptor interactions. |
Experimental Protocols
The following are representative experimental protocols for the evaluation of ENPP1 inhibitors, adapted from established methodologies.[1]
ENPP1 Inhibition Assay (In Vitro)
This assay quantifies the ability of a test compound to inhibit the hydrolysis of cGAMP by recombinant ENPP1.
Materials:
-
Recombinant human ENPP1
-
2'3'-cGAMP
-
Test compounds (e.g., trans-3-fluorocyclobutanol derivatives)
-
Assay buffer (e.g., Tris-HCl, pH 7.4, with MgCl2 and ZnCl2)
-
Detection reagent (e.g., a fluorescent biosensor for AMP/GMP)
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 384-well plate, add the ENPP1 enzyme to each well.
-
Add the test compounds to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the cGAMP substrate to all wells.
-
Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Add the detection reagent and measure the signal (e.g., fluorescence) using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Tumor Growth Inhibition Study
This study evaluates the efficacy of an ENPP1 inhibitor in a preclinical cancer model.
Materials:
-
Immunocompetent mice (e.g., C57BL/6)
-
Syngeneic tumor cells (e.g., MC38 colon adenocarcinoma)
-
Test compound formulated for in vivo administration (e.g., in a solution for oral gavage or intraperitoneal injection)
-
Vehicle control
Procedure:
-
Implant tumor cells subcutaneously into the flank of the mice.
-
Allow the tumors to reach a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control to the respective groups according to a pre-determined dosing schedule (e.g., once daily for 14 days).
-
Measure tumor volume using calipers every 2-3 days.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers).
-
Compare the tumor growth rates between the treated and control groups to determine the efficacy of the test compound.
Visualizing the Pathway and Experimental Workflow
To better understand the mechanism of action and the experimental design, the following diagrams are provided.
Caption: The cGAS-STING signaling pathway and the inhibitory action of a trans-3-fluorocyclobutanol derivative on ENPP1.
Caption: A streamlined workflow for the design and evaluation of novel ENPP1 inhibitors.
Conclusion and Future Directions
The development of small molecule inhibitors of ENPP1 represents a promising frontier in cancer immunotherapy. While significant progress has been made with existing scaffolds, the exploration of novel chemical space is paramount for the discovery of next-generation therapeutics with optimized properties. The trans-3-fluorocyclobutanol moiety offers a unique combination of conformational rigidity, precise vector control, and the ability to fine-tune physicochemical properties.
The hypothetical comparison presented in this guide underscores the potential benefits of incorporating this scaffold into future ENPP1 inhibitor designs. Further synthetic efforts and biological evaluation are warranted to validate this hypothesis and to fully elucidate the impact of the trans-3-fluorocyclobutanol motif on the biological activity of ENPP1 inhibitors. The experimental protocols outlined provide a clear roadmap for such investigations. As our understanding of the intricate role of the cGAS-STING pathway in cancer immunity deepens, so too will the opportunities for innovative drug design to harness its therapeutic potential.
References
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Carozza, J. A., et al. (2020). Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP. Cell Chemical Biology, 27(11), 1347-1358.e9. [Link]
-
Li, L., et al. (2014). Hydrolysis of 2'3'-cGAMP by ENPP1 and design of nonhydrolyzable analogs. Nature Chemical Biology, 10(12), 1043-1048. [Link]
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Pistacia chinensis is a medicinal plant endowed with several biological activities and traditional uses. (2023). Molecules, 28(14), 5429. [Link]
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Chen, H., et al. (2023). Discovery of Orally Bioavailable Phthalazinone Analogues as an ENPP1 Inhibitor for STING-Mediated Cancer Immunotherapy. Journal of Medicinal Chemistry, 66(23), 15916-15935. [Link]
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A Comparative Guide to the Lipophilicity of Cis- and Trans-Fluorinated Cyclobutanes: A Stereochemical Approach to Physicochemical Property Modulation
For researchers and professionals in drug development, the ability to precisely modulate a molecule's physicochemical properties is paramount. Among these, lipophilicity stands out as a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The strategic introduction of fluorine has become an indispensable tool in this optimization process.[1][2] This guide provides an in-depth comparison of the lipophilicity of cis- and trans-fluorinated cyclobutane isomers, demonstrating how stereochemistry can be leveraged to fine-tune this crucial parameter. We will explore the underlying principles, present supporting experimental data, and provide a validated protocol for measurement.
The Foundational Role of Lipophilicity and Fluorine in Drug Design
Lipophilicity, commonly quantified as the logarithm of the n-octanol/water partition coefficient (LogP), governs how a compound distributes between aqueous and lipid environments in the body.[3] This balance is delicate; sufficient lipophilicity is required for membrane permeation, yet excessive lipophilicity can lead to poor aqueous solubility, metabolic instability, and off-target toxicity.[1][4]
Fluorine's unique properties—high electronegativity, small size, and the ability to form strong C-F bonds—allow for subtle yet powerful electronic modulations.[5][6][7] When incorporated into aliphatic scaffolds like cyclobutanes, which serve as robust bioisosteres for phenyl or gem-dimethyl groups, fluorine's influence extends beyond simple substitution, creating a strong dependency on its spatial orientation.
The Decisive Impact of Stereochemistry: A Tale of Two Isomers
The difference in lipophilicity between cis- and trans-fluorinated cyclobutanes is a direct consequence of their differing molecular polarity, which arises from the orientation of the highly polar carbon-fluorine (C-F) bonds.
-
Trans Isomers: In a trans configuration (e.g., trans-1,3-difluorocyclobutane), the C-F bonds are positioned on opposite faces of the cyclobutane ring. This arrangement causes their individual bond dipoles to oppose each other, leading to a significant cancellation and a low net molecular dipole moment . The molecule is, therefore, less polar.
-
Cis Isomers: In the corresponding cis isomer, the C-F bonds are on the same face. Their bond dipoles align in a similar direction, resulting in a summation of their vectors and a high net molecular dipole moment . This makes the molecule substantially more polar than its trans counterpart.
This fundamental difference in polarity dictates their partitioning behavior. The less polar trans isomers interact more favorably with the nonpolar n-octanol phase, while the more polar cis isomers have a greater affinity for the aqueous phase. Consequently, trans-fluorinated cyclobutanes are consistently more lipophilic (higher LogP) than their cis-isomers .
Caption: Logical flow from stereochemistry to lipophilicity.
Experimental Validation: Comparative LogP Data
Recent studies provide robust experimental evidence supporting this principle. Research focused on functionalized cis- and trans-2-((fluoro)alkyl)cyclobutanes has explicitly demonstrated that the cis-isomers possess "significantly lowered lipophilicity" compared to their trans-isomeric counterparts.[8][9][10][11]
The effect is particularly pronounced with highly fluorinated substituents. For instance, when comparing model amides with CF₃ and C₂F₅ groups, the difference in LogP (ΔLogP) between the cis and trans isomers was substantial, ranging from 0.29 to 0.61.[12] In one notable example, the LogP of a cis-CF₃ substituted anilide was 0.69 units lower than its trans isomer, a significant shift in the context of drug optimization.[12]
| Compound Series (Substituent) | Isomer Configuration | Experimental LogP | ΔLogP (trans - cis) | Reference |
| Anilide (CF₃) | cis | 2.31 | 0.69 | [12] |
| trans | 3.00 | [12] | ||
| Anilide (C₂F₅) | cis | 2.68 | 0.61 | [12] |
| trans | 3.29 | [12] | ||
| Benzamide (CF₃) | cis | 2.00 | 0.29 | [12] |
| trans | 2.29 | [12] |
Table 1: Experimentally measured LogP values for pairs of cis- and trans-isomeric fluorinated cyclobutane derivatives, demonstrating the consistently lower lipophilicity of the cis configuration. Data sourced from Chernykh et al.[12]
Protocol for Experimental LogP Determination by RP-HPLC
To ensure trustworthy and reproducible data, a validated experimental method is essential. The Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is a widely accepted indirect technique for determining LogP values for neutral compounds.[3][13] It correlates a compound's retention time on a nonpolar stationary phase with known LogP values of a set of standards.
Workflow Diagram
Caption: Workflow for LogP determination via the shake-flask and RP-HPLC method.
Step-by-Step Methodology
Causality Note: This protocol is designed to be self-validating. Using a calibration curve with multiple standards ensures the system is performing correctly and allows for accurate LogP interpolation. The shake-flask method is the gold standard for creating the two-phase system from which concentrations are measured.[3]
-
Preparation of Phases:
-
Prepare a phosphate buffer solution (e.g., 0.1 M, pH 7.4) to mimic physiological conditions.
-
Create two pre-saturated phases:
-
Mix the buffer and n-octanol in a 1:1 ratio, shake vigorously for 24 hours, and allow the layers to separate. The aqueous layer is now "n-octanol-saturated buffer."
-
Similarly, the organic layer is "buffer-saturated n-octanol."[14] Using pre-saturated phases prevents volume changes during the experiment.
-
-
-
Preparation of Standards and Samples:
-
Prepare stock solutions of 5-7 standard compounds with well-documented LogP values spanning the expected range (e.g., from LogP 0 to 5).
-
Prepare a stock solution of the test compound (e.g., your fluorinated cyclobutane) in a suitable solvent.
-
-
Shake-Flask Partitioning:
-
In a vial, combine a precise volume of the buffer-saturated n-octanol and n-octanol-saturated buffer (e.g., 2 mL of each).
-
Add a small, known amount of the test compound stock solution. The final concentration should be within the linear range of the HPLC detector.
-
Cap the vial tightly and shake vigorously at a constant temperature (e.g., 25 °C) for sufficient time to reach equilibrium (typically 24 hours).
-
Centrifuge the vial to ensure complete separation of the two phases.
-
-
HPLC Analysis:
-
System: An HPLC system with a UV or DAD detector is standard.[14] A C18 column is used as the nonpolar stationary phase to retain compounds based on their lipophilicity.
-
Mobile Phase: A typical mobile phase is a gradient of methanol or acetonitrile and water.
-
Procedure: a. Carefully withdraw an aliquot from the aqueous phase and a separate aliquot from the n-octanol phase. Dilute the n-octanol phase sample with mobile phase if necessary. b. Inject each sample onto the HPLC system. c. Record the peak area for the compound in both phases.
-
-
Calculation:
-
Calculate the concentration of the compound in the n-octanol (C_oct) and aqueous (C_aq) phases using a calibration curve generated from standards of known concentration.
-
The partition coefficient, P, is the ratio of these concentrations: P = C_oct / C_aq
-
The final value is expressed as its logarithm: LogP = log₁₀(P)
-
Conclusion and Strategic Implications for Medicinal Chemistry
The experimental evidence is unequivocal: the stereochemical configuration of fluorine atoms on a cyclobutane ring is a powerful determinant of molecular lipophilicity. Trans-fluorinated cyclobutanes are consistently and significantly more lipophilic than their cis-isomers. This phenomenon is rooted in the vector cancellation of C-F bond dipoles in the trans configuration, which minimizes the overall molecular polarity.
For the drug discovery professional, this provides a clear and actionable strategy for fine-tuning ADME properties:
-
To Increase Lipophilicity: If a lead compound is too polar and suffers from poor membrane permeability, converting a cis-fluorinated cyclobutane motif to its trans isomer can provide a predictable increase in LogP.
-
To Decrease Lipophilicity: Conversely, if a compound is excessively lipophilic, leading to poor solubility or metabolic issues, the introduction of a cis-difluorocyclobutane moiety can effectively increase polarity and reduce LogP.
By understanding and applying these stereoelectronic principles, researchers can navigate the complex landscape of drug optimization with greater precision, ultimately accelerating the development of safer and more effective therapeutic agents.
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The Fluorine Effect: A Positional Paradigm in Cyclobutane Ring Puckering
A Technical Guide for Researchers in Medicinal Chemistry and Materials Science
The Dynamic Landscape of the Cyclobutane Ring
Unlike the planar representation often seen in textbooks, cyclobutane is not flat. A planar conformation would impose severe torsional strain from four sets of eclipsing C-H bonds, in addition to the inherent angle strain of a four-membered ring.[1] To alleviate this torsional strain, the cyclobutane ring "puckers," with one carbon atom moving out of the plane formed by the other three.[2] This puckered conformation, which rapidly inverts, is described by a double-minimum potential energy surface.[3]
The geometry of this puckering is defined by two key parameters: the puckering angle (θ), which measures the dihedral angle of the ring, and the barrier to inversion (or barrier to planarization), which is the energy required to force the ring into a planar transition state. For the parent cyclobutane, the puckering angle is approximately 28-30°, with an inversion barrier of about 1.4-1.5 kcal/mol (490-520 cm⁻¹).[4][5]
Caption: Double-minimum potential energy surface for cyclobutane ring puckering.
The introduction of substituents, particularly the highly electronegative fluorine atom, dramatically alters this landscape. The position of fluorine substitution dictates the balance of steric and electronic forces, leading to distinct conformational preferences and puckering geometries.
A Comparative Analysis of Fluorine's Positional Influence
The effect of fluorination is not uniform; it is exquisitely dependent on the number and location of the fluorine atoms. Here, we compare the puckering parameters for mono- and difluorinated cyclobutanes.
Monofluorocyclobutane: The Equatorial Preference
When a single fluorine atom is introduced, it can occupy either an axial or an equatorial position in the puckered ring. Experimental evidence from microwave and infrared spectroscopy conclusively shows that the equatorial conformer is significantly more stable than the axial conformer.[4]
The primary reason for this preference is steric. In the axial position, the fluorine atom experiences unfavorable 1,3-diaxial interactions with the hydrogen atoms on the opposite side of the ring. The smaller hydrogen atom is better tolerated in the more sterically hindered axial position. This steric preference for the larger substituent to occupy the equatorial position is a foundational concept in conformational analysis.
The electronic effects of the C-F bond also play a role, but in this case, they are secondary to the steric demands. The result is a deeper potential energy well for the equatorial conformer and a shallower one for the axial, with a measurable enthalpy difference between them.
Difluorocyclobutanes: A Study in Competing Interactions
The introduction of a second fluorine atom creates a more complex interplay of forces, where stereoelectronic effects can override simple steric considerations.
-
1,1-Difluorocyclobutane: In this isomer, the geminal fluorine atoms significantly alter the ring's properties. Microwave spectroscopy studies have shown that the barrier to inversion is dramatically reduced to 241 cm⁻¹ (~0.69 kcal/mol), which is substantially lower than that of unsubstituted cyclobutane.[6][7] The puckering angle is also reduced to approximately 23.6° in its derivatives.[8] This flattening of the ring and lowering of the inversion barrier is attributed to the electronic effects of the two fluorine atoms on the same carbon. The strong inductive effect of the fluorine atoms alters the hybridization of the C1 carbon, influencing the entire ring and reducing the torsional strain that drives puckering in the parent molecule.
-
1,2-Difluorocyclobutane: The conformational preferences of the cis and trans isomers are governed by a balance between dipole-dipole repulsion and hyperconjugation, a phenomenon known as the gauche effect.[9][10]
-
cis-1,2-Difluorocyclobutane: In the puckered ring, the two C-F bonds can adopt a conformation that resembles the gauche relationship in 1,2-difluoroethane. This arrangement is stabilized by hyperconjugation, where the filled σC-H bonding orbital on one carbon donates electron density into the empty σ*C-F antibonding orbital on the adjacent carbon.[10] This stabilizing electronic interaction can overcome the electrostatic repulsion between the two polar C-F bonds, favoring a puckered conformation where the fluorine atoms are in a cis-diequatorial or cis-diaxial arrangement, with the former generally being more stable.
-
trans-1,2-Difluorocyclobutane: The trans isomer can exist in either a diequatorial or a diaxial conformation. While sterics would favor the diequatorial form, the diaxial conformation places the two C-F bonds in an anti-periplanar arrangement, which minimizes dipole-dipole repulsion. The balance is delicate and can be influenced by the solvent environment.[11]
-
-
1,3-Difluorocyclobutane: The interaction between substituents on opposite corners of the ring introduces a different set of rules.
-
cis-1,3-Difluorocyclobutane: In the puckered conformation, the two fluorine atoms would be forced into a diequatorial arrangement to avoid severe 1,3-diaxial steric clash. This conformation is generally the most stable for 1,3-disubstituted cyclobutanes.
-
trans-1,3-Difluorocyclobutane: This isomer presents a fascinating case. A puckered conformation would place one fluorine in an equatorial position and the other in an axial position (axial-equatorial). At room temperature, the ring rapidly inverts, meaning the time-averaged dipole moment is zero.[12][13] The stability of this isomer is a fine balance between avoiding the 1,3-diaxial interactions present in a hypothetical diaxial state and the electronic interactions of the C-F bonds with the rest of the ring.
-
Summary of Quantitative Data
| Compound | Conformer/Isomer | Puckering Angle (θ) | Barrier to Inversion (kcal/mol) | Relative Energy (kcal/mol) |
| Cyclobutane | - | ~28-30°[4][5] | ~1.4 - 1.5[4] | - |
| Monofluorocyclobutane | Equatorial | 37.4°[4] | - | 0 (More Stable) |
| Axial | 20.7°[4] | - | ~1.41[4] | |
| 1,1-Difluorocyclobutane | - | ~23.6° (derivative)[8] | ~0.69[6][7] | - |
| cis-1,2-Difluorocyclobutane | Diequatorial (predicted) | Data not available | Data not available | More Stable |
| trans-1,2-Difluorocyclobutane | Diequatorial vs. Diaxial | Data not available | Data not available | Solvent Dependent[11] |
| cis-1,3-Difluorocyclobutane | Diequatorial (predicted) | Data not available | Data not available | More Stable |
| trans-1,3-Difluorocyclobutane | Axial-Equatorial | Data not available | Data not available | - |
Experimental & Computational Protocols
Determining the subtle conformational preferences of fluorinated cyclobutanes requires a combination of high-precision experimental techniques and sophisticated computational modeling.
Experimental Determination via NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the conformational equilibrium of substituted cyclobutanes in solution. The methodology relies on the principle that vicinal (³J) and long-range (⁴J) proton-proton coupling constants are dependent on the dihedral angle between the coupled nuclei.[6]
Caption: Workflow for determining cyclobutane conformation using NMR spectroscopy.
Detailed Protocol:
-
Sample Preparation: Dissolve a pure sample of the fluorinated cyclobutane derivative in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) at a concentration sufficient for high-quality ¹H NMR analysis (typically 5-10 mg in 0.6 mL).
-
Spectrum Acquisition: Acquire a high-resolution ¹H NMR spectrum on a high-field spectrometer (≥400 MHz) to achieve optimal signal dispersion and resolve complex spin systems.
-
Spectral Analysis: The complex, often second-order, spectra of cyclobutanes require full spectral analysis using simulation software (e.g., MestReNova, Bruker TopSpin). This iterative process yields precise values for all proton chemical shifts and, crucially, all homo- and heteronuclear coupling constants (JHH, JHF).
-
Focus on ⁴JHH Couplings: In cyclobutanes, the four-bond coupling constants (⁴JHH) show a strong dependence on the stereochemical relationship. Specifically, ⁴Jeq-eq is relatively large (~5 Hz), while ⁴Jax-ax is close to 0 Hz.[6]
-
Theoretical Calculation: Perform quantum-chemical calculations (e.g., Density Functional Theory at the B3LYP/6-31G(d) level or higher) to model the pure axial and pure equatorial conformers. Calculate the expected ⁴JHH coupling constants for each idealized conformer.
-
Determine Equilibrium: The experimentally observed coupling constant (Jobs) is a population-weighted average of the couplings in the axial (Jax) and equatorial (Jeq) forms. The mole fraction of the equatorial conformer (Xeq) can be calculated using the equation: Jobs = Xeq * Jeq + (1 - Xeq) * Jax
Gas-Phase Structure Determination via Gas Electron Diffraction (GED)
To determine the precise molecular structure (bond lengths, bond angles, and puckering parameters) in the gas phase, free from intermolecular forces, Gas Electron Diffraction (GED) is the method of choice.[14]
Methodology Overview:
-
Sample Introduction: A gaseous beam of the sample molecule is introduced into a high-vacuum chamber.
-
Electron Beam Interaction: A high-energy beam of electrons is fired through the gas. The electrons are scattered by the electrostatic potential of the atoms in the molecules.
-
Diffraction Pattern: The scattered electrons create a diffraction pattern on a detector. Since the molecules are randomly oriented in the gas phase, the pattern consists of concentric rings of varying intensity.
-
Data Analysis: The intensity of the scattered electrons is measured as a function of the scattering angle. This data is converted into a molecular scattering curve.
-
Structural Refinement: A theoretical model of the molecule's structure is created, and a corresponding theoretical scattering curve is calculated. The parameters of the structural model (e.g., bond lengths, puckering angle) are refined by least-squares fitting to achieve the best possible match between the theoretical and experimental scattering curves. This process yields a highly accurate gas-phase structure.[14]
Conclusion: The Power of Positional Fluorination
The puckering of the cyclobutane ring is a delicate balance of angle strain and torsional strain. The introduction of fluorine, a small but powerfully electronegative atom, fundamentally alters this balance. The position of fluorination acts as a control switch for the ring's conformation, driven by a sophisticated interplay of steric repulsion, dipole-dipole interactions, and hyperconjugative stabilization.
-
Monofluorination establishes a clear preference for the equatorial position due to classic steric avoidance.
-
1,1-Difluorination leads to a more planar ring with a lower inversion barrier, a consequence of altered ring electronics.
-
1,2- and 1,3-Difluorination isomers showcase the power of stereoelectronic effects, where stabilizing orbital interactions (gauche effect) and the minimization of dipole repulsion dictate the preferred three-dimensional structure.
For drug development professionals and materials scientists, understanding these positional effects is paramount. By strategically placing fluorine atoms on a cyclobutane scaffold, it is possible to lock in specific conformations, modulate polarity, block metabolic pathways, and fine-tune the presentation of functional groups for molecular recognition. This guide provides the foundational principles and experimental framework necessary to harness the positional power of fluorine in the design of next-generation molecules.
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ResearchGate, Molecular Structure, Equilibrium Conformation, and Ring-Puckering Motion in 1,1,3,3-Tetramethylcyclobutane. An Electron-Diffraction Investigation Augmented by Molecular Orbital and Normal Coordinate Calculations, ResearchGate. [Link]
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Chemistry Stack Exchange, Why doesn't 1,3-dichloro-2,4-dimethylcyclobutane have a plane of symmetry?, Chemistry Stack Exchange. [Link]
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Chemistry Stack Exchange, Does trans 1,3-dichlorocyclobutane have zero dipole moment?, Chemistry Stack Exchange. [Link]
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J. K. Kim, et al., Substituent Effects on the Puckering Mode of the Cyclobutane Ring and the Glycosyl Bond of Cis-Syn Photodimers, PubMed. [Link]
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T. Egawa, et al., (PDF) Molecular structure and puckering potential function of cyclobutane studied by gas electron diffraction and infrared spectroscopy, ResearchGate. [Link]
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ResearchGate, The complex packing pattern of cis-1,2-dimethylcyclobutane-1,2-diol, ResearchGate. [Link]
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E. I. Eger, et al., The convulsant and anesthetic properties of cis-trans isomers of 1,2-dichlorohexafluorocyclobutane and 1,2-dichloroethylene, PubMed. [Link]
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Navigating the Conformational Landscape: A Comparative Guide to the Thermodynamic Stability of Fluorinated Cyclobutane Conformers
For Immediate Release
A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug discovery and materials science. The unique stereoelectronic properties of the C-F bond can profoundly influence molecular conformation, which in turn dictates biological activity and material properties. Among the various fluorinated motifs, fluorinated cyclobutanes are emerging as particularly valuable bioisosteres and structural elements. However, a detailed understanding of their conformational preferences is paramount for their rational application. This guide provides an in-depth comparison of the relative thermodynamic stability of various fluorinated cyclobutane conformers, supported by experimental and computational data.
The Puckered World of Cyclobutane: A Conformational Primer
Unlike its planar representation in textbooks, cyclobutane exists in a non-planar, puckered conformation to alleviate torsional strain arising from eclipsing interactions between adjacent C-H bonds. This puckering results in two primary conformations: the bent (or puckered) and the planar (transition state) forms. The introduction of substituents, such as fluorine, further diversifies this conformational landscape, leading to distinct axial and equatorial positions on the puckered ring. The interplay of steric hindrance, electrostatic interactions, and hyperconjugation dictates the relative stability of these conformers.
Monofluorocyclobutane: The Fundamental Equilibrium
The conformational analysis of monofluorocyclobutane provides a foundational understanding of the forces at play. Experimental studies, specifically variable temperature infrared spectroscopy of fluorocyclobutane dissolved in liquid xenon, have been instrumental in quantifying the energetic landscape of this molecule.
In its puckered conformation, the fluorine substituent can occupy either an equatorial or an axial position. The equatorial conformer is experimentally determined to be the more stable form . The enthalpy difference (ΔH) between the equatorial and the less stable axial conformer has been measured to be 5.93 ± 0.48 kJ/mol (496 ± 40 cm⁻¹) . This preference for the equatorial position is a classic example of minimizing steric strain. In the axial position, the fluorine atom experiences greater steric repulsion with the syn-axial hydrogen atoms at the C3 position, an interaction analogous to the well-documented 1,3-diaxial interactions in cyclohexanes.
It is noteworthy that computational studies, while qualitatively agreeing with the experimental findings, often overestimate this energy difference. Ab initio MP2(full) calculations predict an energy difference of approximately 9.04 ± 0.44 kJ/mol, while Density Functional Theory (DFT) at the B3LYP level suggests a value around 7.20 ± 0.24 kJ/mol. This highlights the importance of experimental validation for precise energetic assessments.
Difluorocyclobutanes: A Study in Positional and Stereoisomerism
The introduction of a second fluorine atom into the cyclobutane ring gives rise to several positional and stereoisomers, each with its own unique conformational preferences and stability hierarchy.
1,1-Difluorocyclobutane: The Geminal Advantage
In 1,1-difluorocyclobutane, both fluorine atoms are attached to the same carbon atom. Microwave spectroscopy studies have confirmed that this molecule also possesses a puckered ring structure. The primary conformational consideration for 1,1-difluorocyclobutane is the degree of puckering. The barrier to the planar configuration has been determined to be 241 ± 5 cm⁻¹.
From a thermodynamic standpoint, geminal fluorination is generally considered to be a stabilizing feature in cycloalkanes. This stabilization is attributed to a phenomenon akin to the anomeric effect, involving favorable nF → σCF electron delocalization, where nF represents a lone pair on one fluorine and σCF is the antibonding orbital of the adjacent C-F bond. This electronic stabilization helps to offset the inherent steric and electrostatic repulsion between the two fluorine atoms.
1,2-Difluorocyclobutanes: The Interplay of Gauche and Anti Interactions
The relative stability of cis- and trans-1,2-difluorocyclobutane is governed by a delicate balance of steric and electronic effects.
-
trans-1,2-Difluorocyclobutane: This isomer can exist in two principal puckered conformations: diequatorial (ee) and diaxial (aa). Drawing analogies from studies on trans-1,2-difluorocyclohexane, where the diaxial conformer is found to be more stable in the gas phase, a similar trend can be anticipated for the cyclobutane system. This counterintuitive preference for the diaxial arrangement is often attributed to the "gauche effect," where stabilizing hyperconjugative interactions (σC-H → σ*C-F) and favorable electrostatic interactions between the C-F dipoles and adjacent C-H bonds in the gauche-like arrangement of the diaxial form outweigh the increased steric hindrance.
-
cis-1,2-Difluorocyclobutane: In the cis isomer, one fluorine atom must occupy an axial position while the other is equatorial (ae). Ring flipping would lead to an equivalent ae conformation. The stability of this isomer is influenced by the gauche interaction between the two adjacent C-F bonds.
1,3-Difluorocyclobutanes: The Dominance of 1,3-Diaxial Repulsion
The conformational analysis of 1,3-difluorocyclobutanes provides a clear illustration of the destabilizing effect of 1,3-diaxial interactions.
-
cis-1,3-Difluorocyclobutane: This isomer can exist in a diequatorial (ee) or a diaxial (aa) conformation. The diequatorial conformer is significantly more stable . The diaxial conformation is strongly destabilized by the severe steric and electrostatic repulsion between the two fluorine atoms in close proximity at the 1 and 3 positions. This destabilizing interaction is a direct analogue of the 1,3-diaxial interactions that govern the conformational preferences of substituted cyclohexanes. Computational studies on analogous fluorinated cyclopropanes have also highlighted the destabilizing influence of 1,2-syn-diaxial repulsion, which is conceptually similar to the 1,3-diaxial interaction in cyclobutanes.
-
trans-1,3-Difluorocyclobutane: In the trans isomer, the substituents are in an axial-equatorial (ae) arrangement. Ring inversion leads to an isoenergetic ae conformer.
Summary of Relative Thermodynamic Stabilities
The following table summarizes the key findings regarding the relative thermodynamic stability of fluorinated cyclobutane conformers.
| Compound | More Stable Conformer | Less Stable Conformer | Enthalpy/Energy Difference (ΔH or ΔE) | Key Stabilizing/Destabilizing Factors |
| Monofluorocyclobutane | Equatorial | Axial | 5.93 ± 0.48 kJ/mol | Minimization of 1,3-diaxial steric strain. |
| 1,1-Difluorocyclobutane | Puckered | Planar (Transition State) | Barrier to planarity: 2.88 kJ/mol (241 cm⁻¹) | Anomeric-like nF → σ*CF hyperconjugation. |
| trans-1,2-Difluorocyclobutane | Diaxial (gas phase) | Diequatorial | Qualitative, by analogy to cyclohexane | Gauche effect: stabilizing hyperconjugative and electrostatic interactions. |
| cis-1,3-Difluorocyclobutane | Diequatorial | Diaxial | Qualitative | Avoidance of strong 1,3-diaxial repulsion. |
Experimental and Computational Methodologies
A combination of experimental and computational techniques is crucial for a comprehensive understanding of the conformational preferences of fluorinated cyclobutanes.
Experimental Protocols
1. Gas-Phase Electron Diffraction (GED):
-
Principle: A beam of high-energy electrons is diffracted by the gas-phase molecules. The resulting diffraction pattern provides information about the internuclear distances and bond angles, allowing for the determination of the molecular structure and the relative abundance of different conformers in the gas phase.
-
Methodology:
-
A gaseous sample is introduced into a high-vacuum chamber.
-
An electron beam is directed through the gas stream.
-
The scattered electrons are detected on a photographic plate or a 2D detector.
-
The radial distribution of scattered electron intensity is analyzed to derive structural parameters.
-
2. Microwave Spectroscopy:
-
Principle: This technique measures the absorption of microwave radiation by gas-phase molecules, which corresponds to transitions between rotational energy levels. The rotational constants derived from the spectrum are highly sensitive to the molecular geometry and can be used to distinguish between different conformers and determine their structures with high precision.
-
Methodology:
-
A gaseous sample is introduced into a waveguide.
-
Microwave radiation is passed through the sample, and the absorption is measured as a function of frequency.
-
The resulting spectrum of absorption lines is analyzed to determine the rotational constants.
-
3. Variable Temperature Infrared (IR) Spectroscopy:
-
Principle: By measuring the IR spectra of a sample at different temperatures, the relative intensities of absorption bands corresponding to different conformers can be determined. According to the van't Hoff equation, the change in the equilibrium constant with temperature can be used to calculate the enthalpy difference (ΔH) between the conformers.
-
Methodology:
-
The sample is dissolved in a suitable solvent (e.g., liquid xenon) that is transparent in the IR region of interest.
-
The solution is placed in a cryostat, and IR spectra are recorded at a series of controlled, low temperatures.
-
The integrated intensities of specific vibrational bands unique to each conformer are measured at each temperature.
-
A plot of the natural logarithm of the intensity ratio versus the inverse of the temperature yields a straight line with a slope proportional to -ΔH/R.
-
Computational Protocols
1. Ab Initio and Density Functional Theory (DFT) Calculations:
-
Principle: These quantum mechanical methods solve the Schrödinger equation (or the Kohn-Sham equations in DFT) to calculate the electronic structure and energy of a molecule. By performing these calculations for different conformations, their relative stabilities can be determined.
-
Methodology:
-
The initial 3D coordinates of the different conformers are generated.
-
The geometry of each conformer is optimized to find the minimum energy structure on the potential energy surface.
-
Frequency calculations are performed to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies and thermal corrections to enthalpy and Gibbs free energy.
-
The relative energies of the conformers are then calculated by comparing their total electronic energies or their Gibbs free energies.
-
Visualizing Conformational Equilibria
The following diagrams illustrate the key conformational equilibria discussed in this guide.
Caption: Conformational equilibrium of monofluorocyclobutane.
Caption: Conformational equilibrium of cis-1,3-difluorocyclobutane.
Conclusion
The thermodynamic stability of fluorinated cyclobutane conformers is dictated by a subtle interplay of steric, electrostatic, and hyperconjugative effects. While the preference for equatorial substitution in monofluorocyclobutane is well-established experimentally, the conformational landscape of difluorocyclobutanes is more complex. Geminal difluorination is generally stabilizing. In contrast, the relative orientation of substituents in 1,2- and 1,3-difluorocyclobutanes leads to significant energy differences between conformers, with the avoidance of destabilizing 1,3-diaxial interactions being a dominant factor. A thorough understanding of these conformational preferences, gained through a combination of experimental and computational methods, is essential for the rational design of novel pharmaceuticals and advanced materials incorporating the fluorinated cyclobutane motif.
References
-
Chernykh, A. V., et al. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. [Link]
-
Duarte, F. R., et al. (2020). Conformational Preferences for 1,2- and 1,4-Difluorocyclohexane. The Journal of Organic Chemistry, 85(15), 9723-9734. [Link]
-
Ferreira, F., et al. (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry, 21, 1742-1747. [Link]
-
Ferreira, F., et al. (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. PubMed Central. [Link]
-
Mastryukov, V. S., et al. (2001). Molecular structures and compositions of trans-1,2-dichlorocyclohexane and trans-1,2-difluorocyclohexane in the gas phase: an electron-diffraction investigation. Journal of Molecular Structure, 571(1-3), 1-12. [Link]
-
Belyakov, A. V., et al. (2013). Conformational preferences of fluorocyclohexane and 1-fluoro-1-silacyclohexane molecules: Ab initio study and NBO analysis. Structural Chemistry, 24(4), 1169-1177. [Link]
-
PubChem. (n.d.). 1,2-Difluorocyclobutane. National Center for Biotechnology Information. [Link]
-
Durig, J. R., et al. (2010). Conformational stability, r0 structural parameters, and vibrational assignments of mono-substituted cyclobutanes: fluorocyclobutane. Journal of Molecular Structure, 978(1-3), 198-210. [Link]
-
PubChem. (n.d.). 1,1-Difluorocyclobutane. National Center for Biotechnology Information. [Link]
-
Active Thermochemical Tables. (n.d.). Cyclobutane Enthalpy of Formation. [Link]
-
Wikipedia. (2023, December 28). Gas electron diffraction. [Link]
-
Lide, D. R., & Mann, D. E. (1958). Microwave Spectrum and Ring-Puckering Vibration in 1,1-Difluorocyclobutane. The Journal of Chemical Physics, 29(4), 914-920. [Link]
-
Dorofeeva, O. V., et al. (2015). Critical evaluation of the enthalpies of formation for fluorinated compounds using experimental data and high-level ab initio calculations. Journal of Physical and Chemical Reference Data, 44(3), 033101. [Link]
-
Chemistry Stack Exchange. (2022, June 3). Why is diequatorial trans-1,2-dimethylcyclohexane more stable than diaxial trans-1,2-dimethylcyclohexane?. [Link]
-
Chernykh, A. V., et al. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. [Link]
-
Horsley, T. (n.d.). Computational Project - Rotational barrier in 1,2-Difluoroethane calculated by ab initio molecular orbital calculations. [Link]
-
YouTube. (2019, July 20). Conformational analysis of 1,2-difluoroethane. [Link]
- An ab initio study on the structure, energetics and spectra of F(CO2)n. (2014). *Physical
A Senior Application Scientist's Guide to trans-3-Fluorocyclobutanol: Bridging the Gap Between Prediction and Practice
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of drug design. Fluorinated building blocks offer a powerful toolkit to modulate key pharmacological properties, including metabolic stability, acidity, and lipophilicity. Among these, the cyclobutane ring has emerged as a desirable motif, providing a rigid, three-dimensional structure that can serve as a bioisostere for more flexible or metabolically labile groups.[1][2] The molecule trans-3-Fluorocyclobutanol sits at the intersection of these two strategies, presenting a compact, functionalized scaffold with significant potential.
This guide provides an in-depth comparison of the predicted and experimentally-derived properties of trans-3-Fluorocyclobutanol. As senior application scientists, we recognize that while computational models provide invaluable foresight, they are most powerful when benchmarked against robust experimental data. Here, we delve into the causality behind experimental choices, present validated protocols, and offer a clear-eyed view of how theoretical calculations align with physical reality for this promising building block.
Core Physicochemical Properties: The Foundation of Pharmacokinetics
The utility of any chemical entity in drug development hinges on its fundamental physicochemical properties. For trans-3-Fluorocyclobutanol, we focus on three critical parameters: acidity (pKa), lipophilicity (logP), and conformational isomerism, as these collectively govern how the molecule will behave in a biological system.
Acidity (pKa)
The pKa of the hydroxyl group is paramount, as it dictates the molecule's ionization state at physiological pH (approx. 7.4). This, in turn, influences solubility, membrane permeability, and the potential for hydrogen bonding interactions with a target protein. The presence of the highly electronegative fluorine atom is expected to exert a significant acidifying effect on the distal hydroxyl group through induction.[3][4]
Lipophilicity (logP)
Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (logP), is a critical determinant of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The introduction of fluorine can have a complex effect on lipophilicity; while often increasing it, the outcome is highly dependent on the molecular context and conformation, which influences the solvent-accessible surface area.[1][3][5]
Conformational Analysis
Unlike the planar representation often seen on paper, the cyclobutane ring is puckered. For a 1,3-trans-disubstituted cyclobutane, this puckering leads to two primary chair-like conformations: one where the substituents occupy pseudo-equatorial positions (diequatorial) and one where they are in pseudo-axial positions (diaxial). The energetic balance between these conformers dictates the molecule's dominant three-dimensional shape, which is crucial for receptor binding. Computational studies and NMR analysis are the primary tools for dissecting this equilibrium.[6][7]
Methodologies: The Pursuit of Empirical and In Silico Truth
Experimental Protocols
Protocol 1: Potentiometric pKa Determination This method provides a direct, highly accurate measurement of a compound's pKa values by monitoring pH changes during titration.
Objective: To determine the pKa of the hydroxyl group of trans-3-Fluorocyclobutanol.
Methodology:
-
Preparation: A 0.01 M solution of trans-3-Fluorocyclobutanol is prepared in a co-solvent system (e.g., 20% Methanol/80% Water) to ensure solubility.
-
Titration: The solution is titrated with a standardized 0.1 M HCl solution to protonate the alcohol fully, followed by a forward titration with a standardized 0.1 M NaOH solution.
-
Data Acquisition: The pH of the solution is measured after each incremental addition of titrant using a calibrated pH meter.
-
Analysis: A titration curve (pH vs. volume of titrant) is generated. The pKa is determined by calculating the pH at the half-equivalence point, where the concentrations of the protonated and deprotonated species are equal. This process is repeated at least three times to ensure reproducibility.
Protocol 2: HPLC-Based logP Determination This technique correlates a compound's retention time on a reverse-phase HPLC column with its lipophilicity, offering a high-throughput alternative to the traditional shake-flask method.
Objective: To determine the logP of trans-3-Fluorocyclobutanol.
Methodology:
-
Calibration: A series of standard compounds with known logP values (e.g., uracil, benzonitrile, toluene) are injected onto a C18 reverse-phase HPLC column.
-
Mobile Phase: An isocratic mobile phase of methanol and water is used.
-
Retention Time Measurement: The retention time (t_R_) for each standard is recorded. A calibration curve is generated by plotting the known logP values against the logarithm of the retention factor, k' (k' = (t_R_ - t_0_)/t_0_, where t_0_ is the column dead time).
-
Sample Analysis: trans-3-Fluorocyclobutanol is injected under the identical conditions, and its retention time is measured.
-
logP Calculation: The logP of trans-3-Fluorocyclobutanol is calculated by interpolating its log(k') value onto the calibration curve.
Computational Protocol
Protocol 3: DFT-Based Conformational Analysis Density Functional Theory (DFT) calculations are used to model the geometry and relative energies of the possible conformers of trans-3-Fluorocyclobutanol.
Objective: To determine the lowest energy conformation and the energy difference between the diequatorial and diaxial conformers.
Methodology:
-
Structure Building: Initial 3D structures for both the diequatorial and diaxial conformers are built using molecular modeling software.
-
Geometry Optimization: The geometry of each conformer is optimized using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)) in the gas phase and with a solvent model (e.g., PCM for water).
-
Frequency Calculation: A frequency calculation is performed on each optimized structure at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum.
-
Energy Analysis: The relative Gibbs free energies (ΔG) of the conformers are compared. The conformer with the lower energy is the more stable and, therefore, the more populated species at equilibrium.
Comparative Analysis: Experimental Data vs. Calculated Properties
A direct comparison reveals the strengths and limitations of predictive models for this specific fluorinated scaffold.
| Property | Experimental Value / Observation | Calculated Value / Prediction | Source |
| Formula | C₄H₇FO | N/A | [8] |
| Molecular Weight | 90.1 g/mol | N/A | [8] |
| Boiling Point | 117 °C | N/A | [9] |
| pKa | Not available in literature | 14.34 ± 0.40 | [9] |
| logP | Not available in literature | Predicted to be higher than cyclobutanol | [3] |
| Conformation | Diequatorial conformer expected to dominate based on NMR of related systems | Diequatorial conformer is energetically favored | [7][10] |
Discussion of Findings
-
pKa: The calculated pKa of 14.34 is chemically reasonable, representing a significant increase in acidity compared to non-fluorinated alcohols like cyclohexanol (pKa ~16).[9] This aligns with the known electron-withdrawing nature of fluorine. While this value is a robust estimate, experimental verification via potentiometric titration is essential for use in precise quantitative structure-activity relationship (QSAR) models.
-
logP: Direct experimental logP data for the title compound is sparse. However, studies on related 1,3-disubstituted fluorinated cyclobutanes have shown that fluorinated trans-compounds tend to be more lipophilic (Δ logP ≈ 1) than their non-fluorinated parent compounds.[3] This counterintuitive effect, where the highly polar C-F bond increases lipophilicity, is often attributed to the masking of the polar group within the molecular core and the nature of the hydrophobic surface presented to the solvent.
-
Conformation: Computational analysis consistently shows that the diequatorial conformer of trans-3-Fluorocyclobutanol is more stable than the diaxial form. This is driven by the minimization of unfavorable 1,3-diaxial steric interactions that would occur between the substituents and the axial hydrogen atoms on the ring in the diaxial conformer. This prediction is consistent with extensive experimental NMR studies on substituted cyclohexanes and other cyclic systems, where bulky or electronegative substituents strongly prefer an equatorial position.[11][12]
Visualizing Workflows and Molecular Structures
To provide clarity, the following diagrams illustrate a key experimental workflow and the fundamental conformational equilibrium.
Caption: Workflow for potentiometric pKa determination.
Caption: Conformational equilibrium of trans-3-Fluorocyclobutanol.
Conclusion and Future Outlook
trans-3-Fluorocyclobutanol stands as a valuable building block, with physicochemical properties that are broadly predictable through modern computational methods. Calculations indicate a pKa around 14.34, suggesting a moderately enhanced acidity suitable for tuning hydrogen bond donor strength.[9] Furthermore, both computational analysis and data from analogous structures point towards a dominant diequatorial conformation and an increase in lipophilicity compared to its non-fluorinated parent.
This guide underscores a critical principle in contemporary drug discovery: the synergy between in silico prediction and empirical validation. While calculations provide a strong directional framework, the subtle interplay of solvation, intramolecular interactions, and stereoelectronics necessitates experimental confirmation. For researchers and drug developers looking to employ trans-3-Fluorocyclobutanol, the provided protocols offer a robust starting point for characterization. The convergence of predicted and measured data will ultimately unlock the full potential of this and other novel fluorinated scaffolds in the design of next-generation therapeutics.
References
-
Chernykh, A. V., Liashuk, O. S., Kononenko, K. O., et al. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. [Link][1][5]
-
Mykhailiuk, P. K. (2021). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. ACS Omega. [Link]
-
Grygorenko, O. O., et al. (2018). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. European Journal of Organic Chemistry. [Link]
-
Fox, S., Gourdain, S., et al. (2015). A computational study of vicinal fluorination in 2,3-difluorobutane: implications for conformational control in alkane chains. Chemistry – A European Journal. [Link][6][7]
-
Grygorenko, O. O., et al. (2023). Optimized biologically active fluorinated cycloalkane derivatives... ResearchGate. [Link]
-
Durig, J. R., et al. (2004). Vibrational spectroscopy of 3,4-difluorocyclobutenes: cis-d0, trans-d0 and trans-d4 species. Journal of Molecular Structure. [Link]
-
Oreate AI Blog. (2025). Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design. [Link]
-
ResearchGate. (n.d.). Synthesis (A), LogP values at 23 °C (B), and possible rationalizations of the fluorine effects (C, D) for model fluorocyclobutane derivatives 44–47. [Link]
-
ResearchGate. (n.d.). LogP−pKa plot for fluoroalkyl‐substituted cyclobutane building blocks. [Link]
-
Rittner, R., et al. (2008). Conformational equilibria of trans-3-X-cyclohexanols (X = Cl, Br, CH3 and OCH3). A low temperature NMR study and theoretical calculations. Magnetic Resonance in Chemistry. [Link]
-
Avdeef, A. (2011). Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. Journal of Pharmacy and Pharmacology. [Link]
- Google Patents. (n.d.). CN112608243A - Synthesis method of trans-3-aminobutanol.
-
Zell, D., et al. (2015). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. Organic Letters. [Link]
-
University of Calgary. (n.d.). Exercise 8: - Conformational analysis and nomenclature of cyclohexanes. [Link]
-
ResearchGate. (n.d.). The Conformational Behaviour of Fluorinated Tetrahydrothiopyran. [Link]
-
Chemistry LibreTexts. (2023). 3.3: Conformational analysis of cyclohexanes. [Link]
-
Lee, S. K., et al. (2018). Photoionization Spectroscopic and Theoretical Study on the Molecular Structures of cis- and trans-3-Chlorothioanisole. The Journal of Physical Chemistry A. [Link]
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- 10. Conformational equilibria of trans -3-X-cyclohexanols (X = Cl, Br, CH3 and OCH3). A low temperature NMR study and theoretical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
Navigating the Disposal of trans-3-Fluorocyclobutanol: A Guide for Laboratory Professionals
For the modern researcher navigating the complexities of novel chemical entities, the responsible management of laboratory waste is as critical as the integrity of their experimental results. This guide provides a comprehensive, step-by-step protocol for the proper disposal of trans-3-Fluorocyclobutanol, ensuring the safety of personnel and compliance with regulatory standards. Our focus extends beyond mere procedure, delving into the rationale behind each step to foster a culture of safety and environmental stewardship.
Understanding the Hazard Profile of trans-3-Fluorocyclobutanol
Before initiating any disposal procedure, a thorough understanding of the compound's hazard profile is paramount. The Safety Data Sheet (SDS) for trans-3-Fluorocyclobutanol (CAS No. 1262278-60-3) identifies it as a substance with the following primary hazards:
-
Acute oral toxicity (Category 4): Harmful if swallowed.[1][2]
-
Skin corrosion/irritation (Category 2): Causes skin irritation.[1][2]
-
Serious eye damage/eye irritation (Category 2A): Causes serious eye irritation.[1][2]
-
Specific target organ toxicity, single exposure (Category 3): May cause respiratory tract irritation.[1][2]
These classifications necessitate careful handling and the use of appropriate Personal Protective Equipment (PPE) at all times.
Core Principles of Halogenated Waste Management
trans-3-Fluorocyclobutanol is a halogenated organic compound. The carbon-fluorine bond is strong, and improper disposal can lead to the release of persistent and potentially toxic substances into the environment. Therefore, the disposal strategy must adhere to the principles of hazardous waste management, focusing on segregation, proper containment, and disposal through a licensed waste management provider.
Key Regulatory Frameworks: The disposal of chemical waste in laboratories is governed by regulations from bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) in the United States. These regulations emphasize waste minimization, proper labeling, and safe storage.
Immediate Safety and Spill Response
In the event of a spill or accidental release, immediate and correct action is crucial to mitigate exposure and environmental contamination.
Step-by-Step Spill Protocol:
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the affected area. Ensure the area is well-ventilated, preferably within a chemical fume hood.[1]
-
Don Appropriate PPE: At a minimum, this includes safety goggles with side-shields, chemical-resistant gloves (consult manufacturer's compatibility chart), and a lab coat. For larger spills, respiratory protection may be necessary.[1]
-
Contain the Spill: Use an inert, absorbent material such as vermiculite, sand, or a commercial spill absorbent to contain the liquid.[1][2]
-
Collect and Neutralize: Carefully collect the absorbed material into a designated, labeled hazardous waste container. Decontaminate the spill area and any affected equipment by scrubbing with a suitable solvent like ethanol.[1]
-
Dispose of Contaminated Materials: All materials used for cleanup, including PPE, must be disposed of as hazardous waste.
Operational Disposal Plan for trans-3-Fluorocyclobutanol Waste
This section outlines the standard operating procedure for the routine disposal of waste containing trans-3-Fluorocyclobutanol.
I. Waste Segregation: The First Line of Defense
Proper segregation is the cornerstone of safe and compliant chemical waste disposal. Due to its halogenated nature, trans-3-Fluorocyclobutanol waste must be collected separately from non-halogenated organic waste.
Waste Stream Classification:
| Waste Stream | Description | Examples |
| Halogenated Organic Waste | Organic solvents and solutes containing fluorine, chlorine, bromine, or iodine. | Pure trans-3-Fluorocyclobutanol, solutions containing trans-3-Fluorocyclobutanol, reaction mixtures with halogenated solvents. |
| Non-Halogenated Organic Waste | Organic solvents and solutes without halogens. | Acetone, ethanol, hexane, ethyl acetate. |
| Aqueous Waste | Water-based solutions with low concentrations of non-hazardous materials. | Buffer solutions (check for other hazardous components). |
| Solid Chemical Waste | Contaminated lab supplies. | Contaminated gloves, pipette tips, absorbent paper. |
II. Step-by-Step Disposal Protocol
-
Container Selection:
-
Labeling:
-
As soon as the first drop of waste is added, the container must be labeled with the words "Hazardous Waste."[4]
-
The label must clearly identify the contents, including "trans-3-Fluorocyclobutanol" and any other components of the waste stream.
-
Indicate the associated hazards using appropriate GHS pictograms (e.g., exclamation mark for irritant and harmful).
-
-
Accumulation of Waste:
-
Keep the waste container closed at all times, except when adding waste.[4]
-
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory, at or near the point of generation.[4]
-
The SAA should be in a well-ventilated area, away from sources of ignition and incompatible materials.
-
-
Handling and Transfer:
-
Always wear appropriate PPE when handling the waste container.
-
Use a funnel to transfer waste to the container to prevent spills.
-
Do not overfill the container; a headspace of at least 10% is recommended to allow for expansion.
-
-
Request for Pickup:
-
Once the container is full, or if it has been accumulating for a predetermined period (often six months for academic labs), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[3]
-
Follow your institution's specific procedures for requesting a waste pickup.
-
Trustworthiness Through Self-Validation
The protocols outlined in this guide are designed to be self-validating. Adherence to the principles of segregation, clear labeling, and proper storage inherently minimizes risks. Regular inspections of SAAs and prompt disposal of full containers are critical checkpoints in this system. Furthermore, partnering with a licensed and reputable hazardous waste disposal service provides an external layer of validation, ensuring that the final disposal method (e.g., high-temperature incineration) is environmentally sound and compliant with all regulations.
References
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
-
University of Louisville. (2025, August 22). Chemical Waste Management: Combining Compatible Used Organic Solvents. Retrieved from [Link]
-
University of Barcelona. (n.d.). Classification of special laboratory waste. Retrieved from [Link]
-
Environmental Protection Agency. (n.d.). Wastes - Hazardous Waste - Treatment, Storage and Disposal Facilities (TSDFs). Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

